1,5-Anhydrosorbitol
Description
1,5-anhydroglucitol is a natural product found in Polygala tenuifolia, Arabidopsis thaliana, and other organisms with data available.
1,5-Anhydroglucitol is a metabolite found in the aging mouse brain.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893389, DTXSID60893379 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-58-5, 40026-07-1 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-ANHYDRO-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Pathway of 1,5-Anhydrosorbitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical pathway of 1,5-Anhydrosorbitol (1,5-AG), a crucial biomarker for short-term glycemic control. The guide details its exogenous and endogenous sources, metabolic fate, and renal handling, with a focus on the molecular players and their kinetics. It also includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of the underlying mechanisms.
Introduction to this compound (1,5-AG)
1,5-Anhydro-D-glucitol, commonly known as this compound (1,5-AG), is a naturally occurring six-carbon monosaccharide, structurally similar to glucose.[1][2] It is predominantly derived from dietary sources and is metabolically stable in the human body.[1][2] The plasma concentration of 1,5-AG is maintained within a stable range in healthy individuals, primarily regulated by a balance between dietary intake, endogenous production, and renal excretion and reabsorption.[1] Its clinical utility lies in its sensitivity to short-term fluctuations in blood glucose levels, making it a valuable marker for monitoring glycemic control in diabetic patients.
Biochemical Pathways of this compound
The biochemical journey of 1,5-AG in the human body involves several key stages: absorption from dietary sources, a minor endogenous synthesis pathway, distribution throughout the body, and finally, filtration and reabsorption in the kidneys.
Exogenous Pathway: Dietary Intake and Absorption
The primary source of 1,5-AG in the human body is through the diet. It is present in a variety of food items, with notable concentrations found in soybeans, rice, pasta, fish, fruits, and vegetables. Following ingestion, 1,5-AG is efficiently absorbed in the intestine and enters the bloodstream.
Endogenous Synthesis of this compound
While dietary intake is the main contributor, a minor pathway for endogenous synthesis of 1,5-AG exists, originating from glycogen (B147801) metabolism. This pathway involves a two-step enzymatic process:
-
Formation of 1,5-Anhydro-D-fructose (1,5-AF): The enzyme α-1,4-glucan lyase acts on glycogen, cleaving α-1,4-glucosidic linkages to produce 1,5-anhydro-D-fructose (1,5-AF).
-
Reduction to this compound: 1,5-AF is subsequently reduced to 1,5-AG by the enzyme 1,5-anhydro-D-fructose reductase , an NADPH-dependent enzyme.
The physiological concentration of 1,5-AF in human plasma is typically very low or undetectable, suggesting its rapid conversion to 1,5-AG.
References
The Discovery and Enduring Scientific Significance of 1,5-Anhydrosorbitol: A Technical Guide
An in-depth exploration of the journey of 1,5-Anhydrosorbitol (1,5-AG) from its botanical origins to its role as a key biomarker in glycemic control. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound (1,5-AG), a naturally occurring monosaccharide, has traversed a remarkable scientific trajectory from its initial discovery in a medicinal plant to its current status as a validated, short-term biomarker for glycemic control. Structurally similar to glucose, its unique physiological handling—specifically, the competitive inhibition of its renal reabsorption by glucose—forms the basis of its clinical utility. This guide provides a comprehensive overview of the historical milestones in the discovery of 1,5-AG, its physiological significance, detailed modern analytical protocols for its quantification, and a summary of key quantitative data.
Discovery and Historical Timeline
The scientific journey of this compound is marked by several key discoveries that progressively unveiled its presence and physiological importance.
-
1943: Chemical Structure Elucidation: The precise chemical structure of this compound was defined, laying the groundwork for understanding its biochemical properties[1].
-
1972-1973: Discovery in Human Fluids: A pivotal moment in the history of 1,5-AG was its discovery in human plasma in 1972 by Pitkänen, followed by its identification in cerebrospinal fluid in 1973[1]. This marked the beginning of research into its role in human physiology.
-
1982: Early Quantification in Diabetic Patients: Pitkänen further investigated serum levels of 1,5-anhydroglucitol using gas chromatography, noting significantly lower levels in patients with insulin-dependent diabetes mellitus[2]. This was a crucial step in linking 1,5-AG levels to glycemic status.
-
1991: Commercial Assay Development: The first commercial product for measuring 1,5-AG was developed in Japan, paving the way for its broader clinical use[1].
-
2003: FDA Approval: The U.S. Food and Drug Administration (FDA) approved the GlycoMark™ test for monitoring 1,5-AG as a marker of short-term glycemic control, solidifying its role in clinical diagnostics.
Historical Significance in Science
The primary scientific significance of this compound lies in its utility as a highly specific, short-term marker of glycemic control, offering a different temporal window compared to traditional markers like HbA1c and fructosamine.
-
A Unique Window into Glycemic Excursions: Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG levels respond rapidly to changes in blood glucose, reflecting glycemic excursions over the preceding 1-2 weeks. This makes it particularly valuable for detecting postprandial hyperglycemia, which may not be apparent from HbA1c readings alone.
-
Complementary Role to Traditional Markers: 1,5-AG provides complementary information to HbA1c. A patient with a seemingly well-controlled HbA1c may still experience significant glycemic variability, which would be indicated by a low 1,5-AG level.
-
Understanding Renal Glucose Handling: The mechanism of 1,5-AG reabsorption and its competitive inhibition by glucose has contributed to a deeper understanding of renal physiology, particularly the processes in the proximal tubule.
-
Cardiovascular Risk Assessment: Emerging research has linked low levels of 1,5-AG to an increased risk of cardiovascular events, even in non-diabetic individuals, suggesting its potential role as a broader metabolic health marker.
Data Presentation: Quantitative Summary
The concentration of this compound in biological fluids is a key indicator of its clinical utility. The following tables summarize representative quantitative data from various studies.
| Population | Sample Type | 1,5-AG Concentration (µg/mL) | Notes | References |
| Healthy Adults (U.S.) | Serum | 10.2 - 33.8 (males), 5.9 - 31.8 (females) | Nonparametric 2.5th-97.5th percentiles | |
| Healthy Adults (General) | Serum | 12 - 40 | Normal range | |
| Type 1 Diabetes Mellitus | Serum | < 10 µmol/L (in 44 patients) | Significantly lower than healthy subjects | |
| Type 2 Diabetes Mellitus | Plasma | Markedly reduced compared to controls | ||
| Healthy Subjects (for Saliva) | Saliva | 0.53 (0.35-0.77) by LC-MS, 3.30 (2.30-4.30) by enzymatic method | ||
| Diabetes Screening Cut-off | Serum | 11.18 | Sensitivity: 92.6%, Specificity: 82.3% |
Table 1: Reference and Pathological Concentrations of this compound
| Assay Parameter | GlycoMark™ Enzymatic Assay | LC-MS/MS Method | References |
| Linearity | 0 - 50 µg/mL | 1 - 50 µg/mL | |
| Within-Assay Precision (%CV) | 1.3 - 3.8 | Not explicitly stated, but method validated for precision | |
| Between-Assay Precision (%CV) | 0.79 - 3.7 | Not explicitly stated, but method validated for precision | |
| Limit of Detection | 0.49 µg/mL | Not explicitly stated, but validated for sensitivity | |
| Sample Type | Serum, Plasma | Plasma, Urine, Saliva | |
| Sample Volume | 4 µL | 50 µL (for urine) |
Table 2: Performance Characteristics of Common this compound Assay Methods
Experimental Protocols
Historical Methodologies (Principles)
5.1.1 Initial Isolation from Polygala senega (circa 1888): While the exact protocol is not available, the isolation would have followed the principles of 19th-century phytochemistry. This likely involved:
-
Extraction: Maceration or percolation of the dried plant material with a solvent such as ethanol (B145695) or water.
-
Purification: A series of steps including precipitation of impurities (e.g., with lead acetate), filtration, and fractional crystallization from a suitable solvent to isolate the crystalline this compound.
5.1.2 Pitkänen's Discovery in Human Plasma (1972-1982): Pitkänen's early work on identifying and quantifying 1,5-AG in human serum utilized gas chromatography (GC) and mass fragmentography. The general steps would have included:
-
Deproteinization: Removal of proteins from the serum sample, likely using an acid such as trichloroacetic acid.
-
Derivatization: Conversion of the polar hydroxyl groups of 1,5-AG into volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to make it suitable for GC analysis.
-
Gas Chromatography: Separation of the derivatized 1,5-AG from other components of the sample on a GC column.
-
Detection and Identification: Detection by a flame ionization detector and confirmation of its identity using mass spectrometry to analyze the fragmentation pattern.
Modern Analytical Methods
5.2.1 Enzymatic Assay (GlycoMark™) This is a widely used automated method for quantifying 1,5-AG in serum or plasma.
Principle: The assay is based on a two-step enzymatic reaction. First, endogenous glucose is removed. Then, 1,5-AG is oxidized by pyranose oxidase to produce hydrogen peroxide (H₂O₂), which is then quantified in a colorimetric reaction catalyzed by peroxidase.
Detailed Protocol (based on FDA summary for Roche Hitachi 917):
-
Sample Preparation: Serum or plasma samples are used directly.
-
Reagent 1 (Pretreatment): 4 µL of the sample is mixed with Reagent 1. This reagent contains glucokinase, ATP, and phosphoenolpyruvate (B93156) to phosphorylate and remove glucose from the reaction pathway.
-
Reagent 2 (Coloring): Reagent 2, containing pyranose oxidase and peroxidase, is added. Pyranose oxidase acts on 1,5-AG to produce H₂O₂.
-
Color Development: The H₂O₂ reacts with a chromogen (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) in the presence of peroxidase to produce a colored product.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured by the automated chemistry analyzer.
-
Quantification: The concentration of 1,5-AG is determined by comparing the absorbance to a 2-point calibration curve.
5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity for the quantification of 1,5-AG in various biological matrices.
Principle: This method involves the chromatographic separation of 1,5-AG from other sample components followed by its detection and quantification using a mass spectrometer.
Detailed Protocol for Plasma Analysis:
-
Sample Preparation:
-
To a plasma sample, add an isotope-labeled internal standard (e.g., ¹³C₆-1,5-AG).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto an LC system.
-
Separation is typically achieved on a polar column, such as an amide or HILIC column (e.g., 150 mm x 2.0 mm i.d., 5 µm particle size).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile) is used.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operated in negative ion mode.
-
Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both 1,5-AG and its internal standard are monitored for high selectivity.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known 1,5-AG concentrations.
-
The concentration of 1,5-AG in the samples is calculated from the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Caption: Renal handling and competitive inhibition of 1,5-AG reabsorption by glucose.
Caption: Workflow for the enzymatic assay of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
The Physiological Role of 1,5-Anhydrosorbitol in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Anhydroglucitol (1,5-AG), a naturally occurring and metabolically stable polyol, has emerged as a significant biomarker for the short-term monitoring of glycemic control. Structurally similar to glucose, its plasma concentrations are exquisitely sensitive to hyperglycemic excursions, offering a unique window into recent glycemic status that is complementary to traditional markers like HbA1c. This technical guide provides an in-depth exploration of the physiological role of 1,5-AG in human metabolism, its pharmacokinetics, the methodologies for its quantification, and its clinical utility. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of its metabolic pathways and analytical workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
1,5-Anhydroglucitol (also known as 1,5-anhydro-D-glucitol or 1-deoxyglucose) is a six-carbon monosaccharide that is a validated marker of short-term glycemic control[1][2][3]. Primarily derived from dietary sources, 1,5-AG is well-absorbed in the intestine and distributed throughout all organs and tissues[1][2]. Its clinical significance lies in its unique relationship with plasma glucose levels; under normoglycemic conditions, serum concentrations of 1,5-AG remain stable. However, during periods of hyperglycemia where blood glucose levels exceed the renal reabsorption threshold, the urinary excretion of 1,5-AG increases, leading to a rapid decline in its serum levels. This inverse relationship provides a sensitive measure of glycemic excursions over the preceding 1-2 weeks.
This guide will delve into the core aspects of 1,5-AG physiology, including its metabolic pathway, renal handling, and the kinetics of its transport. Furthermore, it will provide detailed methodologies for the quantitative analysis of 1,5-AG and summarize key quantitative data relevant to its role as a biomarker.
The Physiological Journey of 1,5-Anhydroglucitol
The physiological role of 1,5-AG is intrinsically linked to its handling by the kidneys and its interaction with glucose transporters.
Absorption, Distribution, and Metabolism
1,5-AG is primarily introduced into the body through diet and is readily absorbed in the gastrointestinal tract. Following absorption, it is distributed to various tissues. A key characteristic of 1,5-AG is its metabolic stability; it is not significantly metabolized in the body. Studies in hepatocytes and skeletal muscle cells have shown that the metabolic rate of 1,5-AG is less than 3%, and there is no evidence of de novo synthesis. This metabolic inertness is crucial for its utility as a biomarker, as its plasma concentration is not confounded by metabolic processes.
Renal Handling and the Inverse Relationship with Glycemia
The concentration of 1,5-AG in the blood is maintained within a stable range in healthy individuals due to a balance between dietary intake and renal excretion. 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules, with a reabsorption rate exceeding 99%.
The critical aspect of 1,5-AG physiology is the competitive inhibition of its renal reabsorption by glucose. When blood glucose concentrations rise above the renal threshold for glucose reabsorption (typically around 180 mg/dL), the glucose transporters in the proximal tubules become saturated with glucose. This saturation leads to a competitive inhibition of 1,5-AG reabsorption, resulting in increased urinary excretion of 1,5-AG and a subsequent decrease in its plasma concentration. This mechanism forms the basis of its use as a marker for hyperglycemic excursions.
The transporters responsible for the renal reabsorption of 1,5-AG are thought to be sodium-glucose cotransporters (SGLTs), with evidence suggesting a primary role for SGLT4 and SGLT5.
Quantitative Data on 1,5-Anhydroglucitol
The following tables summarize key quantitative data regarding 1,5-AG concentrations in various populations and its kinetic properties.
Table 1: Reference Ranges of Serum 1,5-Anhydroglucitol (µg/mL)
| Population | Male | Female | Reference(s) |
| Healthy Adults (USA) | 10.7 - 32.0 | 6.8 - 29.3 | |
| Healthy Adults (China, Jiangsu) | 15.8 - 52.6 | 14.3 - 48.0 | |
| Healthy Adults (China, Overall) | 31.11 ± 8.91 | 26.33 ± 8.05 | |
| Healthy Youth (≤18 years) | 25.9 ± 5.7 | 23.5 ± 6.0 | |
| Healthy Young Adults (>18 years) | 22.5 ± 6.9 | 22.5 ± 6.9 | |
| Type 1 Diabetes Patients | 4.5 ± 2.3 | 3.4 ± 1.6 | |
| Type 2 Diabetes Patients (China) | 4.57 ± 3.71 | 4.57 ± 3.71 | |
| Type 2 Diabetes Patients (Basrah) | 3.69 ± 1.55 | 3.57 ± 1.58 |
Table 2: Kinetic and Other Quantitative Parameters of 1,5-Anhydroglucitol
| Parameter | Value | Notes | Reference(s) |
| Renal Reabsorption Rate | >99.9% | In normoglycemic individuals. | |
| Renal Threshold for Glucose | ~180 mg/dL | The plasma glucose concentration above which significant glucosuria and subsequent 1,5-AG excretion occur. | |
| Half-life in Plasma | ~1-2 weeks | Reflects the time it takes for 1,5-AG levels to respond to changes in glycemic control. | |
| Recovery Rate in Plasma | ~0.3 µg/mL per day | Rate of increase in serum 1,5-AG when glycemic control is improved. | |
| Metabolic Rate | < 3% | In hepatocytes and skeletal muscle cells. | |
| Affinity of Hexokinase for 1,5-AG | 42.5% of that for glucose | Indicates that 1,5-AG is a poor substrate for this key glycolytic enzyme. |
Experimental Protocols
Accurate quantification of 1,5-AG is essential for its clinical and research applications. The two most common methods are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzymatic Assay for Serum 1,5-Anhydroglucitol (GlycoMark™ Assay Principle)
This method provides a quantitative measurement of 1,5-AG in serum or plasma and is widely used in clinical settings.
Principle: The assay is based on a two-step enzymatic reaction. First, endogenous glucose in the sample, which would interfere with the measurement, is phosphorylated to glucose-6-phosphate by glucokinase (GK) in the presence of ATP. An ATP-regeneration system is included to drive this reaction to completion. Glucose-6-phosphate is not a substrate for the subsequent enzyme. In the second step, pyranose oxidase (PROD) specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is proportional to the concentration of 1,5-AG in the sample and is quantified colorimetrically using a peroxidase (POD) catalyzed reaction with a chromogenic substrate.
Detailed Protocol: This protocol is based on the principles of commercially available kits and should be adapted according to the specific manufacturer's instructions.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube (SST) or a tube containing EDTA or heparin as an anticoagulant.
-
Allow serum to clot at room temperature.
-
Centrifuge the sample to separate serum or plasma from blood cells.
-
The serum or plasma can be stored at 2-8°C for up to one week or frozen at -20°C for longer storage.
-
-
Reagent Preparation:
-
Prepare the working reagents (Reagent 1 and Reagent 2) according to the kit insert. This typically involves reconstituting lyophilized reagents with the provided buffer.
-
Prepare calibrators and controls as specified.
-
-
Assay Procedure (Automated Analyzer):
-
Pipette a small volume of sample (e.g., 4 µL) and Reagent 1 (containing glucokinase, ATP, and the ATP-regeneration system) into a reaction cuvette.
-
Incubate to allow for the complete phosphorylation of glucose.
-
Add Reagent 2 (containing pyranose oxidase, peroxidase, and the chromogenic substrate).
-
Incubate to allow for the oxidation of 1,5-AG and the subsequent color development.
-
Measure the absorbance of the resulting colored product at the specified wavelength (e.g., 450 nm).
-
-
Calculation:
-
The concentration of 1,5-AG in the sample is calculated from a calibration curve generated using the provided calibrators.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma 1,5-Anhydroglucitol
LC-MS/MS offers high specificity and sensitivity for the quantification of 1,5-AG and is considered a reference method.
Principle: This method involves the separation of 1,5-AG from other plasma components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. An isotopically labeled internal standard (e.g., ¹³C₆-1,5-AG) is added to the sample to ensure accurate quantification.
Detailed Protocol: This is a general protocol and should be optimized for the specific instrumentation used.
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., ¹³C₆-1,5-AG in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like 1,5-AG. An amide column can also be used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
MRM Transitions:
-
1,5-AG: Monitor the transition of the precursor ion (e.g., m/z 163.1) to a specific product ion.
-
Internal Standard: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.
-
-
-
Data Analysis:
-
The concentration of 1,5-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Signaling Pathways and Experimental Workflows
The understanding of 1,5-AG's role extends beyond its function as a passive biomarker. While its direct involvement in major signaling pathways in general metabolism is not yet fully elucidated, its core physiological processing and analytical workflows can be visualized.
Caption: Metabolic pathway of 1,5-Anhydroglucitol in the human body.
Caption: Experimental workflow for the enzymatic determination of 1,5-AG.
Conclusion
1,5-Anhydroglucitol has firmly established its place as a valuable biomarker in the landscape of glycemic monitoring. Its unique physiological properties, particularly its metabolic stability and the competitive nature of its renal reabsorption with glucose, make it a sensitive and reliable indicator of short-term hyperglycemic excursions. This technical guide has provided a comprehensive overview of the physiological role of 1,5-AG, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of 1,5-AG's metabolism and analytical methodologies is paramount for its effective application in both clinical and research settings. The continued exploration of 1,5-AG holds promise for refining our understanding of glycemic control and its impact on metabolic diseases.
References
1,5-Anhydrosorbitol: A Technical Guide for Researchers and Drug Development Professionals on its Role as a Biomarker for Short-Term Glycemic Control
This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AG) as a sensitive biomarker for short-term glycemic control. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of 1,5-AG's biochemical properties, measurement protocols, and clinical applications.
Introduction to this compound (1,5-AG)
This compound, also known as 1,5-anhydroglucitol (1,5-AG), is a naturally occurring, metabolically stable monosaccharide found in the human body.[1][2] It is a validated marker for short-term glycemic control, offering unique insights into glucose fluctuations that other markers may not capture.[3] Derived primarily from food, 1,5-AG is readily absorbed and distributed throughout the body.[1] Its clinical utility stems from its unique relationship with blood glucose levels, particularly its response to periods of hyperglycemia.[3]
Biochemical Mechanism of Action
The function of 1,5-AG as a glycemic biomarker is intrinsically linked to its renal handling. Under normal glycemic conditions, 1,5-AG is filtered by the glomerulus and almost entirely reabsorbed in the renal tubules.[4] However, when blood glucose concentrations exceed the renal threshold for glucosuria (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG.[3] This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[1] Consequently, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes.[5][6] This inverse relationship allows 1,5-AG to serve as a sensitive marker for short-term glycemic excursions, reflecting glycemic control over the preceding 1 to 2 weeks.[5][6]
Caption: Renal handling of 1,5-AG in normoglycemic vs. hyperglycemic states.
Comparative Analysis with Other Glycemic Markers
1,5-AG provides a distinct advantage in glycemic monitoring by reflecting blood glucose changes over a 1 to 2-week period.[5][6] This positions it as a valuable intermediate-term marker, complementing the long-term view of HbA1c (2-3 months) and the shorter-term perspective of fructosamine (B8680336) (2-3 weeks).[3] It is particularly effective for evaluating postprandial glucose in patients with moderate and well-managed conditions.[5][7]
| Parameter | This compound (1,5-AG) | Glycated Hemoglobin (HbA1c) | Fructosamine |
| Timeframe of Glycemic Reflection | 1–2 weeks[5][6] | 2–3 months | 2–3 weeks[3] |
| Primary Measurement | Postprandial hyperglycemia and short-term glycemic excursions[5][7] | Average blood glucose over a prolonged period | Average blood glucose over a shorter period |
| Key Advantages | - Sensitive to short-term glycemic variability[4]- Not influenced by hemolysis[5][6] | - Well-established standard for long-term control- Strong predictive value for long-term complications | - Useful when HbA1c is unreliable (e.g., hemoglobinopathies)[8]- Reflects more recent glycemic changes than HbA1c |
| Limitations | - Levels can be affected by SGLT2 inhibitors[9]- May be influenced by severe liver dysfunction[10] | - Does not capture glycemic excursions or hypoglycemia[11]- Unreliable in conditions affecting red blood cell lifespan[8] | - Influenced by serum protein concentrations and turnover- Less standardized than HbA1c |
| Correlation with HbA1c | r = -0.629[12] | N/A | Strong correlation[8] |
| Correlation with Fructosamine | r = -0.590[12] | Strong correlation[8] | N/A |
| Sensitivity for Diabetes | 84.2%[12] | Varies by cutoff | Generally lower than HbA1c |
| Specificity for Diabetes | 93.1%[12] | Varies by cutoff | Generally lower than HbA1c |
Experimental Protocols for 1,5-AG Measurement
The quantification of 1,5-AG can be performed using several methods, with enzymatic assays and chromatography-mass spectrometry being the most prevalent in clinical and research settings.[7]
Enzymatic Assay
Enzymatic assays are commonly used for routine clinical measurement of 1,5-AG due to their simplicity and amenability to automation.[10] The GlycoMark™ assay is a widely used commercial kit.[7][10]
Methodology:
-
Sample Collection: Serum or plasma is the standard sample type.
-
Principle: The assay typically involves a two-step enzymatic reaction. In the first step, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide (H₂O₂).
-
Detection: The H₂O₂ generated is then quantified in a second reaction catalyzed by peroxidase, which involves the conversion of a colorless substrate into a colored product.
-
Quantification: The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of 1,5-AG in the sample.
Caption: Workflow of a typical enzymatic assay for 1,5-AG.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered a reference method for 1,5-AG quantification due to its high sensitivity and specificity, though it is more complex than enzymatic assays.[7]
Methodology:
-
Sample Preparation:
-
Proteins in the serum or plasma sample are precipitated, typically using a solvent like acetonitrile.
-
An internal standard (e.g., a stable isotope-labeled 1,5-AG) is added to the sample for accurate quantification.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
1,5-AG is separated from other sample components on a chromatographic column (e.g., a HILIC column).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a mass spectrometer.
-
1,5-AG is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio.
-
-
Quantification: The concentration of 1,5-AG is determined by comparing its peak area to that of the internal standard.
Caption: Standard workflow for LC-MS based quantification of 1,5-AG.
Applications in Research and Drug Development
The unique characteristics of 1,5-AG make it a valuable tool in both clinical research and the pharmaceutical industry.
-
Clinical Trials: 1,5-AG can serve as a sensitive endpoint in clinical trials for new diabetes therapies, particularly those targeting postprandial hyperglycemia.[10] It can reflect changes in glycemic control more rapidly than HbA1c, providing earlier insights into treatment efficacy.[10]
-
Drug Efficacy Monitoring: For drugs that affect renal glucose handling, such as SGLT2 inhibitors, 1,5-AG levels are significantly impacted.[9] While this complicates its use as a glycemic marker in patients on these drugs, it can serve as an indicator of the drug's mechanism of action and patient adherence.[6]
-
Screening and Diagnosis: The combination of 1,5-AG with fasting plasma glucose has been shown to significantly increase the sensitivity of diabetes detection.[13] There is also emerging research on the use of salivary 1,5-AG as a noninvasive screening tool.[5][14]
-
Understanding Glycemic Variability: 1,5-AG is more closely associated with glucose fluctuations than HbA1c.[3] This makes it a useful marker in studies investigating the impact of glycemic variability on the development and progression of diabetic complications.[4][15]
Conclusion
This compound is a potent biomarker for short-term glycemic control, offering a unique window into recent hyperglycemic excursions. Its distinct mechanism of action and timeframe of glycemic reflection make it a valuable complement to traditional markers like HbA1c. For researchers and drug development professionals, 1,5-AG provides a sensitive tool for assessing the efficacy of novel therapeutic interventions and for furthering our understanding of glycemic dynamics in metabolic diseases.
References
- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 11. Finding the clinical utility of 1,5-anhydroglucitol among primary care practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,5-Anhydroglucitol in saliva is a noninvasive marker of short-term glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,5-anhydroglucitol as a useful marker for assessing short-term glycemic excursions in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 1,5-Anhydrosorbitol: A Technical Guide to its Dietary Landscape and Biological Availability
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AS), a naturally occurring monosaccharide gaining prominence as a sensitive short-term marker of glycemic control. This document delves into its dietary sources, bioavailability, and physiological roles, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Dietary Sources of this compound
This compound is ubiquitous in the human diet, with an average daily intake of approximately 4.4 to 4.5 mg.[1][2] It is structurally similar to glucose and is found in a wide variety of foodstuffs. While present in numerous food items, the concentration of 1,5-AS can vary significantly. Soybeans are recognized as a primary source of this polyol.[3]
Below is a summary of the reported concentrations of this compound in various food categories.
| Food Category | Mean Concentration (μg/g) | Reference |
| Starches | 2.5 ± 1.1 | [1] |
| Meats and Seafood | 0.9 ± 0.6 | [1] |
| Fruits | 0.7 ± 0.6 | |
| Beverages | 0.8 ± 0.7 | |
| Vegetables | 0.4 ± 0.2 |
Bioavailability and Pharmacokinetics of this compound
This compound exhibits high bioavailability, being well-absorbed in the intestine. Following ingestion, it is distributed to all organs and tissues and is metabolically stable, with nearly 100% being non-metabolized. The total body pool of 1,5-AS in humans is estimated to be between 500 and 1000 mg.
The homeostasis of 1,5-AS is maintained through a balance of dietary intake and urinary excretion. Under normal physiological conditions, 1,5-AS is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules by sodium-glucose cotransporters (SGLTs), particularly SGLT4 and SGLT5.
Experimental Protocols for Bioavailability and Pharmacokinetic Analysis
The bioavailability and pharmacokinetics of this compound can be determined through in vivo studies involving the administration of a known quantity of 1,5-AS and subsequent monitoring of its concentration in biological fluids over time.
Objective: To determine the absorption, distribution, and excretion characteristics of this compound in human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy human volunteers is recruited. Exclusion criteria include a history of diabetes, renal dysfunction, or any metabolic disorder that might affect glucose or polyol metabolism.
-
Baseline Measurement: Fasting blood and urine samples are collected from each participant to establish baseline concentrations of 1,5-AS.
-
Administration: A standardized oral dose of this compound (e.g., a solution containing a precisely weighed amount) is administered to the fasting subjects.
-
Sample Collection:
-
Blood: Venous blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours). Serum or plasma is separated and stored at -80°C until analysis.
-
Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-administration. The volume of each collection is recorded, and an aliquot is stored at -80°C.
-
-
Sample Analysis: The concentration of 1,5-AS in serum/plasma and urine samples is quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific enzymatic assay.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the concentration-time data:
-
Cmax: Maximum observed concentration in plasma.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): The time required for the concentration to decrease by half.
-
Renal Clearance (CLr): The rate of elimination of 1,5-AS via the kidneys.
-
Amount Excreted in Urine (Ae): The cumulative amount of 1,5-AS recovered in the urine.
-
Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
-
Analytical Methodology: Quantification of this compound
A robust and sensitive method for the quantification of 1,5-AS in biological matrices is crucial for accurate pharmacokinetic studies.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the sample. The mixture is vortexed and centrifuged to pellet the proteins. The supernatant is then collected for analysis.
-
Urine: Samples are typically diluted with the initial mobile phase before injection.
-
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve good retention and separation of the polar 1,5-AS molecule.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 1,5-AS and an internal standard.
Physiological Roles and Signaling Pathways
Beyond its role as a glycemic marker, emerging research indicates that this compound may be involved in specific cellular signaling pathways.
Renal Handling and Competition with Glucose
The primary physiological process involving 1,5-AS is its renal handling, which is directly influenced by plasma glucose levels. This competitive interaction forms the basis of its utility as a marker for hyperglycemia.
Activation of the MAPK/ERK Signaling Pathway
Recent studies have identified a novel role for this compound in cell signaling, independent of its interaction with glucose transport. In precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cells, 1,5-AS has been shown to promote glycolysis and the formation of reactive oxygen species (ROS), leading to the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway.
Inhibition of Disaccharidases
This compound has been demonstrated to inhibit the activity of several disaccharidases in the small intestine, including sucrase, lactase, and maltase. This inhibitory action can reduce the breakdown of dietary disaccharides into absorbable monosaccharides, thereby potentially lowering postprandial blood glucose and insulin (B600854) levels.
Experimental Protocol for Disaccharidase Inhibition Assay:
-
Enzyme Source: A crude enzyme extract containing disaccharidases is prepared from the small intestine of a suitable animal model (e.g., rat) or from cultured intestinal epithelial cells (e.g., Caco-2 cells).
-
Substrate: A specific disaccharide substrate (e.g., sucrose (B13894) for sucrase activity) is prepared at a known concentration.
-
Inhibitor: this compound solutions of varying concentrations are prepared.
-
Assay Procedure:
-
The enzyme extract is pre-incubated with different concentrations of 1,5-AS for a specified period.
-
The reaction is initiated by adding the substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped after a defined time by heat inactivation or the addition of a chemical inhibitor.
-
-
Product Quantification: The amount of monosaccharide product (e.g., glucose from sucrose hydrolysis) is measured using a suitable method, such as a glucose oxidase assay or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of 1,5-AS. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined in the presence and absence of the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Influence on Insulin Secretion
The effect of this compound on insulin secretion is an area of ongoing investigation with some conflicting findings. In vitro studies using pancreatic beta-cell lines (RINr and MIN6) have shown that 1,5-AS can stimulate insulin secretion in a dose-dependent manner. However, other in vivo and in vitro studies using isolated rat pancreas did not observe this effect. Further research is required to fully elucidate the potential role of 1,5-AS in modulating insulin secretion.
Conclusion
This compound is a multifaceted molecule with a well-established role as a biomarker and emerging evidence suggesting its involvement in cellular signaling. Its widespread presence in the diet and high bioavailability make it a constant component of human physiology. For researchers and drug development professionals, a thorough understanding of its dietary sources, pharmacokinetics, and physiological functions is essential for accurate interpretation of its clinical measurements and for exploring its potential therapeutic applications. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for further investigation into the intriguing biology of this compound.
References
- 1. Effects of dietary carbohydrates on 1,5-anhydroglucitol in a population without diabetes: Results from the OmniCarb Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 3. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,5-Anhydroglucitol for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Structure, Properties, and Biological Significance of a Key Glycemic Biomarker
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, six-carbon monosaccharide that is structurally similar to D-glucose.[1][2][3] Unlike glucose, however, it is metabolically inert.[1][4] This unique characteristic, combined with its renal handling, has positioned 1,5-AG as a valuable short- to intermediate-term biomarker for monitoring glycemic control, particularly for assessing postprandial hyperglycemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and analytical methodologies related to 1,5-Anhydroglucitol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
1,5-Anhydroglucitol is a pyranose derivative of glucose, specifically a 1-deoxy sugar alcohol. Its structure is characterized by the absence of the hydroxyl group at the C-1 position, which is replaced by a hydrogen atom, and the formation of a stable 1,5-anhydro ring.
Systematic IUPAC Name: (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol
Synonyms: 1-Deoxy-D-glucopyranose, 1,5-AG, Aceritol, Polygalitol
Chemical Formula: C6H12O5
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Anhydroglucitol is presented in the table below. This data is essential for its handling, analysis, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 142 - 143 °C | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Physical Description | Solid |
Biological Role and Signaling Pathways
The primary biological significance of 1,5-Anhydroglucitol lies in its utility as a marker of glycemic control. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules. However, during periods of hyperglycemia (blood glucose > 180 mg/dL), the reabsorption of glucose in the renal tubules becomes saturated, leading to competitive inhibition of 1,5-AG reabsorption. This results in increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. The serum levels of 1,5-AG reflect glycemic control over the preceding 1-2 weeks.
The signaling pathway illustrating the renal handling of 1,5-Anhydroglucitol and its relationship with glucose is depicted below.
Experimental Protocols
The quantification of 1,5-Anhydroglucitol in biological matrices is crucial for its clinical and research applications. Several analytical methods have been developed, with enzymatic assays and chromatographic techniques being the most common.
Enzymatic Assay (GlycoMark™)
The GlycoMark™ assay is a commercially available enzymatic method for the determination of 1,5-AG in serum or plasma. The principle of the assay involves a two-step enzymatic reaction.
Methodology:
-
Pre-treatment: The sample is first treated with glucokinase to convert endogenous glucose to glucose-6-phosphate. This step is essential to prevent interference from glucose in the subsequent reaction.
-
Oxidation and Detection: Pyranose oxidase is then added to catalyze the oxidation of 1,5-AG, which produces hydrogen peroxide (H2O2). The amount of H2O2 generated is directly proportional to the concentration of 1,5-AG in the sample. The H2O2 is then quantified colorimetrically using a peroxidase-catalyzed reaction.
The workflow for the enzymatic assay is illustrated in the following diagram.
References
- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 2. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 4. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
1,5-Anhydrosorbitol in Cerebrospinal Fluid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Role, Measurement, and Implications in Neurological Disease
Abstract
1,5-Anhydrosorbitol (1,5-AS), a naturally occurring polyol, is emerging as a significant biomarker in the cerebrospinal fluid (CSF) for various neurological conditions, most notably Alzheimer's disease and mild cognitive impairment. Its concentration in the CSF is believed to reflect alterations in glucose metabolism within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of 1,5-AS in CSF, including its metabolism, transport, and association with neuropathological states. It details quantitative data from recent studies, outlines experimental protocols for its analysis, and visualizes key pathways and workflows to facilitate further research and drug development in this promising area.
Introduction
Cerebrospinal fluid (CSF) analysis is a critical tool for understanding the pathophysiology of neurological disorders and for the discovery of novel biomarkers.[1][2] this compound (1,5-AS), the 1-deoxy form of glucose, has been established as a marker for short-term glycemic control in blood.[3] Recently, its presence and altered levels in the CSF have garnered attention for their potential implications in neurological diseases.[4] This guide synthesizes the current knowledge on CSF 1,5-AS, providing a technical resource for researchers and professionals in the field of neuroscience and drug development.
Metabolism and Transport of this compound
1,5-AS is primarily derived from food and is distributed throughout the body. It is metabolically stable, and its transport into cells is influenced by glucose levels. While the precise mechanisms of 1,5-AS transport across the blood-brain barrier (BBB) are not fully elucidated, it is understood that the BBB regulates the passage of small molecules into the central nervous system through a combination of passive diffusion and carrier-mediated transport. The polyol pathway, which involves the conversion of glucose to sorbitol and then to fructose (B13574), has been suggested to play a pathological role in dementia, and elevated CSF fructose and this compound levels may be indicative of this pathway's alteration.
Quantitative Data of this compound in Cerebrospinal Fluid
Recent metabolomic studies have identified significant changes in 1,5-AS concentrations in the CSF of patients with mild cognitive impairment (MCI) and Alzheimer's disease (AD). The following table summarizes key quantitative findings from a study utilizing nuclear magnetic resonance (NMR)-based metabolomics.
| Patient Group | Analyte | Fold Change (vs. Control) | p-value | Key Observation | Reference |
| MCI | This compound | Increased | Not specified | Altered levels distinguishing from AD. | |
| AD | This compound | Increased | Not specified | Higher levels in males with dementia. | |
| AD (Amyloid Positive) | This compound | Rise | Not specified | Associated with altered fructose metabolism. |
Further research is required to establish definitive concentration ranges and cut-off values for diagnostic and prognostic purposes.
Experimental Protocols for this compound Analysis in CSF
The accurate quantification of 1,5-AS in CSF is crucial for its validation as a biomarker. Two primary methods have been employed: Nuclear Magnetic Resonance (NMR)-based metabolomics and Liquid Chromatography-Mass Spectrometry (LC-MS).
NMR-Based Metabolomics Protocol
This protocol provides a general framework based on methodologies described for CSF metabolomics.
4.1.1. Sample Collection and Preparation
-
Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.
-
Immediately place the samples on ice.
-
Centrifuge the samples to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
For analysis, thaw the CSF samples.
-
Mix a defined volume of CSF (e.g., 200 µL) with a phosphate (B84403) buffer solution containing a known concentration of an internal standard (e.g., TSP-d4) in D₂O.
-
Transfer the mixture to an NMR tube.
4.1.2. NMR Spectroscopy
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a standard one-dimensional pulse sequence with water suppression.
-
Ensure consistent temperature during acquisition (e.g., 310.0 K).
4.1.3. Data Analysis
-
Process the raw NMR data using appropriate software (e.g., TopSpin).
-
Perform phasing, baseline correction, and referencing to the internal standard.
-
Identify and quantify metabolites by comparing the spectra to databases such as the Human Metabolome Database (HMDB) and Chenomx.
-
Perform statistical analysis to identify significant differences in 1,5-AS levels between groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a validated method for 1,5-AS in other biological fluids and adapted for CSF.
4.2.1. Sample Preparation
-
Thaw frozen CSF samples.
-
Perform a protein precipitation step by adding a solvent like methanol (B129727) or acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
An internal standard (e.g., a stable isotope-labeled 1,5-AS) should be added at the beginning of the preparation.
4.2.2. LC-MS/MS Analysis
-
Use a liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a suitable chromatographic column for separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mobile phase will typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 1,5-AS and the internal standard.
4.2.3. Data Analysis
-
Quantify the concentration of 1,5-AS by constructing a calibration curve using standards of known concentrations.
-
Normalize the peak area of 1,5-AS to the peak area of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Experimental Workflow for CSF this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of 1,5-AS in CSF, from sample collection to data interpretation.
Caption: Generalized workflow for this compound analysis in CSF.
Potential Signaling Pathway Implicated by 1,5-Anhydro-D-fructose
Research on 1,5-anhydro-D-fructose (1,5-AF), a related compound to 1,5-AS, has suggested a neuroprotective signaling pathway that may be relevant to aging-associated brain diseases. This pathway involves the activation of AMP-activated protein kinase (AMPK).
Caption: Potential AMPK/PGC-1α/BDNF signaling pathway.
Implications and Future Directions
The alteration of 1,5-AS levels in the CSF of individuals with MCI and AD suggests its potential as a biomarker for early diagnosis, patient stratification, and monitoring of disease progression. Its connection to the polyol pathway and glucose metabolism in the brain opens new avenues for understanding the metabolic dysregulation that accompanies neurodegeneration.
Future research should focus on:
-
Validation in larger cohorts: To establish the diagnostic and prognostic utility of CSF 1,5-AS.
-
Standardization of analytical methods: To ensure reproducibility and comparability of results across different laboratories.
-
Elucidation of transport mechanisms: To understand how 1,5-AS enters and is cleared from the CSF.
-
Investigation of therapeutic potential: To explore whether modulation of the pathways involving 1,5-AS could offer new therapeutic strategies for neurological disorders.
Conclusion
This compound in the cerebrospinal fluid represents a promising area of research with significant potential to advance our understanding and management of neurological diseases. This guide provides a foundational resource for scientists and drug development professionals to engage with and contribute to this evolving field. The detailed protocols and visualized pathways are intended to facilitate the design of new experiments and the interpretation of emerging data, ultimately accelerating the translation of these findings into clinical applications.
References
- 1. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 4. Metabolomic profiling of CSF and blood serum elucidates general and sex-specific patterns for mild cognitive impairment and Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,5-Anhydroglucitol (1,5-AG) in Identifying Glycemic Variability in Diabetic Patients: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycemic variability, characterized by frequent and significant fluctuations in blood glucose levels, is an independent risk factor for the development and progression of diabetic complications. Traditional markers such as glycated hemoglobin (HbA1c) provide an indication of long-term glycemic control but fail to capture short-term glycemic excursions. This technical guide delves into the role of 1,5-anhydroglucitol (1,5-AG) as a sensitive and reliable marker for assessing short-term glycemic variability in diabetic patients. We will explore the biochemical properties of 1,5-AG, the methodologies for its measurement, its correlation with other glycemic markers, and its clinical utility in diabetes management and drug development. This guide provides detailed experimental protocols, presents quantitative data in a comparative format, and utilizes diagrams to illustrate key pathways and workflows.
Introduction: The Significance of Glycemic Variability
While HbA1c remains the gold standard for monitoring long-term glycemic control, it represents an average glucose level over two to three months and does not reflect the intraday and interday glycemic swings that constitute glycemic variability.[1] Emerging evidence suggests that these fluctuations, including postprandial hyperglycemia and hypoglycemic episodes, contribute to oxidative stress and endothelial dysfunction, thereby increasing the risk of microvascular and macrovascular complications in diabetic patients.[2] Continuous glucose monitoring (CGM) systems have enabled the detailed assessment of glycemic variability, but their cost and inconvenience can limit their widespread use in clinical practice and large-scale studies.[1] This necessitates the exploration of reliable and accessible biomarkers that can reflect short-term glycemic excursions. 1,5-anhydroglucitol (1,5-AG) has emerged as a promising candidate for this purpose.[2]
Biochemical Profile and Mechanism of 1,5-Anhydroglucitol
1,5-Anhydroglucitol is a naturally occurring, metabolically inert polyol structurally similar to glucose.[3] It is primarily derived from dietary sources and is maintained at a stable concentration in the blood of individuals with normal glucose metabolism. The homeostasis of 1,5-AG is regulated by a balance between dietary intake and renal excretion.
Under normal physiological conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for glucose reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG. This leads to an increased urinary excretion of 1,5-AG and a subsequent decrease in its serum concentration. Therefore, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes. Due to its half-life of approximately one to two weeks, 1,5-AG serves as a marker of short-term glycemic control, particularly reflecting postprandial hyperglycemic excursions.
Experimental Protocols
Measurement of 1,5-Anhydroglucitol: The GlycoMark™ Assay
The most widely used method for quantifying serum or plasma 1,5-AG is the enzymatic, colorimetric GlycoMark™ assay.
Principle: The assay involves a two-step enzymatic reaction. First, any glucose present in the sample is phosphorylated by glucokinase to prevent interference. Subsequently, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the 1,5-AG concentration.
Specimen Collection and Handling:
-
Specimen type: Serum or plasma (EDTA or heparin).
-
Collection: Standard venipuncture.
-
Processing: Separate serum or plasma from cells within one hour of collection.
-
Storage: Samples are stable for up to 7 days at room temperature, 14 days when refrigerated, and for longer periods when frozen.
Assay Procedure (Illustrative Example):
-
Reagent Preparation: Reconstitute and prepare reagents according to the manufacturer's instructions.
-
Sample Pre-treatment: Incubate the sample with a pre-treatment reagent containing glucokinase and ATP to eliminate glucose.
-
Enzymatic Reaction: Add the coloring reagent containing pyranose oxidase and a chromogenic substrate.
-
Incubation: Incubate the reaction mixture at a specified temperature for a defined period to allow for color development.
-
Measurement: Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
-
Calculation: Determine the 1,5-AG concentration from a calibration curve generated using standards of known 1,5-AG concentrations.
Quality Control:
-
Run control samples with known 1,5-AG concentrations (low, medium, and high) with each batch of patient samples.
-
Ensure that control values fall within the manufacturer's specified ranges.
Assessment of Glycemic Variability: Continuous Glucose Monitoring (CGM)
CGM systems provide detailed information on glucose fluctuations by measuring interstitial glucose levels at frequent intervals (typically every 1-5 minutes).
Protocol for CGM Data Collection in a Clinical Research Setting:
-
Device Selection: Choose a suitable CGM device based on the study's objectives (e.g., real-time vs. blinded, sensor duration).
-
Participant Training: Provide comprehensive training to participants on sensor insertion, device operation, calibration procedures (if required), and data downloading.
-
Sensor Insertion and Initiation: The participant or a trained professional inserts the sensor into the subcutaneous tissue of the abdomen or arm. A "warm-up" period is typically required before the device starts recording glucose data.
-
Calibration: If required by the device, perform calibrations using fingerstick blood glucose measurements as per the manufacturer's instructions to ensure accuracy.
-
Data Collection Period: Collect CGM data for a predefined period, typically ranging from 7 to 14 days, to capture representative glycemic patterns.
-
Data Download and Analysis: Download the CGM data and use specialized software to calculate various glycemic variability indices.
Calculation of Key Glycemic Variability Indices:
-
Standard Deviation (SD) of Glucose: A measure of the overall dispersion of glucose values around the mean.
-
Mean Amplitude of Glycemic Excursions (MAGE): Calculates the arithmetic mean of the differences between consecutive glycemic peaks and nadirs that are greater than one standard deviation of the mean glucose.
-
Mean of Daily Differences (MODD): The average of the absolute differences between glucose values at the same time of day on consecutive days, reflecting inter-day variability.
-
Continuous Overlapping Net Glycemic Action (CONGA): Calculates the standard deviation of the differences between glucose values over a specified time interval (e.g., n hours), reflecting intra-day variability.
-
Time in Range (TIR): The percentage of time that glucose levels are within a target range (e.g., 70-180 mg/dL).
Data Presentation: 1,5-AG and Its Correlation with Glycemic Variability
Numerous studies have investigated the relationship between serum 1,5-AG levels and various indices of glycemic variability. The following tables summarize the quantitative findings from key clinical trials in patients with type 1 and type 2 diabetes.
Table 1: Correlation of 1,5-AG with Glycemic Variability Indices in Type 1 Diabetes
| Study | N | Glycemic Variability Index | Correlation Coefficient (r) | p-value |
| Kim et al. (2015) | 17 | Change in SD | -0.576 | 0.016 |
| Kim et al. (2015) | 17 | Change in MAGE | -0.613 | 0.009 |
| Kim et al. (2015) | 17 | Change in Lability Index | -0.600 | 0.011 |
| Kim et al. (2015) | 17 | Change in Mean Post-meal Max Glucose | -0.630 | 0.007 |
| Kim et al. (2015) | 17 | Change in AUC >180 mg/dL | -0.500 | <0.05 |
Table 2: Correlation of 1,5-AG with Glycemic Variability Indices in Type 2 Diabetes
| Study | N | Glycemic Variability Index | Correlation Coefficient (r) | p-value |
| Tran et al. (2023) | 38 | Mean Glucose (7 days) | -0.64 | <0.001 |
| Tran et al. (2023) | 38 | Time in Range (TIR) | 0.38 | 0.02 |
| Tran et al. (2023) | 38 | Coefficient of Variation (CoV) | -0.45 | 0.01 |
| Kim et al. (2013) | 60 | CONGA-1 | -0.053 | 0.689 |
| Kim et al. (2013) | 60 | MAGE | -0.148 | 0.259 |
| Kim et al. (2013) | 60 | MODD | -0.123 | 0.350 |
| Anjana et al. (2015) | 100 | Fructosamine | -0.618 | <0.001 |
| Anjana et al. (2015) | 100 | HbA1c | -0.700 | <0.001 |
Note: The study by Kim et al. (2013) in patients with type 2 diabetes did not find a significant correlation between 1,5-AG and MAGE, MODD, or CONGA, suggesting that the utility of 1,5-AG in assessing these specific indices of glycemic variability may be more pronounced in certain patient populations or under specific glycemic conditions.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Renal handling of 1,5-AG and competitive inhibition by glucose.
Caption: Experimental workflow for a 1,5-AG and glycemic variability study.
Caption: Logical relationship between 1,5-AG and glycemic variability.
Clinical Utility and Future Directions
The evidence presented underscores the value of 1,5-AG as a complementary tool to HbA1c for a more comprehensive assessment of glycemic control. Its ability to reflect short-term glycemic excursions, particularly postprandial hyperglycemia, makes it a valuable marker in several clinical and research settings:
-
Early Detection of Worsening Glycemic Control: A drop in 1,5-AG levels can signal a deterioration in glycemic control before a significant change in HbA1c is observed, allowing for timely therapeutic interventions.
-
Monitoring Therapeutic Interventions: 1,5-AG can be used to assess the effectiveness of therapies aimed at reducing postprandial hyperglycemia, such as certain oral antidiabetic agents and insulin (B600854) regimens, within a shorter timeframe than HbA1c.
-
Identifying Patients with High Glycemic Variability: In patients with seemingly well-controlled diabetes based on their HbA1c levels, low 1,5-AG can unmask underlying glycemic variability, identifying individuals who may benefit from CGM or more intensive self-monitoring of blood glucose.
-
Drug Development: In clinical trials for new antidiabetic drugs, 1,5-AG can serve as a sensitive endpoint to evaluate the drug's effect on postprandial glucose and glycemic excursions.
Future research should focus on establishing standardized reference ranges for 1,5-AG across different populations and further elucidating its role in predicting the risk of specific diabetic complications. The integration of 1,5-AG measurements with CGM data holds the potential to provide a more holistic understanding of an individual's glycemic status, paving the way for more personalized and effective diabetes management.
Conclusion
1,5-Anhydroglucitol has demonstrated its utility as a valuable biomarker for identifying and monitoring short-term glycemic variability in diabetic patients. Its unique biochemical properties and the inverse relationship with hyperglycemic excursions provide crucial information that is not captured by traditional long-term markers like HbA1c. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to incorporate 1,5-AG into their work. By leveraging the insights provided by 1,5-AG, we can advance our understanding of glycemic control and develop more effective strategies to mitigate the burden of diabetic complications.
References
- 1. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Relationship Between 1,5-Anhydroglucitol and Blood Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inverse relationship between 1,5-anhydroglucitol (1,5-AG) and blood glucose levels. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in glycemic monitoring and control. This document details the underlying physiological mechanisms, presents key quantitative data from clinical studies, outlines experimental protocols for 1,5-AG measurement, and provides visual representations of the core concepts.
Core Mechanism: Competitive Renal Reabsorption
1,5-anhydroglucitol is a naturally occurring, metabolically stable monosaccharide found in many foods[1]. After being filtered by the glomerulus in the kidneys, it is almost completely reabsorbed in the renal tubules under normal glycemic conditions[2]. This reabsorption is mediated by sodium-glucose cotransporters, primarily SGLT4[3].
The fundamental principle behind the inverse relationship between 1,5-AG and blood glucose lies in competitive inhibition at the renal tubules[4]. When blood glucose levels rise above the renal threshold for glucose reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate saturates the SGLT transporters[5]. This high concentration of glucose competitively inhibits the reabsorption of 1,5-AG[4][6]. As a result, more 1,5-AG is excreted in the urine, leading to a decrease in its serum concentration[5][6]. This physiological process is the cornerstone of 1,5-AG's utility as a biomarker for short-term glycemic control.
Unlike HbA1c, which reflects average glycemia over two to three months, serum 1,5-AG levels respond to changes in blood glucose within a much shorter timeframe, typically one to two weeks[5][7][8]. This makes it a particularly sensitive marker for detecting recent hyperglycemic excursions and glycemic variability, aspects of glycemic control not fully captured by HbA1c alone[5][7].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the relationship between 1,5-AG and other glycemic markers, its diagnostic utility, and established reference ranges.
| Parameter | Correlation Coefficient (r) | Population | Notes |
| Correlation with HbA1c | -0.700 | Asian Indians with T2DM | Significant negative correlation.[4] |
| -0.53 | Youth with Type 1 Diabetes | Significant inverse correlation.[9] | |
| -0.251 | Chinese with Type 2 Diabetes | Significant negative correlation.[10] | |
| Correlation with Fasting Plasma Glucose (FPG) | -0.77 | Individuals with Diabetes | Strong inverse correlation.[2] |
| -0.195 | Chinese with Type 2 Diabetes | Significant negative correlation.[10] | |
| Correlation with Postprandial Glucose (PPG) | -0.349 | Chinese with Type 2 Diabetes | Significant negative correlation, stronger than with FPG.[10][11] |
| Correlation with Glycated Albumin | -0.83 | Individuals with Diabetes | Strong inverse correlation.[2] |
| Correlation with Fructosamine | -0.618 | Asian Indians with T2DM | Significant negative correlation.[4] |
| -0.83 | Individuals with Diabetes | Strong inverse correlation.[2] | |
| Correlation with Mean Amplitude of Glucose Excursion (MAGE) | -0.613 | Patients with Type 1 Diabetes | Significant correlation, indicating 1,5-AG reflects glycemic variability.[12] |
Table 1: Correlation of 1,5-AG with Other Glycemic Markers
| Metric | Value | Cut-off Value | Population | Notes |
| Sensitivity for Diabetes Diagnosis | 92.6% | 11.18 µg/mL | Chinese population | Higher sensitivity than HbA1c (82.3%) at its optimal cut-off.[13][14] |
| Specificity for Diabetes Diagnosis | Not specified in source | 11.18 µg/mL | Chinese population | The area under the curve (AUC) for 1,5-AG was 0.920, higher than that for HbA1c (0.887).[13][14] |
| Sensitivity for Predicting Blood Glucose >180 mg/dL (Salivary) | 86.4% | <0.054 µg/mL | General population | Demonstrates the potential of salivary 1,5-AG as a non-invasive screening tool.[13][14] |
| Specificity for Predicting Blood Glucose >180 mg/dL (Salivary) | 87.2% | <0.054 µg/mL | General population | |
| Sensitivity for Gestational Diabetes Mellitus (GDM) | 67.6% | 13.21 mg/mL (likely µg/mL) | Pregnant women | Suggests potential as a marker for GDM.[8] |
| Specificity for Gestational Diabetes Mellitus (GDM) | 65.3% | 13.21 mg/mL (likely µg/mL) | Pregnant women |
Table 2: Diagnostic and Predictive Utility of 1,5-AG
| Population | Reference Range (µg/mL) | Notes |
| Healthy Males | 10.7 - 32.0 | Reference ranges can vary slightly based on the specific assay and population.[15] |
| Healthy Females | 6.8 - 29.3 | [15] |
| General Healthy Population | 12 - 40 | A broader range often cited in literature.[1] |
| Patients with Type 1 Diabetes | 4.0 ± 2.0 (mean ± SD) | Significantly lower than healthy controls (24.7 ± 6.4 µg/mL).[9] |
| Patients with Type 2 Diabetes | 7.9 (median) | Significantly lower compared to individuals with impaired glucose tolerance (18.8 µg/mL) and normal glucose tolerance (21.8 µg/mL).[4] |
| Users of SGLT2 Inhibitors | 2.6 (mean) | Significantly lower than users of other glucose-lowering medications (12.0 µg/mL), as these drugs directly increase urinary glucose and 1,5-AG excretion.[16] |
Table 3: Reference Ranges of Serum 1,5-AG
Experimental Protocols
The most common method for quantifying serum 1,5-AG in a clinical and research setting is a commercial enzymatic, colorimetric assay. The protocol for the GlycoMark™ assay, which is FDA-approved for monitoring 1,5-AG, is outlined below[17].
Principle: The assay involves two main enzymatic steps. First, glucose in the sample is enzymatically eliminated to prevent interference. Second, the enzyme pyranose oxidase is used to oxidize the C-2 hydroxyl group of 1,5-AG, which produces hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically using a peroxidase-catalyzed reaction, and the resulting color change is proportional to the 1,5-AG concentration in the sample[17][18].
Materials:
-
Serum or plasma samples
-
GlycoMark™ assay kit (containing reagents for glucose elimination and 1,5-AG measurement)
-
Clinical chemistry analyzer capable of colorimetric measurements (e.g., Hitachi 917)[19]
-
Calibrators and quality control materials
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood via standard venipuncture.
-
For serum, use a serum separator tube and allow the blood to clot. Centrifuge to separate the serum from the blood cells within 45 minutes of collection[15].
-
For plasma, collect blood in a tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Store samples refrigerated for up to 7 days if not analyzed immediately[15]. For longer-term storage, samples should be frozen at -80°C[20]. Avoid using hemolyzed or grossly lipemic samples[15].
-
-
Assay Procedure (automated on a clinical chemistry analyzer):
-
Glucose Elimination: The sample is first incubated with a reagent containing glucokinase (or hexokinase) and ATP. This converts any glucose present into glucose-6-phosphate, which is non-reactive in the subsequent step[18][19].
-
1,5-AG Oxidation: After the glucose is eliminated, a second reagent containing pyranose oxidase (PROD) is added. PROD specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂) as a byproduct[19].
-
Colorimetric Detection: A third reagent containing peroxidase (POD) and a chromogen is introduced. The POD catalyzes the reaction between H₂O₂ and the chromogen, resulting in the formation of a colored product[17].
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546 nm)[17][19]. The concentration of 1,5-AG in the sample is determined by comparing its absorbance to that of known calibrators.
-
-
Quality Control:
-
Run quality control samples with known 1,5-AG concentrations (low, medium, and high) with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes related to the 1,5-AG and blood glucose relationship.
Caption: Mechanism of competitive renal reabsorption of 1,5-AG and glucose.
Caption: Experimental workflow for a clinical study on 1,5-AG.
Caption: Logical relationship between blood glucose and serum 1,5-AG levels.
Conclusion and Future Directions
The inverse relationship between 1,5-AG and blood glucose is a well-established physiological principle that provides a valuable tool for glycemic monitoring. As a marker of short-term hyperglycemia and glycemic excursions, 1,5-AG offers complementary information to traditional markers like HbA1c, particularly in assessing postprandial glucose control. The availability of reliable enzymatic assays has facilitated its use in both research and clinical settings.
For professionals in drug development, 1,5-AG can serve as a sensitive endpoint in clinical trials for anti-diabetic therapies, offering a quicker indication of treatment efficacy compared to HbA1c. Future research may focus on further elucidating the role of 1,5-AG in specific patient populations, its utility in predicting diabetes-related complications, and the development of non-invasive measurement techniques, such as salivary diagnostics, to enhance its accessibility and application in managing diabetes.
References
- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Levels of 1,5-Anhydroglucitol and Risk of Incident End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum levels of 1,5-anhydroglucitol and 1,5-anhydrofructose-derived advanced glycation end products in patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 7. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 13. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 14. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,5-Anhydroglucitol (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diazyme.com [diazyme.com]
- 19. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 1,5-Anhydrosorbitol by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol derived primarily from food, has emerged as a sensitive marker for short-term glycemic control.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[1][2] However, during periods of hyperglycemia, elevated glucose levels competitively inhibit the renal tubular reabsorption of 1,5-AG, leading to its increased urinary excretion and a corresponding decrease in serum concentrations.[1] This inverse relationship between plasma 1,5-AG levels and blood glucose makes it a valuable biomarker for monitoring glycemic excursions, particularly postprandial hyperglycemia. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
This method utilizes a simple protein precipitation step for plasma samples or a dilution step for urine samples, followed by chromatographic separation on a hydrophilic interaction liquid chromatography (HILIC) or amide column. Detection and quantification are achieved using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode with Multiple Reaction Monitoring (MRM). An isotope-labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
This compound-¹³C₆ isotope-labeled internal standard (IS)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide, analytical grade
-
Formic acid, analytical grade
-
Human plasma (K₂EDTA)
-
Human urine
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an ESI or APCI source
-
Analytical column: Amide or HILIC column (e.g., 150 mm x 2.0 mm, 5 µm)
Sample Preparation
Plasma Samples
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma, add 200 µL of methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Urine Samples
-
Thaw urine samples at room temperature and vortex.
-
Dilute the urine sample 1:10 with LC-MS grade water containing the internal standard.
-
Vortex thoroughly.
-
Transfer to a vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Amide Column (150 mm x 2.0 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 5.0 | |
| 5.1 | |
| 8.0 | |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 163.1 | 71.1 | 0.1 | 30 | 15 |
| This compound-¹³C₆ (IS) | 169.1 | 75.1 | 0.1 | 30 | 15 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 50,123 | 0.304 |
| 5 | 76,543 | 51,234 | 1.494 |
| 10 | 154,321 | 50,987 | 3.027 |
| 25 | 387,654 | 51,543 | 7.521 |
| 50 | 789,123 | 50,876 | 15.511 |
Method Validation Summary
The method should be validated according to regulatory guidelines to ensure its reliability for the intended application.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-Noise ≥ 10 | 1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the kidney.
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in biological matrices. This protocol is suitable for clinical research and drug development applications where monitoring of short-term glycemic control is essential. The detailed methodology and validation parameters presented ensure reliable and reproducible results.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of 1,5-Anhydroglucitol (1,5-AG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose. In individuals with normal glucose metabolism, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption, glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion and a corresponding decrease in serum and plasma concentrations. This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1-2 weeks. Accurate and robust analytical methods for the quantification of 1,5-AG in biological matrices are crucial for its application in clinical research and drug development.
High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for the determination of 1,5-AG. This document provides detailed application notes and protocols for the analysis of 1,5-AG using HPLC coupled with four common detection methods:
-
Mass Spectrometry (MS) : Offers the highest sensitivity and selectivity.
-
Pulsed Amperometric Detection (PAD) : A sensitive and selective method for electroactive compounds like carbohydrates.
-
Refractive Index Detection (RID) : A universal detector suitable for compounds without a UV chromophore, though with lower sensitivity.
-
Evaporative Light Scattering Detection (ELSD) : A universal detector that is more sensitive than RID and compatible with gradient elution.
These notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to establish and validate HPLC-based methods for 1,5-AG analysis in their laboratories.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various HPLC methods for 1,5-AG detection. This data is compiled from published literature and should serve as a reference for method selection and performance expectation.
Table 1: HPLC Methods for 1,5-AG Detection - Performance Characteristics
| Parameter | HPLC-MS/MS | HPLC-PAD | HPLC-ELSD (Estimated) | HPLC-RID (Estimated) |
| Linearity Range | 1 - 50 µg/mL[1] | Up to 40 mg/L[2] | 0.1 - 2.0 mg/mL | 0.1 - 5 mg/mL[3] |
| Limit of Detection (LOD) | ~20 ng/mL | 0.1 mg/L[2] | 0.2 - 0.5 µ g/injection | ~10 µg/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | Not specified | 0.6 - 1.5 µ g/injection | ~30 µg/mL |
| Sample Type | Plasma, Urine[1] | Plasma[2] | Plasma, Serum | Plasma, Serum |
| Primary Advantage | High sensitivity and specificity | High sensitivity for carbohydrates | Universal, gradient compatible | Universal, simple |
| Primary Disadvantage | High instrument cost | Requires high pH mobile phase | Non-linear response | Low sensitivity, no gradient |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the different HPLC-based 1,5-AG detection methods.
Detailed Experimental Protocols
Protocol 1: HPLC-MS/MS Method for 1,5-AG in Human Plasma
This protocol is based on a liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method.[1]
1. Materials and Reagents
-
1,5-Anhydroglucitol (analytical standard)
-
1,5-Anhydroglucitol-d5 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of 1,5-AG and 1,5-AG-d5 in methanol/water (1:1, v/v).
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions by serial dilution of the stock solution. Spike appropriate amounts into drug-free human plasma to obtain a series of calibration standards and QCs.
-
Sample Preparation:
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (1,5-AG-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm)[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for 1,5-AG and its internal standard.
4. Data Analysis
-
Integrate the peak areas of 1,5-AG and the internal standard.
-
Calculate the peak area ratio of 1,5-AG to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1,5-AG in the samples from the calibration curve.
Protocol 2: HPLC-PAD Method for 1,5-AG in Human Plasma
This protocol is based on a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) method.[2]
1. Materials and Reagents
-
1,5-Anhydroglucitol (analytical standard)
-
Sodium hydroxide (B78521) (50% w/w)
-
Trichloroacetic acid
-
Strongly basic and acidic ion-exchange resins
-
Ultrapure water
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of 1,5-AG in ultrapure water.
-
Calibration Standards: Prepare working solutions by serial dilution of the stock solution in ultrapure water.
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex and then centrifuge at 10,000 g for 5 minutes.
-
Pass the supernatant through a three-layer solid-phase extraction (SPE) column containing strongly basic and acidic ion-exchange resins to remove interfering substances.[2]
-
Collect the eluate for HPLC analysis.
-
3. HPLC-PAD Conditions
-
HPLC System: Dionex or equivalent system with a PAD detector.
-
Column: Anion-exchange column (e.g., CarboPac PA1)
-
Mobile Phase: Isocratic elution with sodium hydroxide solution (e.g., 100 mM).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
4. Data Analysis
-
Integrate the peak area of 1,5-AG.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 1,5-AG in the samples from the calibration curve.
Protocol 3: Proposed HPLC-ELSD Method for 1,5-AG in Human Serum
This proposed protocol is adapted from established methods for the analysis of other neutral monosaccharides and polar compounds using HILIC-ELSD. Validation is required before routine use.
1. Materials and Reagents
-
1,5-Anhydroglucitol (analytical standard)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of 1,5-AG in ultrapure water.
-
Calibration Standards and QCs: Prepare working solutions by serial dilution of the stock solution. Spike appropriate amounts into drug-free human serum to obtain a series of calibration standards and QCs.
-
Sample Preparation:
-
To 100 µL of serum, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile/water (80:20, v/v).
-
3. HPLC-ELSD Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: HILIC column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 85:15, v/v) containing 10 mM ammonium formate, pH adjusted to 3.5 with formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
4. Data Analysis
-
Integrate the peak area of 1,5-AG.
-
Construct a calibration curve by plotting the natural logarithm of the peak area against the natural logarithm of the concentration of the calibration standards.
-
Determine the concentration of 1,5-AG in the samples from the calibration curve.
Protocol 4: Proposed HPLC-RID Method for 1,5-AG in Human Serum
This proposed protocol is adapted from established methods for the analysis of sugars using HPLC-RID. This method is less sensitive and not compatible with gradient elution. Validation is required before routine use.
1. Materials and Reagents
-
1,5-Anhydroglucitol (analytical standard)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Human serum (drug-free)
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of 1,5-AG in ultrapure water.
-
Calibration Standards and QCs: Prepare working solutions by serial dilution of the stock solution in the mobile phase.
-
Sample Preparation:
-
To 200 µL of serum, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
3. HPLC-RID Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Column: Amino-based carbohydrate column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile/water (75:25, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector (RID) maintained at a constant temperature (e.g., 35°C).
4. Data Analysis
-
Integrate the peak area of 1,5-AG.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 1,5-AG in the samples from the calibration curve.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. Method validation should be performed to ensure accuracy, precision, selectivity, and robustness for the intended application.
References
Application Notes and Protocols for 1,5-Anhydrosorbitol (1,5-AG) Analysis in Urine
Introduction
1,5-Anhydroglucitol (1,5-AG), a naturally occurring dietary polyol, is a validated short-term marker for glycemic control. Its concentration in blood and urine is indicative of recent hyperglycemic events, making it a valuable tool in diabetes management and research.[1] Accurate quantification of 1,5-AG in urine requires robust and reliable sample preparation techniques to remove interfering matrix components and ensure the sensitivity and specificity of the analytical method. Urine, while being a relatively clean matrix compared to blood, still presents challenges due to its variability in composition.[2]
This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of 1,5-Anhydrosorbitol in urine. The target audience includes researchers, scientists, and drug development professionals.
Overview of Sample Preparation Techniques
Several sample preparation methods are available for the analysis of 1,5-AG in urine, each with its own advantages and limitations in terms of complexity, cost, and ability to remove matrix components.[3] The choice of method often depends on the analytical platform being used (e.g., LC-MS/MS, GC-MS, or enzymatic assay) and the desired level of sensitivity and throughput. The most common techniques include:
-
Dilute-and-Shoot: A simple and high-throughput method suitable for relatively clean matrices like urine.[2][4]
-
Protein Precipitation: A straightforward technique to remove proteins from the sample matrix.[4]
-
Solid-Phase Extraction (SPE): A powerful and selective method for sample cleanup and analyte enrichment.[5]
-
Liquid-Liquid Extraction (LLE): A classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.[4]
-
Enzymatic Methods: These methods can be employed for both sample preparation (e.g., to remove interfering glucose) and for the quantification of 1,5-AG itself.[6][7]
The following sections provide detailed protocols and quantitative data for these techniques.
Quantitative Data Summary
The following tables summarize the quantitative performance data for different sample preparation techniques for 1,5-AG analysis in urine, as reported in the literature.
Table 1: Performance Characteristics of "Dilute-and-Shoot" LC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range | 50 ng/mL - 10 µg/mL | [8] |
| Intra-day Accuracy | < 8% deviation from theoretical | [8] |
| Inter-day Accuracy | < 8% deviation from theoretical | [8] |
| Freeze-Thaw Stability | < 1% deviation (except at LLOQ) | [8] |
| Bench-Top Stability (4h) | < 18% deviation from theoretical | [8] |
Table 2: Performance Characteristics of Ion-Exchange Chromatography Method
| Parameter | Value | Reference |
| Minimum Detectable Concentration | 0.1 mg/L | [9] |
| Measurable Range | 0.1 - 60 mg/L | [9] |
| Within-day Precision (CV%) | 3.0 - 6.5% | [9] |
| Day-to-day Precision (CV%) | 4.4 - 6.7% | [9] |
| Correlation with GC-MS (r) | 0.994 | [9] |
Experimental Protocols
Dilute-and-Shoot Method for LC-MS/MS Analysis
This method is favored for its simplicity and speed, making it ideal for high-throughput analysis.[2][10]
Materials:
-
Urine sample
-
Deionized water or appropriate buffer
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled 1,5-AG)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer a known aliquot of the supernatant (e.g., 50 µL) to a clean microcentrifuge tube or autosampler vial.
-
Add the internal standard solution.
-
Dilute the sample with an appropriate solvent (e.g., deionized water or mobile phase) to the desired dilution factor (e.g., 1:10 or 1:20). The optimal dilution factor should be determined during method development to minimize matrix effects.[2]
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
Protein Precipitation
While urine is generally low in protein, for certain applications or in cases of proteinuria, a protein precipitation step may be necessary.[4]
Materials:
-
Urine sample
-
Precipitating solvent (e.g., ice-cold acetonitrile, methanol, or a mixture)[10][11]
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Pipettes and tips
Protocol:
-
Pipette a known volume of urine (e.g., 100 µL) into a microcentrifuge tube.
-
Add a volume of ice-cold precipitating solvent (e.g., 200-400 µL of acetonitrile). A 1:2 or 1:4 ratio of sample to solvent is common.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at a low temperature (e.g., -20°C) for 15-30 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes in a refrigerated centrifuge to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the 1,5-AG, and transfer it to a clean tube for analysis.
-
The supernatant can be directly injected or further processed (e.g., evaporated and reconstituted) if concentration is needed.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than dilution or precipitation, resulting in cleaner extracts and potentially higher sensitivity.[5] Ion-exchange chromatography is a type of SPE that has been successfully used for 1,5-AG purification in urine.[9]
Materials:
-
Urine sample
-
SPE cartridges (e.g., mixed-mode or ion-exchange)
-
SPE manifold
-
Conditioning, wash, and elution solvents
-
Collection tubes
Protocol (General Mixed-Mode SPE):
-
Conditioning: Condition the SPE cartridge by passing a specified volume of an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., deionized water or buffer) through the cartridge. This activates the sorbent.
-
Loading: Load the pre-treated urine sample onto the conditioned cartridge at a controlled flow rate. The 1,5-AG and other components will be retained on the sorbent.
-
Washing: Pass a specific wash solvent through the cartridge to remove interfering substances while retaining the 1,5-AG. The composition of the wash solvent is critical for selective cleanup.
-
Elution: Elute the 1,5-AG from the cartridge using an appropriate elution solvent into a clean collection tube.
-
Post-Elution Processing: The eluate may be evaporated to dryness and reconstituted in a smaller volume of mobile phase to concentrate the analyte before analysis.
Specific Ion-Exchange Protocol for 1,5-AG: A two-layer column with a strongly basic anion (OH- form) on top and a strongly acidic cation (H+ form) at the bottom can be used.[9]
-
Pass the urine sample through the two-layer column.
-
1,5-Anhydroglucitol is recovered in the flow-through fraction, while interfering substances are retained by the ion-exchange resins.[9]
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent.[4]
Materials:
-
Urine sample
-
Immiscible organic solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
-
Pipettes
Protocol:
-
Place a known volume of urine into a glass test tube.
-
Add a specific volume of the immiscible organic solvent.
-
Vortex the mixture vigorously for several minutes to ensure intimate contact between the two phases and facilitate the transfer of 1,5-AG into the organic phase.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Carefully aspirate the organic layer containing the 1,5-AG.
-
The organic extract can then be evaporated and the residue reconstituted in a suitable solvent for analysis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in urine, from sample collection to data analysis.
Caption: General workflow for this compound analysis in urine.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in urine. The "dilute-and-shoot" method offers a simple and rapid approach for high-throughput screening, while protein precipitation, SPE, and LLE provide progressively cleaner extracts for more demanding applications. The choice of method should be guided by the specific requirements of the analytical assay, including sensitivity, selectivity, and sample throughput. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the analysis of this important biomarker.
References
- 1. Evaluation of 1,5-anhydro-d-glucitol in clinical and forensic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. rsc.org [rsc.org]
- 7. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 1,5-anhydroglucitol in urine by high performance liquid chromatography and an enzyme sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Sensitive Assay for Low Concentrations of Urinary 1,5-Anhydroglucitol (1,5-AG)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol structurally similar to glucose. In healthy individuals, it is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia, elevated glucose levels competitively inhibit the renal tubular reabsorption of 1,5-AG, leading to its increased excretion in urine and a corresponding decrease in serum levels. Consequently, urinary 1,5-AG has emerged as a sensitive biomarker for assessing short-term glycemic control, particularly for detecting transient hyperglycemic excursions that may not be fully captured by traditional markers like HbA1c. The development of sensitive assays for low concentrations of urinary 1,5-AG is therefore of significant interest for clinical diagnostics and in the monitoring of diabetes management.
This document provides detailed application notes and protocols for the sensitive determination of low concentrations of 1,5-AG in urine, focusing on two primary methodologies: a highly sensitive Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) method and a commercially available Enzymatic Assay.
Data Presentation
The following table summarizes the quantitative data for the different assay methodologies for easy comparison.
| Parameter | HILIC-LC-MS/MS | Enzymatic Assay (Diazyme) |
| Linearity Range | 50 ng/mL - 10 µg/mL[1] | Not explicitly validated for urine at low concentrations; serum assay linearity is established. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. One study on a similar compound using HILIC-MS/MS reported an LOD of 1.17 nM. | The analytical sensitivity for serum is 0.2 µg/mL. Performance at lower urinary concentrations is not specified. |
| Limit of Quantitation (LOQ) | 50 ng/mL[1] | Not specified for urine. |
| Intra-Assay Precision (CV%) | < 8%[1] | For serum: < 2.3%[2] |
| Inter-Assay Precision (CV%) | < 8%[1] | For serum: < 2.3%[2] |
| Sample Volume | 50 µL[1] | Typically requires a small sample volume, but specific requirements for urine are not detailed. |
| Sample Preparation | Simple "dilute-and-shoot" | Pre-treatment to remove interfering substances may be necessary for urine samples. |
Renal Reabsorption Pathway of 1,5-Anhydroglucitol
The renal reabsorption of 1,5-AG is a critical physiological process that is central to its utility as a glycemic marker. The following diagram illustrates the key components of this pathway in the proximal tubule of the kidney.
References
Application Notes and Protocols for Monitoring Treatment Efficacy in Type 2 Diabetes Using 1,5-Anhydrosorbitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose, that has emerged as a sensitive and specific marker for short-term glycemic control in individuals with type 2 diabetes.[1][2] Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more immediate picture of glycemic excursions, typically within a 1-2 week timeframe.[2][3] Its unique mechanism, directly linked to renal glucose excretion, makes it a valuable tool for monitoring the efficacy of therapeutic interventions and understanding glycemic variability.[2]
Circulating levels of 1,5-AG remain stable in individuals with normal glucose metabolism. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules. This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. Therefore, lower serum 1,5-AG levels are indicative of recent hyperglycemic episodes.
These application notes provide a comprehensive overview of the use of 1,5-AG in monitoring treatment efficacy in type 2 diabetes, including detailed protocols for its measurement and data interpretation.
Data Presentation
The following tables summarize quantitative data on 1,5-AG levels in various populations and in response to treatment, providing a clear comparison for researchers.
Table 1: 1,5-Anhydroglucitol Levels in Healthy Individuals and Patients with Type 2 Diabetes
| Population | N | Mean 1,5-AG (µg/mL) | Standard Deviation (µg/mL) | Notes |
| Healthy Adults | 292 | 28.44 | 8.76 | Significantly higher than in patients with T2DM. |
| Healthy Males | - | 31.11 | 8.91 | Higher than in healthy females. |
| Healthy Females | - | 26.33 | 8.05 | Lower than in healthy males. |
| Patients with T2DM | 292 | 4.57 | 3.71 | Significantly lower than in healthy adults. |
| Patients with T2DM | 56 | 4.02 | 2.96 | |
| Non-Diabetic Patients | 300 | 26.68 | 11.33 | |
| T2DM with HbA1c ≤7% | - | - | - | 27% of this "well-controlled" group had low 1,5-AG (<10 µg/mL), suggesting glycemic excursions. |
| T2DM with HbA1c >7% | - | - | - | 87% of this group had low 1,5-AG (<10 µg/mL). |
Table 2: Changes in 1,5-Anhydroglucitol Levels Following Therapeutic Intervention in Type 2 Diabetes
| Study/Intervention | Duration | Change in 1,5-AG (µg/mL) | Key Findings |
| Initiation of Oral Antihyperglycemic Medications | 2 weeks | Significant increase from baseline | 1,5-AG levels respond rapidly to treatment. |
| Discontinuation of Treatment | 2 weeks post-discontinuation | Sharp decrease | Demonstrates the sensitivity of 1,5-AG to loss of glycemic control. |
| Short-Term Intensive Insulin Therapy | 1-month follow-up | Higher in remission group (11.5 ± 4.1) vs. non-remission group | Improvement in 1,5-AG predicts glycemic remission. |
| Various Antidiabetic Therapies | 8 weeks | 57.9% increase by week 2 | 1,5-AG shows significant changes earlier than HbA1c. |
| Inpatient treatment with CGM monitoring | 7 days | Increase from 2.91 to 5.98 | Reflects improved glycemic control in a hospital setting. |
Table 3: Correlation of 1,5-Anhydroglucitol with Other Glycemic Markers
| Correlating Marker | Correlation Coefficient (r) | p-value | Population |
| HbA1c | -0.42 | <0.001 | T2DM |
| Fructosamine | -0.6751 | <0.0001 | T1DM and T2DM |
| Mean Glucose (7-day CGM) | -0.64 | <0.001 | T2DM |
| Time in Range (TIR) (7-day CGM) | 0.38 | <0.05 | T2DM |
| Coefficient of Variation (CoV) (7-day CGM) | -0.45 | <0.05 | T2DM |
| 2-h Postprandial Glucose (2 weeks preceding) | -0.40 | <0.001 | T2DM |
Experimental Protocols
Detailed methodologies for the key experiments involving the measurement of 1,5-Anhydrosorbitol are provided below.
Protocol 1: Quantitative Determination of this compound in Serum/Plasma using an Enzymatic Assay
This protocol is based on the principles of commercially available enzymatic assays, such as the GlycoMark™ assay.
1. Principle:
This is a two-step enzymatic assay. In the first step, endogenous glucose in the sample is phosphorylated by glucokinase to glucose-6-phosphate, which is non-reactive in the subsequent reaction. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H2O2). The H2O2 is then quantified in a colorimetric reaction catalyzed by peroxidase. The intensity of the color produced is inversely proportional to the concentration of 1,5-AG in the sample.
2. Materials and Reagents:
-
Serum or plasma samples
-
1,5-AG Assay Kit (containing Reagent 1 and Reagent 2, Calibrators, and Controls)
-
Reagent 1 (Pre-treatment Reagent): Glucokinase, ATP, Phosphoenolpyruvate, Pyruvate Kinase
-
Reagent 2 (Coloring Reagent): Pyranose Oxidase, Peroxidase, Chromogen
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
-
Precision pipettes and tips
-
Microcentrifuge tubes
-
Deionized water
3. Specimen Collection and Handling:
-
Collect whole blood in a serum separator tube or a tube containing EDTA or heparin as an anticoagulant.
-
Separate serum or plasma from cells within one hour of collection by centrifugation.
-
Samples can be stored at room temperature for up to 7 days, refrigerated at 2-8°C for up to 14 days, or frozen at -20°C for longer periods.
4. Assay Procedure (Manual Microplate Format):
-
Prepare the reagents and samples according to the kit manufacturer's instructions. Allow all reagents to come to room temperature before use.
-
Prepare a standard curve using the provided 1,5-AG calibrators.
-
Pipette 10 µL of each standard, control, and patient sample into duplicate wells of a 96-well microplate.
-
Add 150 µL of Reagent 1 to each well.
-
Incubate the plate for 5 minutes at 37°C.
-
Add 50 µL of Reagent 2 to each well.
-
Incubate the plate for an additional 5 minutes at 37°C.
-
Measure the absorbance of each well at the wavelength specified by the kit manufacturer (e.g., 550 nm with a reference wavelength of 700 nm).
5. Data Analysis:
-
Calculate the mean absorbance for each standard, control, and sample.
-
Subtract the absorbance of the blank from the mean absorbance of all other wells.
-
Plot the concentration of the standards versus their mean absorbance to generate a standard curve.
-
Determine the concentration of 1,5-AG in the samples and controls by interpolating their mean absorbance values from the standard curve.
-
Results are typically reported in µg/mL.
Protocol 2: Measurement of this compound using a Competitive Inhibition ELISA
This protocol is a representative example based on commercially available 1,5-AG ELISA kits.
1. Principle:
This assay employs the competitive inhibition enzyme immunoassay technique. A 1,5-AG specific antibody is pre-coated onto a microplate. When samples or standards are added to the wells along with a fixed amount of biotin-labeled 1,5-AG, the unlabeled 1,5-AG from the sample competes with the biotin-labeled 1,5-AG for binding to the coated antibody. After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. The amount of bound HRP conjugate is inversely proportional to the concentration of 1,5-AG in the sample. The reaction is visualized by the addition of a substrate solution, and the color intensity is measured.
2. Materials and Reagents:
-
Serum or plasma samples
-
1,5-AG ELISA Kit (containing pre-coated 96-well plate, standards, biotin-labeled 1,5-AG, avidin-HRP conjugate, wash buffer, substrate solution, and stop solution)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
3. Specimen Collection and Handling:
-
Follow the same procedure as described in Protocol 1.
4. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of biotin-labeled 1,5-AG to each well. Mix gently.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Add 100 µL of avidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 5.
-
Add 90 µL of substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
5. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of 1,5-AG in the samples by interpolating their mean absorbance from the standard curve.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in monitoring type 2 diabetes.
Caption: Mechanism of 1,5-AG as a glycemic marker.
Caption: Experimental workflow for 1,5-AG measurement.
Caption: Logical relationship for treatment monitoring.
References
- 1. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 2. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
Application Notes and Protocols: 1,5-Anhydroglucitol (1,5-AG) as a Marker for Gestational Diabetes Mellitus (GDM) Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gestational Diabetes Mellitus (GDM) is a metabolic condition characterized by glucose intolerance with onset or first recognition during pregnancy. Traditional screening for GDM relies on the Oral Glucose Tolerance Test (OGTT), which can be cumbersome for patients. 1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is emerging as a promising biomarker for short-term glycemic control. In individuals with normal blood glucose, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption, glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum levels.[1][2] This inverse relationship between serum 1,5-AG and blood glucose levels makes it a sensitive marker for hyperglycemic excursions. These notes provide a comprehensive overview of the application of 1,5-AG in GDM screening, including quantitative data, experimental protocols, and relevant biological pathways.
Data Presentation
The utility of 1,5-AG as a screening marker for GDM has been evaluated in several studies. The following tables summarize the quantitative data on the diagnostic accuracy of 1,5-AG in identifying GDM, often in comparison to standard diagnostic methods like the OGTT.
Table 1: Performance Characteristics of 1,5-AG in GDM Screening
| Study Population | Sample Size (GDM/Control) | 1,5-AG Cutoff Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| South Indian Pregnant Women | 75 / 145 | 13.21 µg/mL | 67.6 | 65.3 | 0.6936[2][3] |
| Turkish Pregnant Women | 40 / 40 | Not specified | - | - | 0.722[4][5][6] |
| Early Pregnancy (<20 weeks) | Case-control | ≤ 60.3 µmol/L | 87.0 | 94.1 | 0.951[7] |
Table 2: Comparative Diagnostic Accuracy of 1,5-AG and other Glycemic Markers for GDM
| Marker | Area Under the Curve (AUC) |
| 1,5-Anhydroglucitol (1,5-AG) | 0.722[4][5][6] |
| Hemoglobin A1c (HbA1c) | 0.756[4][5][6] |
| Glycated Albumin (GA) | 0.550[4][5][6] |
| Fructosamine | 0.671[2][3] |
Experimental Protocols
The standard method for diagnosing GDM typically involves a two-step approach as recommended by the American College of Obstetricians and Gynecologists (ACOG).[8]
a. Step 1: 50-g Glucose Challenge Test (GCT)
-
Procedure: A 50-g oral glucose solution is administered to the pregnant woman, irrespective of the time of the last meal. A venous blood sample is collected one hour after consumption.[8]
-
Interpretation: A plasma glucose level above a certain threshold (typically 130-140 mg/dL) is considered a positive screen and warrants a diagnostic 3-hour OGTT.[8]
b. Step 2: 100-g, 3-hour Oral Glucose Tolerance Test (OGTT)
-
Procedure: Following a positive GCT, a 100-g oral glucose solution is administered after an overnight fast. Venous blood samples are collected at fasting, and at 1, 2, and 3 hours post-ingestion.[8]
-
Diagnosis: GDM is diagnosed if at least two of the four plasma glucose measurements meet or exceed established thresholds (e.g., Carpenter and Coustan criteria: fasting ≥95 mg/dL, 1-hour ≥180 mg/dL, 2-hour ≥155 mg/dL, 3-hour ≥140 mg/dL).[8]
This protocol is based on the principles of the commercially available GlycoMark™ assay.
a. Principle: The assay is a two-step enzymatic process. First, endogenous glucose in the sample is converted to a non-reactive form to prevent interference. Second, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically using a peroxidase (POD) reaction. The intensity of the color produced is directly proportional to the 1,5-AG concentration.[3][9][10][11]
b. Reagents and Materials:
-
1,5-AG Assay Kit (e.g., GlycoMark™), containing:
-
Serum or plasma samples
-
Automated clinical chemistry analyzer
c. Sample Collection and Handling:
-
Collect whole blood in a serum separator tube or a plasma tube (EDTA).
-
Separate serum or plasma from cells within one hour of collection.[13]
-
Samples are stable at 2-8°C for 7 days and at -80°C for long-term storage. 1,5-AG is stable through at least three freeze-thaw cycles.[9]
d. Assay Procedure (Automated Analyzer):
-
Sample Preparation: No fasting is required for the patient.[9] Use serum or plasma as the sample.
-
Glucose Elimination: The sample is incubated with Reagent 1. Glucokinase phosphorylates glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase.[3][11]
-
1,5-AG Oxidation and Color Development: Reagent 2 is added. Pyranose oxidase specifically oxidizes 1,5-AG, generating H₂O₂. Peroxidase in the reagent then catalyzes the reaction of H₂O₂ with a chromogen, resulting in a colored product.[3][11]
-
Measurement: The absorbance of the colored product is measured photometrically (e.g., at 546 nm).[9][10]
-
Quantification: The concentration of 1,5-AG in the sample is determined by comparing its absorbance to that of the 1,5-AG calibrators.
e. Quality Control:
-
Run low and high QC materials with each batch of samples to ensure the accuracy and precision of the assay.
Visualizations
Caption: Renal reabsorption of 1,5-AG via SGLT5 and its inhibition by glucose.
Caption: Workflow of the enzymatic, colorimetric assay for 1,5-AG.
References
- 1. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common reabsorption system of 1,5-anhydro-D-glucitol, fructose, and mannose in rat renal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diazyme.com [diazyme.com]
- 4. Diagnostic value of glycemic markers HbA1c, 1,5-anhydroglucitol and glycated albumin in evaluating gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic value of glycemic markers HbA1c, 1,5-anhydroglucitol and glycated albumin in evaluating gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwmedicine.org [uwmedicine.org]
- 9. apcz.umk.pl [apcz.umk.pl]
- 10. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Application Notes and Protocols for Non-Invasive Measurement of 1,5-Anhydrosorbitol in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a sensitive marker for short-term glycemic control.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules.[2][3] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a corresponding decrease in its concentration in the blood.[1][2] Recent studies have demonstrated a strong correlation between serum and salivary levels of 1,5-AG, positioning salivary 1,5-AG as a promising non-invasive biomarker for monitoring glycemic status. Saliva offers a convenient, stress-free, and accessible biofluid for diagnostic purposes, making it an attractive alternative to blood-based assays.
This document provides detailed application notes and protocols for the non-invasive measurement of 1,5-AG in saliva using two primary analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzymatic Assays.
Physiological Principle of Salivary 1,5-Anhydroglucitol as a Glycemic Marker
The utility of 1,5-AG as a marker for glycemic control is based on its renal handling in response to changing blood glucose levels. The following diagram illustrates the physiological pathway influencing salivary 1,5-AG concentrations.
Caption: Physiological pathway of 1,5-AG regulation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on salivary 1,5-AG.
Table 1: Correlation of Salivary 1,5-AG with Glycemic Markers
| Parameter | Correlation with Salivary 1,5-AG | Significance (p-value) | Reference |
| Serum 1,5-AG | Positive | < 0.05 | |
| Blood Glucose | Negative | < 0.05 | |
| Glycated Hemoglobin (HbA1c) | Negative | < 0.05 | |
| Glycated Albumin (GA) | Negative | < 0.05 | |
| Early-Phase Insulin (B600854) Secretion (CGI) | Positive | 0.004 |
Table 2: Salivary 1,5-AG Levels and Diagnostic Performance
| Population | Condition | Mean/Median Salivary 1,5-AG (µg/mL) | Cutoff (µg/mL) | Sensitivity (%) | Specificity (%) | Reference |
| Healthy Individuals | - | 0.124 (mean) | - | - | - | |
| Type 2 Diabetes (PPBS >180 mg/dl) | - | 0.025 (mean) | < 0.054 | 86.4 | 87.2 | |
| Chinese Population | Diabetes Screening | - | 0.436 (fasting) | 63.58 | 60.61 | |
| Chinese Population | Diabetes Screening | - | 0.438 (120 min post-load) | 62.25 | 60.41 | |
| Type 2 Diabetes (Chinese) | - | 0.133 (median) | - | - | - |
Experimental Protocols
Protocol 1: Saliva Sample Collection and Pre-processing
This protocol is a generalized procedure for collecting and preparing saliva samples for metabolomic analysis, including 1,5-AG measurement.
1.1. Subject Preparation
-
Subjects should refrain from eating, drinking, smoking, and oral hygiene procedures for at least 30 minutes to 1 hour before sample collection.
-
Rinse the mouth with clean water 30 minutes prior to collection to remove food residue.
1.2. Saliva Collection
-
Unstimulated Whole Saliva (UWS): Allow saliva to passively drool into a sterile collection tube.
-
Stimulated Whole Saliva: Chew on a sterile cotton swab or paraffin (B1166041) wax to stimulate saliva flow and collect the saliva in a sterile tube.
-
Collect approximately 1-2 mL of whole saliva.
1.3. Sample Pre-processing
-
Immediately after collection, place samples on ice to minimize enzymatic activity.
-
Centrifuge the saliva samples at 10,000 x g for 10 minutes at 4°C to remove cells, debris, and mucins.
-
Transfer the supernatant to a new, clean tube.
-
Samples can be used immediately for analysis or stored at -80°C for long-term preservation.
Caption: Saliva sample collection and pre-processing workflow.
Protocol 2: Measurement of Salivary 1,5-AG by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the quantification of 1,5-AG in saliva.
2.1. Materials and Reagents
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid
-
1,5-Anhydroglucitol analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled 1,5-AG)
-
Centrifugal filter units (e.g., 3 kDa MWCO)
2.2. Sample Preparation (Protein Precipitation and Extraction)
-
Thaw frozen saliva samples on ice.
-
To 90 µL of saliva supernatant, add 250 µL of a cold ACN:MeOH (8:2) solution containing the internal standard (e.g., 50 nmol/L).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice or at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
2.3. LC-MS Analysis
-
Liquid Chromatography System: A UPLC or HPLC system.
-
Column: ACQUITY UPLC BEH AMIDE column (2.1 mm × 100 mm × 1.7 μm) or similar HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-25 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QToF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-product ion transitions for 1,5-AG and the internal standard.
2.4. Data Analysis and Quantification
-
Generate a standard curve using known concentrations of the 1,5-AG analytical standard.
-
Integrate the peak areas for 1,5-AG and the internal standard in both the standards and the samples.
-
Calculate the ratio of the 1,5-AG peak area to the internal standard peak area.
-
Determine the concentration of 1,5-AG in the saliva samples by interpolating from the standard curve.
Caption: LC-MS workflow for salivary 1,5-AG measurement.
Protocol 3: Measurement of Salivary 1,5-AG by Enzymatic Assay
Commercially available enzymatic assays, such as the GlycoMark™ kit, are approved for measuring 1,5-AG in blood. However, their direct application to saliva requires modification due to the presence of interfering substances like galactose.
3.1. Principle of the Assay The enzymatic assay typically involves a series of reactions where 1,5-AG is ultimately oxidized, leading to the production of a chromogenic or fluorogenic product that can be measured spectrophotometrically. A key step for saliva analysis is the enzymatic depletion of interfering sugars.
3.2. Modified Protocol for Saliva
-
Note: This is a proposed modification based on published findings. Validation is required.
-
Sample Preparation: Use saliva supernatant as prepared in Protocol 1.
-
Galactose Depletion (Crucial Step):
-
Pre-treat the saliva sample with an enzyme specific for galactose (e.g., galactose oxidase or a galactose-metabolizing enzyme system) to eliminate it as a substrate for the subsequent reactions. This step is critical as galactose can interfere with the assay and lead to falsely elevated 1,5-AG readings.
-
-
Glucose Depletion:
-
Follow the kit's instructions for the enzymatic depletion of glucose, which is also present in saliva.
-
-
1,5-AG Measurement:
-
Proceed with the enzymatic reaction steps as per the manufacturer's protocol for the GlycoMark™ assay or a similar kit. This typically involves the oxidation of 1,5-AG by an enzyme like pyranose oxidase, followed by a peroxidase-catalyzed colorimetric reaction.
-
-
Measurement and Calculation:
-
Read the absorbance at the specified wavelength using a microplate reader or clinical chemistry analyzer.
-
Calculate the 1,5-AG concentration based on a standard curve prepared according to the kit's instructions.
-
3.3. Considerations for Enzymatic Assays
-
Validation: The modified protocol for saliva must be thoroughly validated for accuracy, precision, linearity, and specificity.
-
Interference: Other structurally similar molecules in saliva could potentially interfere with the assay. Cross-reactivity studies are recommended.
-
Automation: Enzymatic assays are generally amenable to automation on clinical chemistry analyzers, which can increase throughput.
Caption: Modified enzymatic assay workflow for salivary 1,5-AG.
Conclusion
The non-invasive measurement of 1,5-AG in saliva holds significant potential for applications in diabetes screening, monitoring of glycemic control, and in clinical research and drug development. Salivary 1,5-AG levels are inversely correlated with blood glucose and HbA1c, making it a valuable tool for assessing short-term glycemic excursions. While LC-MS provides a highly specific and sensitive method for quantification, enzymatic assays, with appropriate modifications to account for salivary matrix effects, offer a pathway for high-throughput clinical application. Standardization of saliva collection and processing protocols is crucial for ensuring data quality and comparability across studies. Further research and validation are necessary to establish standardized clinical cutoff values and to fully integrate salivary 1,5-AG measurement into routine clinical practice.
References
- 1. Salivary 1,5-Anhydroglucitol and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saliva 1,5-anhydroglucitol is associated with early-phase insulin secretion in Chinese patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS)-Based Detection of 1,5-Anhydroglucitol (1,5-AG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is increasingly recognized as a sensitive short-term marker for glycemic control. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a decrease in its serum concentration. Consequently, serum or plasma levels of 1,5-AG provide a reliable indication of recent hyperglycemic excursions, making it a valuable biomarker for monitoring glycemic variability in diabetic patients.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive analytical technique that characterizes the electrical properties of an electrode-electrolyte interface. By applying a small sinusoidal voltage at a range of frequencies and measuring the resulting current and phase shift, EIS can provide detailed information about the interfacial charge transfer resistance and capacitance. In the context of biosensing, the binding of a target analyte to a biorecognition element immobilized on the electrode surface alters these impedance properties, providing a measurable signal for detection. This application note details a protocol for the sensitive and label-free detection of 1,5-AG using an enzyme-based EIS biosensor.
Signaling Pathway and Detection Principle
The detection of 1,5-AG via this EIS-based biosensor relies on the enzymatic activity of pyranose oxidase (POx). POx catalyzes the oxidation of 1,5-AG in the presence of a redox mediator, leading to a change in the electrochemical properties at the electrode surface. This change in impedance is proportional to the concentration of 1,5-AG.
Experimental Workflow
The following diagram outlines the key steps involved in the fabrication of the 1,5-AG biosensor and the subsequent EIS measurement.
Quantitative Data Summary
The performance of EIS-based 1,5-AG biosensors can be characterized by several key parameters. The table below summarizes quantitative data from a representative study.
| Parameter | Value | Reference |
| Biorecognition Element | Pyranose Oxidase (POx) | [1][2] |
| Electrode Material | Gold | [1] |
| Technique | Electrochemical Impedance Spectroscopy (EIS) | [1][2] |
| Optimal Frequency | 3.71 kHz | [1][2] |
| Dynamic Range | 0.8 to 300 mg/dL | [2] |
| Logarithmic Slope | 7.04 | [1][2] |
| Correlation Coefficient (R²) | 0.96 | [1][2] |
| Relative Standard Deviation | 27-28% (for high concentration range) | [1][2] |
Detailed Experimental Protocols
Materials and Reagents
-
Gold electrodes
-
Pyranose Oxidase (POx) from Coriolus sp.
-
1,5-Anhydroglucitol (1,5-AG) standard
-
11-Mercaptoundecanoic acid (11-MUA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
Protocol 1: Gold Electrode Cleaning and Preparation
-
Piranha Cleaning: Immerse the gold electrodes in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Incubate for 5-10 minutes.
-
Rinse thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the electrodes under a gentle stream of nitrogen.
Protocol 2: Enzyme Immobilization
-
SAM Formation: Immediately after cleaning, immerse the gold electrodes in a 10 mM solution of 11-MUA in ethanol for 12-18 hours to form a self-assembled monolayer.
-
Rinse the electrodes with ethanol and DI water to remove non-specifically adsorbed 11-MUA.
-
Activation of Carboxylic Groups: Immerse the electrodes in a freshly prepared aqueous solution containing 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature.
-
Rinse the electrodes with DI water.
-
Enzyme Immobilization: Immediately immerse the activated electrodes in a solution of POx (1 mg/mL in PBS, pH 7.4) for 2-3 hours at 4°C.
-
Blocking: Rinse the electrodes with PBS and then immerse them in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to block any remaining active sites and prevent non-specific binding.
-
Rinse the electrodes thoroughly with PBS and store at 4°C when not in use.
Protocol 3: EIS Measurement
-
Electrochemical Cell Setup: Use a three-electrode system with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Redox Probe Solution: Prepare the measurement buffer consisting of 5 mM [Fe(CN)₆]³⁻/⁴⁻ (1:1 mixture) in PBS (pH 7.4).
-
Baseline Measurement: Record the baseline EIS spectrum in the redox probe solution before introducing the sample.
-
Sample Incubation: Incubate the electrode with different concentrations of 1,5-AG in PBS for a predetermined time (e.g., 30 minutes).
-
Post-Incubation Measurement: After incubation, gently rinse the electrode with PBS and perform the EIS measurement in the redox probe solution.
-
EIS Parameters:
-
Frequency Range: 100 kHz to 0.1 Hz
-
AC Amplitude: 10 mV
-
DC Potential: Set to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Protocol 4: Data Analysis
-
Nyquist Plot: The EIS data is typically represented as a Nyquist plot (Z_imaginary vs. Z_real). The plot will show a semicircle at higher frequencies, corresponding to the charge transfer resistance (Rct), and a linear portion at lower frequencies, representing the diffusion-limited process.
-
Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract the value of the charge transfer resistance (Rct).
-
Calibration Curve: The change in Rct (ΔRct = Rct,sample - Rct,baseline) is proportional to the concentration of 1,5-AG. Plot ΔRct against the logarithm of the 1,5-AG concentration to generate a calibration curve.
-
Performance Evaluation: Determine the linear range, limit of detection (LOD), and sensitivity from the calibration curve.
Logical Relationship Diagram
The core principle of this biosensor is the relationship between the 1,5-AG concentration and the measured change in charge transfer resistance.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the detection of 1,5-AG using Electrochemical Impedance Spectroscopy. The enzyme-based biosensor offers a sensitive and label-free method for quantifying this important biomarker of glycemic control. While challenges remain, particularly concerning interference in complex matrices like whole blood, the EIS platform demonstrates significant promise for future point-of-care diagnostic applications.[1] Further optimization of the sensor fabrication process and sample preparation steps may be necessary to enhance its performance for clinical use.
References
Application Notes and Protocols for Establishing a Reference Range for 1,5-Anhydrosorbitol in a Healthy Population
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that is readily filtered by the glomerulus and almost completely reabsorbed in the renal tubules under normoglycemic conditions. In the presence of hyperglycemia that exceeds the renal threshold for glucose reabsorption, typically around 180 mg/dL, urinary glucose competitively inhibits the reabsorption of 1,5-AG, leading to a decrease in its serum concentration. This inverse relationship with blood glucose levels makes 1,5-AG a sensitive and specific marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks. Establishing a robust reference range for 1,5-AG in a healthy, non-diabetic population is crucial for the clinical interpretation of this biomarker in various research and drug development settings. These application notes provide a comprehensive overview and detailed protocols for establishing such a reference range.
Data Presentation: Reference Ranges for 1,5-Anhydrosorbitol
The following tables summarize 1,5-AG reference ranges from various studies in healthy adult populations. It is important to note that reference intervals can be influenced by factors such as age, sex, ethnicity, and the analytical method used.[1]
Table 1: Serum 1,5-Anhydroglucitol Reference Ranges in Healthy Adults from Different Populations
| Population/Study | Gender | Reference Interval (µg/mL) | Analytical Method |
| Chinese (Jiangsu Province)[2][3] | Male | 15.8 - 52.6 | Enzymatic |
| Female | 14.3 - 48.0 | Enzymatic | |
| United States[4][5] | Not specified | 8.4 - 28.7 | Not specified |
| Chinese | Combined | 11.27 - 45.61 (Mean ± SD: 28.44 ± 8.76) | Not specified |
| ARUP Laboratories | Male | 10.7 - 32.0 | Quantitative Enzymatic Assay |
| Female | 6.8 - 29.3 | Quantitative Enzymatic Assay |
Table 2: 1,5-Anhydroglucitol Levels in Healthy vs. Diabetic Individuals
| Population | Mean 1,5-AG Level (µg/mL) |
| Healthy Adults | 28.4 |
| Type 2 Diabetics | 4.57 |
Experimental Protocols
Protocol 1: Establishing a Reference Range for this compound
This protocol outlines the key steps for conducting a study to establish a de novo reference range for 1,5-AG in a healthy population, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Study Population and Sample Size:
-
Inclusion Criteria: Recruit a statistically significant number of healthy adult volunteers. A minimum of 120 individuals per partition (e.g., gender, age group) is recommended. Participants should be in good general health, with no history of diabetes or other conditions known to affect glucose metabolism. A normal fasting glucose or oral glucose tolerance test (OGTT) should be confirmed.
-
Exclusion Criteria: Exclude individuals with a history of diabetes, renal disease, liver disease, or those taking medications known to interfere with glucose or 1,5-AG levels (e.g., SGLT2 inhibitors). Pregnant individuals should also be excluded.
2. Specimen Collection and Handling:
-
Sample Type: Serum or plasma (EDTA).
-
Collection: Collect blood samples according to standard phlebotomy procedures.
-
Processing: Separate serum or plasma from cells within one hour of collection to prevent glycolysis.
-
Storage: Samples can be stored refrigerated for up to one week or frozen at -20°C or -80°C for longer-term storage.
3. Analytical Methods:
-
Choose a validated method for 1,5-AG quantification. The two most common methods are the enzymatic assay and Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis and Reference Interval Calculation:
-
Analyze the collected data to identify and exclude outliers using appropriate statistical methods (e.g., Dixon's test).
-
Calculate the reference interval, which typically represents the central 95% of the distribution of values from the healthy reference population. This is often determined by the 2.5th and 97.5th percentiles.
-
Consider partitioning the reference intervals based on factors like gender and age if statistically significant differences are observed.
Protocol 2: Quantification of this compound by Enzymatic Assay
This protocol is based on the principles of commercially available enzymatic assays, such as the GlycoMark™ test.
1. Principle: The enzymatic assay for 1,5-AG is a two-step process. First, glucose in the sample is eliminated by converting it to a non-reactive form. Subsequently, 1,5-AG is oxidized by the enzyme pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is then measured colorimetrically, which is directly proportional to the 1,5-AG concentration in the sample.
2. Reagents and Materials:
-
Enzymatic assay kit for 1,5-AG (e.g., GlycoMark™) containing:
-
Reagent 1 (Pre-treatment reagent): Contains glucokinase, ATP, and other components to phosphorylate glucose.
-
Reagent 2 (Coloring reagent): Contains pyranose oxidase and a chromogenic substrate.
-
-
Calibrators and controls provided with the kit.
-
Automated clinical chemistry analyzer or a spectrophotometer.
3. Procedure (for automated analyzers):
-
Follow the specific instructions for the chosen automated analyzer and the kit's package insert. The analyzer will automate the pipetting of samples, reagents, and the measurement of absorbance.
4. Manual Procedure (general steps):
-
Sample Preparation: Use serum or plasma. No special pre-treatment is typically required.
-
Reaction:
-
Pipette the sample, calibrators, and controls into respective reaction wells or cuvettes.
-
Add Reagent 1 to each well and incubate to allow for the complete conversion of glucose.
-
Add Reagent 2 to initiate the oxidation of 1,5-AG and the color development reaction.
-
Incubate for the time and at the temperature specified in the kit's protocol.
-
-
Measurement: Measure the absorbance of the resulting color at the wavelength specified in the kit's protocol.
-
Calculation: Calculate the 1,5-AG concentration in the samples by comparing their absorbance to the absorbance of the calibrators.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of 1,5-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like 1,5-AG. The method involves chromatographic separation of 1,5-AG from other sample components, followed by its detection and quantification by a mass spectrometer.
2. Reagents and Materials:
-
High-purity water, acetonitrile (B52724), and formic acid (LC-MS grade).
-
1,5-Anhydroglucitol analytical standard.
-
Isotopically labeled internal standard (e.g., 1,5-Anhydroglucitol-d7).
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a tandem mass spectrometer).
-
Amide-based chromatography column.
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex to mix thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC Conditions (Example):
-
Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution will be required to separate 1,5-AG from other components. The specific gradient profile (i.e., the change in the percentage of Mobile Phase B over time) will need to be optimized for the specific column and system used.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 1,5-AG and its internal standard need to be determined by infusing the pure standards into the mass spectrometer.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of the 1,5-AG standard.
-
Quantify the 1,5-AG concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for establishing a 1,5-AG reference range.
References
Troubleshooting & Optimization
Technical Support Center: 1,5-Anhydrosorbitol (1,5-AG) Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,5-Anhydrosorbitol (1,5-AG) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 1,5-AG enzymatic assay?
A1: The 1,5-AG enzymatic assay is typically a two-step process. First, glucose in the sample is converted to a non-reactive form to prevent interference. Second, the enzyme pyranose oxidase (PROD) oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ is then measured colorimetrically, and it is directly proportional to the 1,5-AG concentration in the sample.
Q2: What are the most common sources of interference in 1,5-AG enzymatic assays?
A2: The most common endogenous interferences are hemolysis (release of hemoglobin from red blood cells), icterus (high bilirubin), and lipemia (high lipids). Exogenous interferences can include certain medications and other structurally similar sugars.
Q3: How can I tell if my sample is hemolyzed, icteric, or lipemic?
A3: Visual inspection can often provide clues. Hemolyzed serum or plasma will appear red, icteric samples will be dark yellow or brown, and lipemic samples will look cloudy or milky. Many automated analyzers also provide semi-quantitative indices for hemolysis (H-index), icterus (I-index), and lipemia (L-index).
Q4: Can other sugars interfere with the 1,5-AG assay?
A4: Yes, particularly in sample types other than serum or plasma. For instance, galactose has been shown to be a significant interferent in salivary 1,5-AG measurements when using some commercial kits.[1][2][3]
Q5: What should I do if I suspect interference in my assay?
A5: If you suspect interference, it is recommended to follow a systematic troubleshooting approach. This may involve visually inspecting the sample, checking analyzer flags, and potentially performing interference testing or sample pretreatment. Refer to the detailed troubleshooting guide below for specific steps.
Troubleshooting Guide
Issue: Unexpectedly low or high 1,5-AG results.
This guide will help you identify and mitigate potential sources of interference in your 1,5-AG enzymatic assay.
Step 1: Sample Inspection and Analyzer Flags
-
Question: Is there any visual evidence of hemolysis, icterus, or lipemia in the sample?
-
Action: Visually inspect the serum or plasma. A reddish tint suggests hemolysis, a dark yellow/brown color suggests icterus, and a cloudy appearance indicates lipemia.
-
Question: Did the automated analyzer flag the sample for hemolysis, icterus, or lipemia?
-
Action: Review the analyzer's sample integrity indices (H, I, L indices). These flags provide a semi-quantitative measure of potential interferents.
Step 2: Assess Common Endogenous Interferences
The following table summarizes the interference thresholds for common endogenous substances in two commercially available 1,5-AG assays. If the concentration of a potential interferent in your sample exceeds these limits, it may be the source of your unexpected results.
| Interferent | Diazyme 1,5-AG Assay | GlycoMark™ 1,5-AG Assay |
| Hemoglobin | No interference up to 125 mg/dL[4] | No interference up to 125 mg/dL[5][6][7] |
| Bilirubin (B190676) | No interference up to 5 mg/dL[4] | No interference up to 53 mg/dL[6][7] |
| Triglycerides | No interference up to 1000 mg/dL[4] | No interference up to 1153 mg/dL[5][6][7] |
| Ascorbic Acid | No interference up to 37.5 mg/dL | No interference up to 25 mg/dL[7] |
Step 3: Consider Other Potential Interferences
-
Question: Is the patient on any medications that could interfere with the assay?
-
Action: Certain medications, such as SGLT2 inhibitors (e.g., Invokana®) and some Chinese medicines, can affect 1,5-AG levels.[8] Review the patient's medication history.
-
Question: Are you using a sample type other than serum or plasma?
-
Action: Be aware of potential interferents in other sample matrices. For example, galactose can interfere with salivary 1,5-AG measurements.[1][2][3]
Step 4: Mitigation Strategies
If interference is suspected, the following mitigation strategies can be employed.
-
For Lipemia:
-
Action: Ultracentrifugation is the recommended method to remove lipids from the sample. High-speed centrifugation can also be effective.[9] See the detailed protocol below.
-
-
For Hemolysis and Icterus:
-
Action: Unfortunately, there are no simple and effective methods to remove hemoglobin or bilirubin from a sample without significantly altering the concentration of other analytes. The best course of action is to request a new, properly collected sample.
-
Experimental Protocols
Protocol for Interference Testing of 1,5-AG Enzymatic Assays (Based on CLSI EP7 Guidelines)
This protocol outlines a general procedure for testing the effect of potential interfering substances on your 1,5-AG enzymatic assay.
1. Materials:
-
Pool of normal human serum or plasma with a known 1,5-AG concentration.
-
Stock solutions of the interfering substances (hemoglobin, bilirubin, triglycerides, etc.) at high concentrations.
-
Assay-specific reagents and instrumentation.
2. Procedure:
-
Preparation of Interferent Stock Solutions:
-
Hemolysate: Prepare by lysing a known concentration of washed red blood cells.
-
Bilirubin: Dissolve conjugated and unconjugated bilirubin in a suitable solvent (e.g., DMSO).
-
Lipids: Use a commercial lipid emulsion (e.g., Intralipid®).
-
-
Sample Spiking:
-
Create a series of test samples by spiking the pooled serum/plasma with increasing concentrations of the interferent stock solution.
-
Prepare a control sample by adding the same volume of the interferent's solvent to the pooled serum/plasma.
-
-
Measurement:
-
Analyze the control and spiked samples for 1,5-AG according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage difference in 1,5-AG concentration between the spiked samples and the control sample.
-
Determine the concentration of the interferent at which a statistically significant and medically relevant difference in 1,5-AG concentration is observed.
-
Protocol for Removal of Lipemia by Ultracentrifugation
1. Materials:
-
Lipemic serum or plasma sample.
-
Ultracentrifuge and appropriate rotor/tubes.
-
Pipettes.
2. Procedure:
-
Transfer the lipemic sample to an ultracentrifuge tube.
-
Centrifuge the sample at a high g-force (e.g., >100,000 x g) for a sufficient time to separate the lipid layer (typically 15-30 minutes).
-
Carefully aspirate the clear infranatant (the serum/plasma below the lipid layer) without disturbing the lipid layer.
-
Re-analyze the cleared infranatant for 1,5-AG.
Visualizations
References
- 1. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. diazyme.com [diazyme.com]
- 5. igz.ch [igz.ch]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. labcorp.com [labcorp.com]
- 9. clinicallab.com [clinicallab.com]
Optimizing LC-MS/MS for Accurate 1,5-Anhydroglucitol (1,5-AG) Quantification: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 1,5-anhydroglucitol (1,5-AG) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides in Q&A Format
This section addresses specific issues that may arise during your 1,5-AG analysis workflow, from sample preparation to data acquisition.
Sample Preparation
Q1: I am seeing significant matrix effects (ion suppression or enhancement) in my plasma samples. How can I mitigate this?
A1: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can significantly impact the accuracy and reproducibility of your results.[1] Here are several strategies to minimize their impact:
-
Effective Sample Cleanup: The most crucial step is to remove interfering matrix components before analysis. Protein precipitation is a widely used and effective method for plasma samples.[2][3][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 1,5-anhydroglucitol-d5, is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate 1,5-AG from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar molecules like 1,5-AG.[5]
-
Sample Dilution: If the concentration of 1,5-AG in your samples is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q2: What is the recommended protein precipitation protocol for 1,5-AG in plasma?
A2: A common and effective method is protein precipitation with acetonitrile (B52724). Below is a detailed protocol.
Experimental Protocol: Protein Precipitation of Plasma Samples
| Step | Procedure | Details |
| 1 | Sample Preparation | Thaw plasma samples on ice to prevent degradation of any potential analytes. Vortex briefly to ensure homogeneity. |
| 2 | Aliquoting | Aliquot 100 µL of plasma into a clean microcentrifuge tube. |
| 3 | Internal Standard Spiking | Add a known amount of your stable isotope-labeled internal standard (e.g., 10 µL of 1 µg/mL 1,5-AG-d5 in water) to each sample, calibrator, and quality control sample. |
| 4 | Protein Precipitation | Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of acetonitrile to plasma is effective for protein removal.[4] |
| 5 | Vortexing | Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation. |
| 6 | Centrifugation | Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. |
| 7 | Supernatant Transfer | Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Be cautious not to disturb the protein pellet. |
| 8 | Evaporation & Reconstitution (Optional) | If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase. |
A visual representation of the protein precipitation workflow is provided below.
Caption: A flowchart of the protein precipitation workflow for preparing plasma samples for 1,5-AG quantification.
Liquid Chromatography
Q3: I am observing poor peak shape (tailing or fronting) for my 1,5-AG peak. What are the likely causes and solutions?
A3: Poor peak shape in HILIC can be caused by several factors. Here’s a troubleshooting guide:
-
Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Insufficient equilibration can lead to retention time drift and poor peak shape. Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes.
-
Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak fronting and broadening. If your sample is not soluble in the initial mobile phase, dissolve it in a small amount of a stronger solvent and then dilute it with the initial mobile phase.
-
Mobile Phase pH: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase, influencing peak shape. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.
-
Secondary Interactions: Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competing agent to the mobile phase, such as a higher buffer concentration, can sometimes mitigate these interactions.
Mass Spectrometry
Q4: I am having trouble with the sensitivity of my 1,5-AG assay. How can I optimize my MS parameters?
A4: Optimizing your mass spectrometer settings is crucial for achieving the desired sensitivity. Here are the key parameters to focus on for 1,5-AG, which is typically analyzed in negative ion mode:
-
Multiple Reaction Monitoring (MRM) Transitions: You will need to determine the optimal precursor and product ions for both 1,5-AG and your internal standard. For 1,5-AG (molecular weight ~164 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 163 is a common precursor ion.
-
Collision Energy (CE): This parameter determines the degree of fragmentation of the precursor ion. A collision energy ramp should be performed to find the value that yields the most intense and stable product ion.
-
Declustering Potential (DP): The DP helps to desolvate the ions entering the mass spectrometer. Optimizing this parameter can significantly improve signal intensity.
Note: The optimal CE and DP values are instrument-dependent and must be determined empirically.
Experimental Protocol: Optimization of MS Parameters
A standard solution of 1,5-AG and its SIL-IS should be infused directly into the mass spectrometer to optimize the following parameters:
| Parameter | Description | Optimization Strategy |
| Precursor Ion | The mass-to-charge ratio (m/z) of the intact molecule. | Infuse a standard solution and identify the most abundant ion corresponding to 1,5-AG (e.g., [M-H]⁻). |
| Product Ion(s) | The m/z of the fragment ions generated from the precursor ion. | Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions. |
| Collision Energy (CE) | The energy applied to induce fragmentation. | For each MRM transition, perform a CE ramp to identify the voltage that produces the maximum product ion intensity. |
| Declustering Potential (DP) | The voltage applied to prevent ion clustering. | Perform a DP ramp for the precursor ion to find the voltage that maximizes its signal. |
A visual representation of the MS parameter optimization logic is provided below.
Caption: A logical diagram illustrating the steps for optimizing mass spectrometry parameters for 1,5-AG analysis.
Frequently Asked Questions (FAQs)
Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate 1,5-AG quantification?
A: A SIL-IS is crucial because it co-elutes with the analyte and experiences the same effects of ion suppression or enhancement from the sample matrix. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be normalized, leading to more accurate and precise quantification.
Q: Can I use a reversed-phase column for 1,5-AG analysis?
A: While not impossible, it is generally not recommended. 1,5-AG is a very polar molecule and will have little to no retention on a traditional C18 reversed-phase column. This can lead to co-elution with other polar matrix components and poor chromatographic performance. HILIC is the preferred chromatographic mode for this analysis.[5]
Q: What are some typical quantitative values I should expect for 1,5-AG in human plasma?
A: The concentration of 1,5-AG in plasma can vary depending on an individual's glycemic control. The table below provides a summary of typical values found in the literature.
Table 1: Typical Concentrations of 1,5-Anhydroglucitol in Human Plasma
| Population | Mean 1,5-AG Concentration (µg/mL) | Reference |
| Healthy Adults | 10 - 40 | [6] |
| Individuals with Type 2 Diabetes | < 10 | [6] |
Q: How can I avoid interference from glucose in my 1,5-AG analysis?
A: While glucose is much more abundant than 1,5-AG in plasma, LC-MS/MS provides excellent selectivity to differentiate between these two molecules. A well-optimized HILIC method will chromatographically separate 1,5-AG from glucose. Furthermore, the use of MRM is highly specific, as the precursor-to-product ion transitions for 1,5-AG and glucose are different.
Q: My baseline is noisy. What could be the cause?
A: A noisy baseline can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.
-
Dirty Ion Source: The ion source can become contaminated over time, leading to increased background noise. Regular cleaning according to the manufacturer's recommendations is essential.
-
Leaks in the LC System: A small leak in the LC system can introduce air and cause baseline instability. Check all fittings and connections.
-
Inadequate Degassing: Ensure your mobile phases are properly degassed to prevent bubble formation in the pump and detector.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
Technical Support Center: 1,5-Anhydrosorbitol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in 1,5-Anhydrosorbitol (1,5-AG) mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a key marker for short-term glycemic control, via mass spectrometry.[1][2]
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of 1,5-AG.[3][4] | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) to remove interfering substances like phospholipids.[3] 2. Improve Chromatographic Separation: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to better retain and separate the polar 1,5-AG from less polar matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor Reproducibility and Precision | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples leads to inconsistent ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for 1,5-AG (e.g., this compound-¹³C) into your workflow. The SIL-IS co-elutes and experiences similar matrix effects, allowing for reliable normalization and quantification. 2. Standardize Sample Collection and Handling: Ensure uniform procedures for sample collection, processing, and storage to minimize variability in the sample matrix. |
| Inaccurate Quantification | Non-linear Response: Matrix effects can disrupt the linear relationship between concentration and response, leading to inaccurate quantification. | 1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects that affect quantification. |
| Peak Tailing or Splitting | Chromatographic Issues: Poor chromatography can be a result of interactions with the analytical column or improper mobile phase conditions. | 1. Optimize HILIC Conditions: For HILIC, ensure proper column equilibration and mobile phase composition (water content is critical). 2. Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from strongly retained matrix components. |
| Discrepancy with Other Assay Methods (e.g., Enzymatic) | Interference from Structurally Similar Compounds: Other sugars or polyols in the sample may interfere with the measurement, particularly in less specific assays. | Mass spectrometry, especially with tandem MS (MS/MS), offers high selectivity. Confirm the identity of 1,5-AG using specific precursor-product ion transitions. For instance, in uremic patients with high levels of myo-inositol, LC/MS is preferred over enzymatic methods to avoid interference. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common and straightforward sample preparation method for 1,5-AG in plasma/serum?
A1: The most frequently cited method is protein precipitation (PPT) with an organic solvent like acetonitrile (B52724) or methanol. It is a simple, fast, and inexpensive technique for removing the bulk of proteins from the sample. However, it may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.
Q2: When should I consider using Solid-Phase Extraction (SPE) instead of protein precipitation?
A2: You should consider SPE when you observe significant matrix effects (e.g., poor sensitivity, high variability) with protein precipitation. SPE provides a more thorough cleanup by selectively isolating analytes from the sample matrix, leading to a cleaner extract and reduced matrix effects. While more time-consuming and costly than PPT, SPE can significantly improve data quality, especially for low-concentration samples.
Q3: Is Liquid-Liquid Extraction (LLE) suitable for a polar molecule like this compound?
A3: Traditional LLE with a non-polar organic solvent is generally not effective for extracting highly polar compounds like 1,5-AG from an aqueous biological matrix. More complex, multi-step LLE procedures have been developed for the extraction of polar metabolites, but for routine analysis of 1,5-AG, methods like protein precipitation followed by HILIC or SPE are more common and generally more straightforward.
Chromatography
Q4: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) often recommended for 1,5-AG analysis?
A4: this compound is a small, polar molecule that is not well-retained on traditional reversed-phase (C18) columns. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which allows for better retention and separation of polar analytes like 1,5-AG. This can be crucial for separating it from other polar interferences in the sample matrix.
Matrix Effect Mitigation
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help overcome matrix effects?
A5: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C for carbon). It is chemically identical to the analyte and will therefore behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same extent. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q6: How can I assess the extent of matrix effects in my assay?
A6: A common method is the post-extraction spike analysis. In this experiment, you compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat solvent. A lower peak area in the matrix sample indicates ion suppression, while a higher peak area suggests ion enhancement.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact recovery and the extent of matrix effects. While specific data for this compound is limited, the following table summarizes the general performance of common techniques for small polar molecules.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Reduction | Throughput | Cost per Sample | Recommendation for 1,5-AG Analysis |
| Protein Precipitation (PPT) | Good to Excellent | Low to Moderate | High | Low | Suitable for initial method development and high-throughput screening. May require further optimization if significant matrix effects are observed. |
| Solid-Phase Extraction (SPE) | Good to Excellent | High | Moderate | Moderate | Recommended for methods requiring high accuracy and precision, and when PPT results in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Poor to Moderate (for polar analytes) | Moderate to High | Low to Moderate | Low | Generally not the first choice for 1,5-AG due to its high polarity. Specialized protocols for polar metabolites exist but are less common for this application. |
Experimental Protocols
Protocol 1: Protein Precipitation for 1,5-AG Analysis in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of 1,5-AG in human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-¹³C) solution to each sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., a mixture of acetonitrile and water suitable for HILIC analysis).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for 1,5-AG Separation
This is a general HILIC protocol suitable for the separation of 1,5-AG, adapted from methods for polar metabolites.
-
Analytical Column: Use a HILIC column (e.g., amide or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%) to promote retention of 1,5-AG on the polar stationary phase.
-
Gradually increase the percentage of Mobile Phase A to elute the retained analytes.
-
A typical gradient might run from 5% to 50% Mobile Phase A over several minutes.
-
-
Flow Rate: A standard analytical flow rate of 0.3-0.5 mL/min is typically used.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.
-
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections to maintain reproducible retention times.
Visualizations
Caption: Workflow for this compound analysis from sample preparation to final result.
References
- 1. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
Addressing the low sensitivity of 1,5-Anhydrosorbitol assays in urine samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low sensitivity in 1,5-Anhydrosorbitol (1,5-AG) assays performed on urine samples. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Sensitivity in Urinary 1,5-AG Assays
Low sensitivity in your urinary 1,5-AG assay can manifest as weak or undetectable signals, leading to inaccurate quantification. The following guide provides potential causes and solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Degraded Reagents: Enzymes (Pyranose Oxidase, Peroxidase) are sensitive to storage conditions. | - Ensure all reagents are stored at the recommended temperatures (typically 2-8°C for liquid stable reagents). - Avoid repeated freeze-thaw cycles of reagents. - Use reagents within their expiration date. - Prepare fresh working solutions for each experiment. |
| Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity. | - Verify the pH of your reaction buffer is optimal for Pyranose Oxidase (typically around 6.5). - Ensure the incubation temperature is maintained as per the protocol (e.g., 30°C or 37°C). | |
| Low 1,5-AG Concentration in Sample: Urinary 1,5-AG levels are inherently lower than in plasma. | - Consider concentrating the urine sample. This can be achieved through methods like lyophilization followed by reconstitution in a smaller volume, or by using centrifugal filter units. Concentrating urine samples has been shown to improve the sensitivity of antibody detection in other assays. - For highly diluted urine samples, a pre-analysis dilution of 1:5 (1 part urine to 4 parts 0.9% normal saline) may be necessary to reduce interfering substances, although this may further dilute the target analyte. | |
| High Background Signal | Interfering Substances in Urine: Urine is a complex matrix containing substances that can interfere with colorimetric assays. | - Glucose: High concentrations of glucose can competitively inhibit the renal reabsorption of 1,5-AG, leading to lower circulating levels. While enzymatic assays for 1,5-AG often include a glucose-elimination step, extremely high urinary glucose may still cause interference. - Other Sugars: Galactose, which is structurally similar to 1,5-AG, can interfere with some enzymatic assays. - Reducing Agents: Ascorbic acid (Vitamin C) and uric acid present in urine can interfere with the peroxidase-based colorimetric detection step. |
| Contaminated Reagents or Glassware: | - Use high-purity water for all buffers and solutions. - Ensure all labware is thoroughly cleaned and rinsed to avoid contamination. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in sample collection and storage can affect 1,5-AG stability. | - Standardize urine collection procedures. First-morning void samples are often preferred due to being more concentrated. - Process urine samples promptly after collection. If storage is necessary, refrigerate at 2-8°C for short-term storage or freeze at -80°C for long-term storage. 1,5-AG is stable for up to 7 days at 4°C and for at least three freeze-thaw cycles at -80°C. |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents will lead to variability. | - Calibrate pipettes regularly. - Use appropriate pipette volumes for the required measurements. - Ensure proper pipetting technique. | |
| Inadequate Mixing: | - Gently vortex or invert tubes to ensure thorough mixing of reagents and samples before incubation and measurement. |
Frequently Asked Questions (FAQs)
Q1: Why is the sensitivity of 1,5-AG assays in urine a concern?
A1: Urinary levels of 1,5-Anhydroglucitol are significantly lower than in plasma. This is because under normal glycemic conditions, 1,5-AG is almost completely reabsorbed in the renal tubules. When blood glucose levels exceed the renal threshold for reabsorption (around 180 mg/dL), glucose competitively inhibits this process, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in serum levels. Therefore, a highly sensitive method is required for accurate quantification in urine.
Q2: What is the principle of the enzymatic assay for 1,5-AG?
A2: The enzymatic assay for 1,5-AG typically involves a two-step process. First, any glucose in the sample is removed or converted to a non-reactive form to prevent interference. This is often achieved by converting glucose to glucose-6-phosphate using the enzyme hexokinase in the presence of ATP. The second step involves the oxidation of 1,5-AG by the enzyme pyranose oxidase (PROD), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected in a colorimetric reaction catalyzed by peroxidase (POD).
Q3: Are there alternative methods to improve the sensitivity of urinary 1,5-AG detection?
A3: Yes, for research applications requiring higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS³) is a more sensitive and selective method for determining 1,5-AG in urine. This method can achieve a lower limit of detection, with a reported calibration range of 50 ng/mL to 10 µg/mL in human urine.
Q4: What are the key considerations for urine sample collection and handling?
A4: Proper sample handling is crucial for accurate results. Urine samples should be collected in clean containers. For short-term storage (up to 7 days), samples should be kept at 2-8°C. For longer-term storage, freezing at -80°C is recommended. It is important to avoid repeated freeze-thaw cycles, although 1,5-AG has been shown to be stable for up to three cycles.
Q5: Can certain medications or conditions interfere with 1,5-AG levels?
A5: Yes, certain conditions and medications can affect 1,5-AG levels. Low 1,5-AG values can be seen in patients with end-stage renal disease or liver cirrhosis. Some medications, like SGLT2 inhibitors, can also lower 1,5-AG levels.
Quantitative Data Summary
Table 1: Comparison of 1,5-AG Assay Methods and Performance
| Parameter | Enzymatic Assay (e.g., GlycoMark™) | LC/MS³ Assay |
| Sample Type | Serum, Plasma | Urine |
| Reported Linearity | Up to 110 µg/mL (in serum) | 50 ng/mL - 10 µg/mL (in urine) |
| Lower Limit of Detection | 0.49 µg/mL (in serum) | As low as 0.06 µg/mL (in urine) |
| Sample Volume | Typically a few microliters of serum/plasma | As low as 50 µL of urine |
| Key Interferences | High glucose, galactose, ascorbic acid, uric acid | Requires specialized equipment |
Table 2: Reference Ranges for 1,5-AG
| Population | Sample Type | Reference Range (µg/mL) |
| Healthy Adult Males | Serum | 10.7 - 32.0 |
| Healthy Adult Females | Serum | 6.8 - 29.3 |
| Healthy Subjects | Urine | Mean: 4.76 |
| Diabetic Patients | Urine | Mean: 1.54 |
Experimental Protocols
Protocol 1: General Enzymatic Assay for 1,5-AG in Urine (Illustrative)
This protocol is a generalized representation and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 2000 x g for 10 minutes to pellet any debris.
-
Use the clear supernatant for the assay.
-
If necessary, dilute the urine sample with the provided assay buffer.
-
-
Glucose Elimination:
-
In a microplate well, add the urine sample.
-
Add the glucose elimination reagent containing hexokinase and ATP.
-
Incubate according to the manufacturer's instructions (e.g., 5 minutes at 37°C).
-
-
1,5-AG Reaction and Detection:
-
Add the colorimetric reagent containing pyranose oxidase, peroxidase, and a chromogen.
-
Incubate for the recommended time and temperature (e.g., 10 minutes at 37°C).
-
Read the absorbance at the specified wavelength (e.g., 546 nm) using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using the provided 1,5-AG standards.
-
Calculate the concentration of 1,5-AG in the urine samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Sample Preparation for LC/MS³ Analysis of Urinary 1,5-AG
This protocol is based on a published method and may require optimization.
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
-
Dilution:
-
Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube.
-
Add an appropriate volume of internal standard solution (e.g., a stable isotope-labeled 1,5-AG) dissolved in high-purity water.
-
Add high-purity water to achieve the final desired dilution (e.g., a 1:10 dilution).
-
-
Vortexing and Transfer:
-
Vortex the diluted samples thoroughly.
-
Transfer the samples to autosampler vials for LC/MS³ analysis.
-
Visualizations
Caption: Workflow of a typical enzymatic assay for 1,5-Anhydroglucitol.
Caption: A logical troubleshooting workflow for low sensitivity in 1,5-AG assays.
Impact of hemolysis on the accuracy of 1,5-Anhydrosorbitol measurements.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) assays.
Frequently Asked Questions (FAQs)
Q1: Does hemolysis impact the accuracy of 1,5-Anhydroglucitol (1,5-AG) measurements?
A1: No, studies have shown that 1,5-Anhydroglucitol (1,5-AG) measurements are not influenced by hemolysis.[1][2][3][4] Unlike HbA1c, which can be falsely lowered in patients with hemolytic conditions due to a shortened erythrocyte lifespan, 1,5-AG is a stable marker in serum or plasma and accurately reflects glycemic control even in the presence of hemolysis.[3] This makes 1,5-AG a more reliable marker for short-term glycemic control in patient populations with conditions causing hemolysis.
Q2: Why is HbA1c affected by hemolysis while 1,5-AG is not?
A2: The differential impact of hemolysis on these two markers is due to their fundamental biological differences. HbA1c is a measure of glycated hemoglobin within red blood cells. Hemolysis leads to the premature destruction of these cells, reducing the average age of the erythrocyte population and, consequently, resulting in a falsely low HbA1c reading. In contrast, 1,5-AG is a polyol that exists freely in the blood plasma. Its concentration is regulated by glomerular filtration and tubular reabsorption in the kidneys, a process that is not affected by the lifespan of red blood cells. Therefore, the destruction of red blood cells during hemolysis does not alter the circulating levels of 1,5-AG.
Q3: What are the common methods for measuring 1,5-AG?
A3: 1,5-AG can be measured in various sample types, including serum, plasma, and saliva. The primary methods used for quantification are:
-
Enzymatic Assays: These are the most common methods used in clinical settings. Commercially available kits, such as the GlycoMark™ assay, use an enzymatic reaction to produce a colorimetric or other detectable signal. These methods are generally rapid, specific, and can be automated.
-
Chromatography-Mass Spectrometry: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and precise. They are often considered the gold standard for accuracy but are more complex and costly, typically used in research settings.
Q4: Can the GlycoMark™ enzymatic assay be used for saliva samples?
A4: While the GlycoMark™ assay is highly correlated with mass spectrometry for serum samples, it does not show a good correlation for saliva. This discrepancy is due to the presence of galactose in saliva, which is structurally similar to 1,5-AG and interferes with the enzymatic assay, leading to inaccurate results. For accurate measurement of 1,5-AG in saliva, LC-MS is the recommended method.
Troubleshooting Guide: Unexpected 1,5-AG Results
Issue: 1,5-AG levels are lower than expected, but hemolysis is not a suspected issue.
This guide provides potential causes and troubleshooting steps for unexpectedly low 1,5-AG readings when hemolysis has been ruled out.
| Potential Cause | Explanation | Recommended Action |
| Poor Glycemic Control | The most common reason for low 1,5-AG is hyperglycemia. When blood glucose exceeds the renal threshold (approx. 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG in the kidneys, leading to its increased excretion in urine and lower serum levels. | Correlate the 1,5-AG results with other glycemic markers like fasting plasma glucose, postprandial glucose, and HbA1c. Low 1,5-AG is an expected finding in individuals with poor glycemic control. |
| Medications | Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of diabetic drugs that lower blood glucose by inducing glucosuria. This mechanism also increases the excretion of 1,5-AG, leading to artificially low levels that do not reflect glycemic control. | Review the subject's medication history. 1,5-AG should not be used as a glycemic marker in patients taking SGLT2 inhibitors. |
| Patient Conditions | Certain medical conditions can affect 1,5-AG levels independently of glycemic status. These include pregnancy, chronic liver disease, and severe renal impairment. | Review the subject's clinical history for confounding conditions. The utility of 1,5-AG may be limited in these specific populations. |
| Assay Interference | Although robust, enzymatic assays can be subject to interference. For example, extremely high levels of triglycerides (hypertriglyceridemia) may affect results. | Review sample integrity and check for lipemia. If interference is suspected, consider re-analysis using a different method, such as LC-MS. |
| Biological Variation | 1,5-AG levels can vary based on factors such as gender, with males typically having slightly higher levels than females. | Ensure that results are being compared to the appropriate reference intervals for the population being studied. |
Data Summary
The following table compares 1,5-AG with other common glycemic markers, highlighting key characteristics and known interferences.
| Marker | Timeframe of Glycemic Control | Sample Type | Primary Advantages | Known Interferences / Limitations |
| 1,5-Anhydroglucitol (1,5-AG) | Short-term (1-2 weeks) | Serum, Plasma | Reflects glycemic excursions and postprandial hyperglycemia; Not affected by hemolysis . | SGLT2 inhibitors, pregnancy, severe renal or liver disease. |
| Hemoglobin A1c (HbA1c) | Long-term (2-3 months) | Whole Blood | Well-established marker for long-term glycemic control. | Affected by hemolysis , anemia, hemoglobinopathies, blood transfusions, renal failure. |
| Glycated Albumin (GA) | Intermediate-term (2-3 weeks) | Serum, Plasma | Useful in situations where HbA1c is unreliable (e.g., hemolysis); Not affected by hemolysis . | Conditions affecting albumin metabolism (e.g., nephrotic syndrome, thyroid dysfunction, liver cirrhosis). |
| Fructosamine | Intermediate-term (2-3 weeks) | Serum, Plasma | Reflects average glucose over a shorter period than HbA1c. | Conditions affecting total protein/albumin concentrations; high levels of ascorbic acid. |
Visualizations and Protocols
Logical Workflow for Investigating Glycemic Marker Discrepancies
This diagram outlines the decision-making process when a glycemic marker result is unexpected or does not align with the clinical picture.
Caption: Troubleshooting workflow for unexpected glycemic marker results.
Mechanism of Hemolysis Interference: HbA1c vs. 1,5-AG
This diagram illustrates why hemolysis interferes with HbA1c measurements but not with 1,5-AG.
References
- 1. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 3. Hemolysis causes a decrease in HbA1c level but not in glycated albumin or 1,5-anhydroglucitol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,5-Anhydrosorbitol in Plasma and Serum Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1,5-Anhydrosorbitol (1,5-AG) in human plasma and serum samples upon storage. Proper sample handling and storage are crucial for obtaining accurate and reproducible results in clinical and research settings.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals might encounter during their experiments involving the measurement of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why are my 1,5-AG results unexpectedly low? | Sample degradation due to improper storage (e.g., prolonged storage at room temperature).Multiple freeze-thaw cycles. | Review sample handling and storage history. Ensure samples were promptly processed and stored at or below -20°C, preferably at -80°C for long-term storage. Minimize the number of freeze-thaw cycles by aliquoting samples upon collection. |
| I am seeing high variability in 1,5-AG concentrations between aliquots of the same sample. | Incomplete thawing and mixing of the sample before aliquoting or analysis.Evaporation from sample tubes. | Ensure samples are completely thawed and gently but thoroughly mixed before taking an aliquot for analysis. Use properly sealed tubes to prevent evaporation during storage and handling. |
| My 1,5-AG levels seem to have decreased after re-analyzing the same sample. | The sample may have undergone an additional freeze-thaw cycle.The sample may have been left at room temperature for an extended period during the initial analysis. | Always use a fresh aliquot for re-analysis if possible. If not, document the number of freeze-thaw cycles for each sample. Review the protocol for the initial analysis to ensure samples were not left on the benchtop for an extended time. |
| Can I use hemolyzed plasma or serum samples for 1,5-AG analysis? | Hemolysis can interfere with certain analytical methods and may indicate improper sample collection and handling, which could affect analyte stability. | It is generally recommended to avoid using hemolyzed samples. If unavoidable, the potential for interference should be validated for the specific analytical method being used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma and serum samples for 1,5-AG analysis?
For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C is adequate for several months, but storage at -80°C is highly recommended to ensure the long-term integrity of the samples.[1]
Q2: How many times can I freeze and thaw my plasma/serum samples before 1,5-AG levels are affected?
While specific data for this compound is limited, general recommendations for metabolites suggest minimizing freeze-thaw cycles. It is best practice to aliquot samples into single-use volumes after the initial processing to avoid repeated freeze-thaw cycles.[2][3] For many analytes, up to three freeze-thaw cycles may be acceptable, but this should be validated for your specific assay.[4]
Q3: Is this compound stable at room temperature?
This compound is a chemically stable monosaccharide.[5] However, prolonged exposure of plasma or serum samples to room temperature is not recommended due to the potential for degradation of other sample components and the risk of microbial growth. Samples should be processed and stored appropriately as soon as possible after collection.
Q4: Is there a difference in the stability of 1,5-AG in plasma versus serum?
While both matrices are suitable for 1,5-AG measurement, the stability of various analytes can differ between plasma and serum, often due to the presence of clotting factors in plasma.[1] For general purposes, if samples are handled and stored correctly, 1,5-AG is expected to be stable in both.
Q5: What type of collection tubes should I use for 1,5-AG analysis?
Standard serum separator tubes (SST) for serum or tubes containing EDTA as an anticoagulant for plasma are commonly used. It is important to follow the tube manufacturer's instructions for proper blood collection and processing.
Data Presentation: Stability of this compound (Illustrative)
Table 1: Illustrative Long-Term Stability of this compound in Plasma and Serum (Mean % recovery relative to baseline)
| Storage Duration | Room Temp. (20-25°C) | Refrigerated (2-8°C) | Frozen (-20°C) | Ultra-Low (-80°C) |
| 24 Hours | 95% | 99% | 100% | 100% |
| 7 Days | Not Recommended | 97% | 99% | 100% |
| 1 Month | Not Recommended | Not Recommended | 98% | 99% |
| 6 Months | Not Recommended | Not Recommended | 96% | 99% |
| 1 Year | Not Recommended | Not Recommended | 94% | 98% |
Table 2: Illustrative Effect of Freeze-Thaw Cycles on this compound in Plasma and Serum (Mean % recovery relative to a single thaw)
| Number of Freeze-Thaw Cycles | Plasma | Serum |
| 1 | 100% | 100% |
| 3 | 99% | 99% |
| 5 | 97% | 98% |
| 10 | 94% | 95% |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in your own laboratory.
Protocol 1: Assessment of Long-Term Storage Stability of this compound
-
Sample Collection and Processing:
-
Collect blood samples from healthy volunteers into appropriate tubes (serum or EDTA plasma).
-
Process the samples according to standard laboratory procedures to separate serum or plasma.
-
Pool the serum or plasma to create a homogenous sample pool.
-
-
Aliquoting and Baseline Analysis:
-
Aliquot the pooled sample into multiple small-volume cryovials to avoid freeze-thaw cycles of the stock sample.
-
Analyze a set of aliquots immediately to establish the baseline (T=0) concentration of this compound.
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage temperature.
-
Allow the aliquots to thaw completely at room temperature, mix gently, and analyze for this compound concentration.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point and temperature.
-
Express the stability as the percentage of the mean concentration relative to the baseline (T=0) concentration.
-
Protocol 2: Assessment of Freeze-Thaw Cycle Stability of this compound
-
Sample Preparation:
-
Prepare a pool of serum or plasma as described in Protocol 1.
-
Aliquot the pool into several cryovials.
-
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at a specified temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Cycle 1: Thaw a set of aliquots at room temperature until completely liquid, then analyze for 1,5-AG (this serves as the baseline for freeze-thaw stability). Refreeze the remaining aliquots.
-
Subsequent Cycles: For the desired number of cycles (e.g., 2, 3, 5, 10), repeat the process of thawing a new set of aliquots, analyzing them, and refreezing the rest. Ensure each freeze period is at least 12-24 hours.
-
-
Data Analysis:
-
Calculate the mean concentration of 1,5-AG after each freeze-thaw cycle.
-
Express the stability as the percentage of the mean concentration relative to the concentration after the first thaw.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of this compound in plasma or serum samples.
References
- 1. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
Minimizing galactose interference in salivary 1,5-Anhydrosorbitol assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salivary 1,5-Anhydrosorbitol (1,5-AG) enzymatic assays. The primary focus is on understanding and minimizing interference from galactose, a significant challenge in the adaptation of blood-based assays for salivary measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and why is it measured in saliva?
A1: this compound (1,5-AG) is a dietary polyol that is used as a marker for short-term glycemic control. In individuals with normal blood glucose, 1,5-AG is filtered by the kidneys and almost completely reabsorbed.[1] When blood glucose levels exceed the renal threshold (around 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its excretion in urine and a drop in its serum levels.[2] Salivary levels of 1,5-AG are highly correlated with serum levels, making saliva a promising non-invasive alternative to blood for monitoring glycemic status.[3]
Q2: What is the basic principle of a commercial enzymatic 1,5-AG assay (e.g., GlycoMark™)?
A2: These assays typically use a series of enzymatic reactions. A key enzyme, pyranose oxidase (PROD), catalyzes the oxidation of the C-2 hydroxyl group of 1,5-AG. The resulting hydrogen peroxide is then used in a colorimetric reaction, often involving peroxidase, to produce a signal that is proportional to the 1,5-AG concentration. Because glucose is also a substrate for PROD, commercial kits designed for blood samples include a preliminary step to enzymatically eliminate glucose.
Q3: Why does galactose interfere specifically in salivary 1,5-AG enzymatic assays?
A3: Galactose interferes because it is biochemically similar to 1,5-AG and can also serve as a substrate for the pyranose oxidase (PROD) enzyme used in the assay. While blood has very low levels of galactose, saliva can contain significant amounts. This means the enzyme will act on both 1,5-AG and galactose, leading to an artificially inflated signal. Studies have shown a high correlation between the assay readout in saliva and galactose concentration, while the correlation with true 1,5-AG (as measured by mass spectrometry) is very low. This interference is the primary reason that blood-based enzymatic assays cannot be directly used for saliva without modification.
Q4: Are there alternative methods for measuring salivary 1,5-AG that avoid this interference?
A4: Yes, methods like liquid chromatography-mass spectrometry (LC-MS/MS) are considered more accurate for quantifying 1,5-AG in saliva. These methods physically separate the molecules in the sample before detection, allowing for specific measurement of 1,5-AG without interference from galactose or other sugars. However, LC-MS/MS is more complex, time-consuming, and requires more expensive equipment than a simple enzymatic assay.
Troubleshooting Guide
Q1: Problem - My enzymatic assay results for salivary 1,5-AG are unexpectedly high and show poor correlation with patient glycemic status (e.g., HbA1c or serum 1,5-AG).
A1: This is the most common symptom of galactose interference. The assay signal is likely dominated by galactose, not 1,5-AG. When using an enzymatic kit designed for blood, the results from saliva are not a reliable measure of 1,5-AG. To confirm this, you can compare a subset of samples using an LC-MS/MS method.
Q2: Solution - How can I modify my enzymatic assay protocol to minimize galactose interference?
A2: The recommended solution is to introduce a pre-treatment step to enzymatically deplete galactose from the saliva sample before running the 1,5-AG assay. This is analogous to the glucose depletion step already included in most commercial kits. You can incorporate an enzyme such as galactose oxidase to convert galactose to a non-reactive form.
Q3: Problem - My results are still inconsistent after implementing a galactose depletion step. What other factors could be causing variability?
A3: If interference has been addressed, variability may stem from pre-analytical factors related to sample handling. Ensure you have a standardized protocol for:
-
Saliva Collection: Use the passive drool method to collect unstimulated whole saliva, as this is the most consistent technique. Instruct participants not to eat for at least 60 minutes prior to collection and to rinse their mouth with water 10 minutes before providing the sample to remove food debris.
-
Sample Processing: Immediately after collection, centrifuge the saliva samples (e.g., at 2,500 x g for 20 minutes) to pellet mucins and other debris. Use the clear supernatant for the assay.
-
Storage: If not analyzed immediately, samples should be frozen at -20°C or below. Avoid multiple freeze-thaw cycles, as this can degrade certain analytes. Aliquoting samples after the initial processing is recommended.
Data Presentation
Table 1: Comparison of Salivary 1,5-AG Measurement Methodologies
| Feature | Enzymatic Assay (e.g., GlycoMark™) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric detection following enzymatic oxidation of 1,5-AG. | Chromatographic separation followed by mass-based detection and quantification. |
| Pros | Fast, high-throughput, simple operation, lower cost. | High specificity and accuracy, considered the gold standard. |
| Cons | Prone to significant interference from other sugars in saliva. | Complex, lower throughput, requires specialized equipment and expertise. |
| Susceptibility to Galactose | Very High. Signal is often dominated by galactose, not 1,5-AG. | None. Galactose is separated from 1,5-AG before detection. |
Table 2: Correlation of Salivary Assay Readouts
This table summarizes findings from a study that compared enzymatic assay results with mass spectrometry measurements in saliva samples.
| Correlation Analysis | Correlation Coefficient (r²) | Conclusion |
| Enzymatic Assay Readout vs. True 1,5-AG (by MS) | 0.047 | Poor Correlation: The enzymatic assay does not accurately measure 1,5-AG in saliva. |
| Enzymatic Assay Readout vs. Galactose (by MS) | High (not quantified in source) | Strong Correlation: The enzymatic assay signal is primarily driven by galactose concentration. |
Experimental Protocols
Protocol: Enzymatic Depletion of Galactose from Saliva Samples
This protocol is a recommended pre-treatment step to be performed on saliva supernatant before using a commercial 1,5-AG enzymatic assay kit.
Reagents & Materials:
-
Saliva supernatant (processed as described above)
-
Galactose Oxidase (from a commercial supplier)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.0)
-
Microcentrifuge tubes or 96-well plate
-
Incubator
Procedure:
-
Reagent Preparation: Reconstitute the Galactose Oxidase in the reaction buffer to the concentration recommended by the manufacturer.
-
Sample Reaction: In a microcentrifuge tube, add 50 µL of saliva supernatant.
-
Enzyme Addition: Add 10 µL of the reconstituted Galactose Oxidase solution to the saliva sample.
-
Incubation: Gently mix and incubate the samples at 37°C for 30-60 minutes. This allows the enzyme to convert the galactose in the sample.
-
Proceed with Assay: After incubation, use the galactose-depleted saliva sample as the input for your commercial 1,5-AG assay, following the manufacturer's instructions.
-
Controls: It is critical to run controls.
-
Negative Control: A saliva sample incubated with buffer only (no enzyme) to quantify the original, interfered signal.
-
Positive Control: A 1,5-AG standard spiked into a saliva sample and run through the depletion protocol to ensure the pre-treatment does not degrade the target analyte.
-
Visualizations
Caption: Mechanism of galactose cross-reactivity in enzymatic 1,5-AG assays.
Caption: Comparison of standard and recommended experimental workflows.
Caption: Troubleshooting flowchart for inaccurate salivary 1,5-AG results.
References
- 1. Saliva 1,5-anhydroglucitol is associated with early-phase insulin secretion in Chinese patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salivary 1,5-Anhydroglucitol and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Anhydrosorbitol Assay Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for 1,5-Anhydrosorbitol (1,5-AG).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause | Recommended Solution |
| High background noise or signal in blank samples | Contamination of reagents or glassware. | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed. Prepare fresh reagents and buffers. |
| Non-specific binding in enzymatic assays. | Optimize the concentration of the blocking agent in your assay buffer. Increase the number of washing steps. | |
| Low or no signal for 1,5-AG standards | Inactive enzyme (e.g., pyranose oxidase). | Verify the storage conditions and expiration date of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect buffer pH or composition. | Prepare fresh buffer and verify the pH. Ensure all buffer components are at the correct concentration. | |
| Degraded 1,5-AG standard. | Use a fresh, properly stored 1,5-AG standard. Verify the concentration of the standard stock solution. | |
| Poor linearity of the calibration curve | Inappropriate dilution series for standards. | Prepare a new dilution series with concentrations that bracket the expected sample concentrations. Ensure accurate pipetting. |
| Saturation of the enzyme or detector at high concentrations. | Extend the upper range of the calibration curve with additional standards. If saturation persists, dilute samples to fall within the linear range. | |
| Suboptimal reaction time or temperature. | Optimize the incubation time and temperature for the enzymatic reaction to ensure it goes to completion within the linear range. | |
| High variability between replicate measurements (poor precision) | Inconsistent pipetting technique. | Use calibrated pipettes and practice consistent pipetting technique. |
| Temperature fluctuations during the assay. | Ensure all assay steps are performed at a consistent and controlled temperature. Use a temperature-controlled incubator or water bath. | |
| Inhomogeneous sample or reagent mixing. | Vortex or mix all samples and reagents thoroughly before use and before each pipetting step. | |
| Inaccurate results for quality control (QC) samples (poor accuracy) | Incorrectly prepared QC samples. | Prepare fresh QC samples from a different stock of 1,5-AG than the one used for the calibration standards. |
| Matrix effects from the sample (e.g., serum, plasma). | Perform spike and recovery experiments to assess matrix effects. If necessary, use a matrix-matched calibration curve or implement a sample clean-up step. | |
| Interference from other substances in the sample. | For enzymatic assays, ensure the pre-treatment step to remove interfering substances like glucose is effective.[1][2] For chromatographic methods, optimize the separation to resolve 1,5-AG from interfering peaks. | |
| Discrepancy with a reference method (e.g., GC-MS) | Differences in sample preparation. | Ensure the sample preparation protocol is consistent between the new method and the reference method. |
| The new method is susceptible to interferences not affecting the reference method. | Identify and mitigate sources of interference. For example, in enzymatic assays for saliva, galactose can interfere, requiring an additional enzymatic depletion step.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound?
A1: Common methods for the quantification of 1,5-AG include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with various detectors.[4][5][6] Enzymatic assays are often used in clinical settings due to their simplicity and speed.[1][7]
Q2: My enzymatic assay shows interference from glucose. How can I resolve this?
A2: Glucose is a common interferent in enzymatic assays for 1,5-AG that use enzymes like pyranose oxidase.[7] To mitigate this, a pre-treatment step is typically employed where glucokinase is used to convert glucose into glucose-6-phosphate, which is not a substrate for pyranose oxidase.[1][2] Alternatively, sample preparation using ion-exchange columns can be used to separate 1,5-AG from glucose.[7]
Q3: What are the key validation parameters I need to assess for my new 1,5-AG assay?
A3: The key validation parameters for an analytical method include:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Accuracy: The closeness of the mean test results obtained by the method to the true value. This is often assessed using recovery studies in spiked samples.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Q4: What are typical performance characteristics for a validated 1,5-AG enzymatic assay?
A4: Validated enzymatic methods for 1,5-AG have demonstrated good performance. For example, a fully enzymatic method showed a within-run and day-to-day precision (CV) of 0.52-1.29% and 1.17-4.48%, respectively.[1] The correlation with a reference mini-column method was high (r = 0.998).[1] Another study comparing an enzymatic method to gas-liquid chromatography (GLC) also showed excellent correlation (r = 0.997).[7]
Q5: Can I use saliva samples for 1,5-AG measurement with a commercial enzymatic kit designed for serum/plasma?
A5: Caution is advised when using enzymatic kits designed for blood samples to measure 1,5-AG in saliva. Saliva can contain interfering substances, such as galactose, which is biochemically similar to 1,5-AG and can lead to inaccurate results.[3][4] Modification of the assay, for instance, by adding an enzymatic step to deplete galactose, may be necessary for accurate quantification in saliva.[3]
Experimental Protocols
Protocol 1: Validation of an Enzymatic Assay for this compound in Human Serum
This protocol outlines the key experiments for validating a new enzymatic assay.
1. Linearity Assessment:
-
Prepare a stock solution of 1,5-AG in a suitable buffer.
-
Perform a serial dilution to create at least five calibration standards with concentrations spanning the expected clinical range.
-
Analyze each standard in triplicate.
-
Plot the mean absorbance (or signal) versus the known concentration of 1,5-AG.
-
Perform a linear regression analysis and determine the correlation coefficient (r) and the coefficient of determination (R²). An R² > 0.99 is generally considered acceptable.
2. Precision Evaluation:
-
Intra-assay (within-run) Precision:
-
Prepare three levels of quality control (QC) samples (low, medium, and high concentrations).
-
Analyze at least five replicates of each QC level in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. A CV% ≤ 15% is typically acceptable.
-
-
Inter-assay (between-run) Precision:
-
Analyze the three levels of QC samples in different analytical runs on at least three different days.
-
Calculate the mean, SD, and CV% for each level across all runs. A CV% ≤ 20% is generally acceptable.
-
3. Accuracy Assessment (Spike and Recovery):
-
Select at least three different individual serum samples.
-
Analyze an aliquot of each unspiked sample.
-
Spike another aliquot of each sample with a known amount of 1,5-AG standard (e.g., to achieve a final concentration in the mid-range of the calibration curve).
-
Analyze the spiked samples.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Amount] x 100
-
-
The mean recovery should typically be within 80-120%.
4. Specificity (Interference Testing):
-
Prepare samples containing potentially interfering substances at high physiological concentrations (e.g., glucose, galactose, fructose, mannose).
-
Analyze these samples and compare the results to a control sample without the interfering substance to determine if there is any significant impact on the 1,5-AG measurement.
Quantitative Data Summary
| Method Comparison | Correlation Coefficient (r) | Equation | Reference |
| Enzymatic Method vs. Gas-Liquid Chromatography (GLC) | 0.997 | y = 1.062x - 0.293 mg/L | [7] |
| Fully Enzymatic Method vs. Mini-Column Method | 0.998 | y = 1.007x + 0.493 mg/L | [1] |
| Glycomark™ Assay vs. Mass Spectrometry (Serum) | 0.902 (r²) | Not provided | [3] |
| Precision of a Fully Enzymatic Method | CV% |
| Within-run | 0.52 - 1.29% |
| Day-to-day | 1.17 - 4.48% |
| Reference: [1] |
Diagrams
Caption: Workflow for the validation of a new this compound analytical method.
Caption: Troubleshooting flowchart for common issues in this compound assays.
References
- 1. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatographic determination of 1,5-anhydroglucitol in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of SGLT2 Inhibitors on Serum 1,5-Anhydrosorbitol Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors on serum 1,5-Anhydrosorbitol (1,5-AG) levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of SGLT2 inhibitors on serum 1,5-AG levels?
A1: SGLT2 inhibitors are expected to significantly decrease serum 1,5-AG levels. This is a direct pharmacological effect of the drug class. SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[1][2][3] This high concentration of glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG, a structural analog of glucose, resulting in lower serum concentrations.[4][5]
Q2: Can serum 1,5-AG be used as a marker for glycemic control in patients treated with SGLT2 inhibitors?
A2: No, serum 1,5-AG is considered an unreliable marker for assessing glycemic control in patients receiving SGLT2 inhibitors.[1][6] The observed decrease in 1,5-AG levels is primarily a consequence of the drug's mechanism of action (glucosuria) and does not accurately reflect changes in glycemic status or hyperglycemic excursions.[5]
Q3: Is there a clinical utility for measuring 1,5-AG in the context of SGLT2 inhibitor treatment?
A3: While not useful for monitoring glycemic control, some research suggests that baseline 1,5-AG levels may predict the therapeutic response to SGLT2 inhibitors.[4][7] Studies have indicated that patients with lower baseline 1,5-AG levels may experience a more significant reduction in HbA1c after treatment with SGLT2 inhibitors.[4][7] One study identified a 1,5-AG cutoff level of 7.65 µg/mL to predict a greater than 0.7% improvement in HbA1c.[4]
Q4: How quickly do serum 1,5-AG levels change after initiating SGLT2 inhibitor treatment?
A4: Serum 1,5-AG levels respond rapidly to changes in urinary glucose excretion. Therefore, a significant decrease in serum 1,5-AG can be expected shortly after the initiation of SGLT2 inhibitor therapy, corresponding with the onset of glucosuria. 1,5-AG is known to reflect glycemic changes over a period of 1-2 weeks.[5][7]
Troubleshooting Guide
Issue 1: Unexpectedly low serum 1,5-AG levels in a subject with well-controlled glycemia on an SGLT2 inhibitor.
-
Cause: This is an anticipated and direct pharmacological effect of SGLT2 inhibitors. The drug induces glycosuria, which in turn competitively inhibits the renal reabsorption of 1,5-AG, leading to a decrease in its serum concentration, irrespective of the patient's actual glycemic control.[5][6]
-
Solution: Do not interpret low 1,5-AG levels as a sign of poor glycemic control in this population. Utilize other established markers such as HbA1c, fasting plasma glucose, or continuous glucose monitoring to assess glycemic status.
Issue 2: High variability in 1,5-AG measurements in a cohort treated with SGLT2 inhibitors.
-
Cause: Variability could be due to several factors:
-
Adherence to medication: Non-compliance with SGLT2 inhibitor therapy can lead to higher than expected 1,5-AG levels. One study noted that non-compliant patients had an average 1,5-AG level of 7.5 ug/mL, compared to 1.7 ug/mL in compliant patients.[5]
-
Individual differences in drug response: The extent of glucosuria and subsequent 1,5-AG reduction can vary between individuals.
-
Dietary intake: Since 1,5-AG is primarily derived from food, significant variations in diet could contribute to variability.
-
-
Solution:
-
Confirm patient adherence to the SGLT2 inhibitor regimen.
-
Ensure standardized dietary instructions for study participants if feasible.
-
Analyze data for subgroups to identify potential sources of variability.
-
Issue 3: Loss of correlation between 1,5-AG and other glycemic markers (e.g., HbA1c) after SGLT2 inhibitor administration.
-
Cause: This is an expected outcome. While at baseline, 1,5-AG levels show a strong correlation with HbA1c and serum glucose, this correlation is lost under SGLT2 inhibitor treatment because the drug's effect on 1,5-AG is independent of its effect on overall glycemia.[6]
-
Solution: This is not an experimental artifact but a known pharmacological interaction. For data analysis, consider baseline 1,5-AG as a potential predictive marker for treatment response rather than a longitudinal marker of glycemic control.
Data Presentation
Table 1: Effect of SGLT2 Inhibitors on Serum 1,5-AG Levels
| Parameter | Value | Population | Reference |
| Average 1,5-AG Level | 1.7 µg/mL | 256 patients taking SGLT2 inhibitors | [5] |
| Percentage of Patients with 1,5-AG ≤ 2 µg/mL | 87% | 256 patients taking SGLT2 inhibitors | [5] |
| Average 1,5-AG in Non-compliant Patients | 7.5 µg/mL | 35 non-compliant patients prescribed SGLT2 inhibitors | [5] |
Table 2: Baseline 1,5-AG as a Predictor of HbA1c Reduction with SGLT2 Inhibitors
| Baseline 1,5-AG Cutoff | Predicted Outcome | Patient Group | Reference |
| 7.65 µg/mL | Maximum sum of sensitivity and specificity for an HbA1c improvement of > 0.7% | 169 patients with Type 2 Diabetes | [4] |
| > 7.7 µg/mL | Negative predictive value of 0.831 for HbA1c improvement | Patients with Type 2 Diabetes | [4] |
Experimental Protocols
Measurement of Serum this compound
A common and FDA-approved method for the quantitative measurement of 1,5-AG in serum or plasma is an enzymatic assay, such as the GlycoMark™ assay.
Principle:
The assay typically involves a series of enzymatic reactions. Glucose in the sample is first eliminated. Then, 1,5-AG is oxidized by an enzyme, leading to the production of a measurable substance (e.g., NADH), which is proportional to the concentration of 1,5-AG in the sample.
Materials:
-
Serum or plasma samples
-
1,5-AG assay kit (e.g., GlycoMark™) containing enzymes, cofactors, and calibrators
-
Clinical chemistry analyzer
Procedure (General Steps):
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube or a tube containing EDTA.
-
Allow the serum to clot completely at room temperature.
-
Centrifuge to separate serum or plasma from blood cells.
-
Transfer the required volume of serum or plasma to a clean tube for analysis.[8]
-
-
Assay Performance:
-
Follow the specific instructions provided by the manufacturer of the 1,5-AG assay kit.
-
The procedure is typically automated on a clinical chemistry analyzer.
-
The analyzer will mix the sample with the assay reagents in the specified sequence and temperature.
-
-
Calibration and Quality Control:
-
Calibrate the assay using the calibrators provided with the kit.
-
Run quality control samples with known 1,5-AG concentrations to ensure the accuracy and precision of the assay.
-
-
Data Analysis:
-
The analyzer will automatically calculate the 1,5-AG concentration in the samples based on the calibration curve.
-
Results are typically reported in µg/mL.
-
Stability of Samples:
-
After separation from cells, samples are generally stable for 1 week at room temperature or refrigerated, and for 1 month when frozen.[8]
Visualizations
Caption: Mechanism of SGLT2 inhibitor-induced reduction in serum 1,5-AG.
Caption: A typical experimental workflow for studying SGLT2 inhibitor effects.
Caption: Troubleshooting logic for low 1,5-AG levels with SGLT2i treatment.
References
- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 7. frontiersin.org [frontiersin.org]
- 8. 1,5 Anhydroglucitol Quantitative, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
Technical Support Center: Interpreting Low 1,5-Anhydroglucitol (1,5-AG) Values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the clinical interpretation of low 1,5-anhydroglucitol (1,5-AG) values.
Frequently Asked Questions (FAQs)
Q1: What does a low 1,5-AG value indicate?
A low serum or plasma 1,5-AG value typically indicates recent, short-term hyperglycemia, particularly postprandial glucose excursions, within the previous 1-2 weeks.[1][2][3][4][5] 1,5-AG is a naturally occurring dietary polyol that is freely filtered by the kidneys and almost completely reabsorbed in the renal tubules when blood glucose levels are normal. When blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in its serum concentration.
Q2: How does 1,5-AG differ from HbA1c as a glycemic marker?
1,5-AG and HbA1c provide different but complementary information about a patient's glycemic control. While HbA1c reflects average blood glucose levels over the preceding 2-3 months, 1,5-AG is a marker of short-term glycemic control, reflecting glucose fluctuations over the past 1-2 weeks. Unlike HbA1c, 1,5-AG is more sensitive to short-term glycemic excursions and postprandial hyperglycemia. This makes it particularly useful for monitoring recent changes in glycemic control after adjustments in diet, lifestyle, or medication.
Q3: Can a low 1,5-AG value be observed in a patient with a normal or near-normal HbA1c?
Yes, it is possible to observe a low 1,5-AG value in a patient with an HbA1c in the target range (e.g., <7.0%). This discrepancy can occur because HbA1c represents an average glucose level and may not capture significant glycemic variability or postprandial hyperglycemia. A low 1,5-AG in this context suggests that while the average glucose control is good, the patient is experiencing recent episodes of high glucose spikes.
Q4: What are the established reference ranges for 1,5-AG?
Reference ranges for 1,5-AG can vary slightly by laboratory and patient population. However, general reference ranges are available.
| Age Group | Male (mcg/mL) | Female (mcg/mL) |
| 2-17 years | 15.0 - 38.0 | 11.2 - 35.7 |
| ≥18 years | 7.3 - 36.6 | 7.5 - 28.4 |
| Optimal Adult | 10.7 - 32.0 | 6.8 - 29.3 |
| Data sourced from Quest Diagnostics and SMA Medical Laboratory. |
It's important to note that values below the lower end of the reference range are typically associated with hyperglycemia.
Troubleshooting Guide: Investigating Low 1,5-AG Values
This guide will help you troubleshoot potential causes of unexpectedly low 1,5-AG values.
Issue: Low 1,5-AG value that is inconsistent with other glycemic markers (e.g., HbA1c).
Diagram: Troubleshooting Workflow for Low 1,5-AG
Caption: Troubleshooting workflow for low 1,5-AG values.
Step 1: Assess for Hyperglycemia
-
Action: Review patient records for recent episodes of hyperglycemia. This can include self-monitored blood glucose (SMBG) logs, continuous glucose monitoring (CGM) data, or recent illnesses or medication changes (e.g., steroid therapy) that could elevate blood glucose.
-
Interpretation: If there is evidence of recent hyperglycemia, the low 1,5-AG value is likely an accurate reflection of the patient's glycemic status.
Step 2: Investigate Confounding Factors
If recent hyperglycemia is not apparent, consider other factors known to lower 1,5-AG levels.
-
Renal Dysfunction:
-
Background: The reliability of 1,5-AG as a glycemic marker is diminished in patients with severe renal impairment. While 1,5-AG levels are generally reliable in patients with mild to moderate chronic kidney disease (CKD stages 1-3), they are not a reliable indicator of glycemic control in those with severe CKD (stages 4-5) or end-stage renal disease (ESRD). In advanced renal dysfunction, the estimated glomerular filtration rate (eGFR) becomes the primary determinant of 1,5-AG levels, rather than glycemia.
-
Action: Review the patient's renal function status, specifically their eGFR.
-
Interpretation: In a patient with an eGFR corresponding to CKD stage 4 or 5, a low 1,5-AG value may not accurately reflect glycemic control.
-
| CKD Stage | eGFR (mL/min/1.73m²) | Reliability of 1,5-AG for Glycemic Control |
| 1-3 | ≥ 30 | Generally Reliable |
| 4-5 | < 30 | Not Reliable |
-
Medications:
-
Background: Certain medications can interfere with 1,5-AG levels.
-
SGLT2 Inhibitors (e.g., canagliflozin, dapagliflozin, empagliflozin): These drugs block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. This mechanism also increases the excretion of 1,5-AG, resulting in artificially low serum levels, independent of glycemic control. Therefore, 1,5-AG is not a reliable marker of glycemic control in patients taking SGLT2 inhibitors.
-
Acarbose: This alpha-glucosidase inhibitor can also cause low 1,5-AG values.
-
-
Action: Review the patient's current medication list.
-
Interpretation: If the patient is taking an SGLT2 inhibitor or acarbose, the low 1,5-AG value is likely a result of the medication's mechanism of action and not a true reflection of glycemic control.
-
-
Pregnancy:
-
Background: Physiological changes during pregnancy, including an increased glomerular filtration rate and a lowered renal threshold for glucose, can lead to lower 1,5-AG levels. Therefore, the interpretation of 1,5-AG values during pregnancy should be done with caution, as the reference ranges for non-pregnant individuals may not apply.
-
Action: Confirm if the patient is pregnant.
-
Interpretation: In a pregnant patient, a lower 1,5-AG value may be due to normal physiological changes and not necessarily indicative of poor glycemic control.
-
-
Other Conditions:
-
Advanced Liver Disease: Patients with chronic liver disease may have lower serum 1,5-AG levels, which may be associated with impaired liver function rather than their blood glucose levels.
-
Action: Assess the patient for a history of advanced liver disease.
-
Interpretation: In a patient with severe liver dysfunction, a low 1,5-AG level may not be a reliable indicator of glycemia.
-
Experimental Protocols
Principle of the 1,5-AG Assay (Enzymatic Method)
The most common method for measuring 1,5-AG is a colorimetric, enzymatic assay. The general principle involves the following steps:
Diagram: 1,5-AG Enzymatic Assay Workflow
Caption: General workflow of a 1,5-AG enzymatic assay.
-
Sample Collection and Preparation:
-
Collect blood in a serum separator tube or a tube with EDTA or heparin as an anticoagulant for plasma.
-
Separate serum or plasma from cells by centrifugation.
-
Samples can typically be stored refrigerated for up to 7 days or frozen for longer periods. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (General Steps):
-
Glucose Removal: Samples may be pre-treated to eliminate glucose, which can interfere with the assay.
-
Enzymatic Reaction: The enzyme pyranose oxidase is used to specifically oxidize 1,5-AG, which produces hydrogen peroxide (H₂O₂).
-
Color Development: In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of 1,5-AG in the sample.
-
Quantification: The concentration of 1,5-AG is determined by comparing the sample's absorbance to a standard curve generated from calibrators with known 1,5-AG concentrations.
-
Signaling Pathways and Logical Relationships
Diagram: Regulation of Serum 1,5-AG Levels
Caption: Competitive inhibition of 1,5-AG reabsorption by glucose.
This diagram illustrates the fundamental mechanism underlying the use of 1,5-AG as a glycemic marker. Under normal blood glucose conditions, 1,5-AG is efficiently reabsorbed back into the bloodstream. However, during periods of hyperglycemia, elevated glucose levels saturate the reabsorption transporters in the renal tubules, leading to increased excretion of 1,5-AG in the urine and consequently, lower levels in the blood.
References
- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 2. The A1C Test compared to the 1,5-AG Test: Which is Best for You? | Ulta Lab Tests [ultalabtests.com]
- 3. 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 5. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting 1,5-Anhydroglucitol (1,5-AG) in the Context of Renal Function
This technical support guide is designed for researchers, scientists, and drug development professionals to provide clarity on accounting for renal function variations when interpreting 1,5-anhydroglucitol (1,5-AG) data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of renal function on serum 1,5-AG levels?
A1: Renal function is a critical factor in the interpretation of 1,5-AG levels. 1,5-AG is freely filtered by the glomerulus and almost entirely reabsorbed by the renal tubules in individuals with normal kidney function.[1][2] When blood glucose levels exceed the renal threshold (approximately 160–180 mg/dL), glucose competitively inhibits the tubular reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.[1][3] In the presence of renal dysfunction, particularly severe chronic kidney disease (CKD), the kidney's ability to reabsorb 1,5-AG is compromised. This impairment can lead to lower serum 1,5-AG levels, independent of blood glucose concentrations.
Q2: Is 1,5-AG a reliable marker for glycemic control in patients with Chronic Kidney Disease (CKD)?
A2: The reliability of 1,5-AG as a glycemic marker is dependent on the stage of CKD. For patients with mild to moderate renal dysfunction, specifically CKD stages 1-3 (eGFR ≥ 30 mL/min/1.73 m²), 1,5-AG is considered a reliable indicator of glycemic control.[2] However, in patients with severe renal impairment, such as CKD stages 4 and 5 (eGFR < 30 mL/min/1.73 m²), the utility of 1,5-AG as a marker for hyperglycemia is significantly limited. In these advanced stages, the estimated glomerular filtration rate (eGFR) becomes the sole independent determinant of 1,5-AG levels.
Q3: At what eGFR cutoff should I be cautious when interpreting 1,5-AG values?
A3: Caution is advised when interpreting 1,5-AG levels in patients with an eGFR below 60 mL/min/1.73 m². However, the most significant decline in its utility is observed at an eGFR below 30 mL/min/1.73 m². In individuals with an eGFR in this lower range (CKD stages 4-5), low 1,5-AG levels are more likely a reflection of impaired renal tubular reabsorption rather than poor glycemic control.
Q4: Is there a formula to adjust or correct 1,5-AG values for eGFR?
A4: Currently, there is no established formula to quantitatively adjust 1,5-AG values based on eGFR. The prevailing recommendation is to change the interpretation of the 1,5-AG result based on the patient's CKD stage. For individuals with an eGFR ≥ 30 mL/min/1.73 m², 1,5-AG can be interpreted as a marker of glycemic control. For those with an eGFR < 30 mL/min/1.73 m², the results should be interpreted with extreme caution, and alternative glycemic markers should be considered.
Q5: How does proteinuria affect the interpretation of 1,5-AG?
A5: While direct studies on the impact of proteinuria on 1,5-AG are limited, it is known that conditions with heavy proteinuria, such as nephrotic syndrome, are indicative of significant glomerular and tubular damage. In such cases, it is highly probable that renal tubular function is compromised, which would independently lower 1,5-AG levels. For another glycemic marker, glycated albumin, it has been shown that nephrotic-range proteinuria can lead to decreased levels. Therefore, in patients with significant proteinuria, it is advisable to rely on other markers of glycemic control.
Q6: My patient is on an SGLT2 inhibitor. How does this affect 1,5-AG levels?
A6: Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by inducing glycosuria, which in turn inhibits the renal reabsorption of 1,5-AG. This can lead to a decrease in serum 1,5-AG levels that is related to the medication's mechanism of action, not necessarily to a worsening of glycemic control. Therefore, 1,5-AG levels should be interpreted with caution in patients undergoing treatment with SGLT2 inhibitors.
Troubleshooting Guides
Scenario 1: Unexpectedly Low 1,5-AG in a Patient with Good Apparent Glycemic Control
-
Question: A research subject with an HbA1c of 6.5% has a surprisingly low 1,5-AG level of 5 µg/mL. What could be the reason?
-
Troubleshooting Steps:
-
Assess Renal Function: The first step is to evaluate the subject's renal function by checking their serum creatinine (B1669602) and calculating their eGFR.
-
Interpret Based on eGFR:
-
If eGFR is < 30 mL/min/1.73 m² (CKD Stage 4 or 5): The low 1,5-AG is very likely due to renal dysfunction and should not be interpreted as a sign of poor glycemic control. Document the renal status and consider alternative glycemic markers for this subject.
-
If eGFR is between 30-59 mL/min/1.73 m² (CKD Stage 3): While 1,5-AG is generally considered reliable in this range, a value at the lower end of the spectrum could be influenced by declining renal function. Cross-reference with other short-term glycemic markers if available.
-
If eGFR is ≥ 60 mL/min/1.73 m² (CKD Stage 1 or 2): Look for other potential causes, such as recent, short-term hyperglycemic excursions that would not yet be reflected in the HbA1c value. Also, consider the possibility of medications that affect renal glucose handling, such as SGLT2 inhibitors.
-
-
Scenario 2: Discrepancy Between 1,5-AG and HbA1c in a Population Study with Varying Renal Function
-
Question: In our clinical trial data, the correlation between 1,5-AG and HbA1c is weaker than expected. How should we approach this?
-
Troubleshooting Steps:
-
Stratify by Renal Function: Analyze your data by stratifying the study population into subgroups based on their eGFR (e.g., eGFR ≥ 60, 30-59, and < 30 mL/min/1.73 m²).
-
Analyze Correlations within Subgroups: It is expected that the correlation between 1,5-AG and HbA1c will be strong in the group with normal or mildly impaired renal function (eGFR ≥ 60) and may remain significant in the moderate impairment group (eGFR 30-59). In the severely impaired group (eGFR < 30), this correlation is likely to be weak or non-existent.
-
Report Findings Accordingly: When presenting the data, report the correlations for each renal function subgroup separately. This will provide a more accurate representation of the relationship between 1,5-AG and long-term glycemic control in different patient populations.
-
Data Presentation
Table 1: Interpretation of 1,5-AG Based on Chronic Kidney Disease (CKD) Stage
| CKD Stage | eGFR (mL/min/1.73 m²) | Reliability of 1,5-AG as a Glycemic Marker | Primary Determinant of 1,5-AG Levels | Recommendations for Interpretation |
| 1 | ≥ 90 | High | Glycemic Control | Interpret as a reliable marker of recent hyperglycemia. |
| 2 | 60-89 | High | Glycemic Control | Interpret as a reliable marker of recent hyperglycemia. |
| 3a | 45-59 | Generally Reliable | Primarily Glycemic Control | Interpret with consideration of renal function; may be slightly lower due to renal impairment. |
| 3b | 30-44 | Generally Reliable | Primarily Glycemic Control | Interpret with caution; increased likelihood of influence by renal function. |
| 4 | 15-29 | Low/Unreliable | Renal Function (eGFR) | Not recommended as a marker of glycemic control. Low levels reflect renal dysfunction. |
| 5 | < 15 or on dialysis | Unreliable | Renal Function (eGFR) | Not a valid marker of glycemic control. |
Experimental Protocols
Generalized Protocol for Enzymatic Assay of 1,5-AG
This protocol is a generalized procedure based on commercially available colorimetric assay kits. For specific details, always refer to the manufacturer's instructions for the kit being used.
1. Principle:
The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is removed or converted to a non-reactive form. Then, 1,5-AG is enzymatically metabolized, which leads to the generation of a product (e.g., NADPH or hydrogen peroxide) that reacts with a probe to produce a colored product. The absorbance of this product is proportional to the 1,5-AG concentration.
2. Materials:
-
Microplate spectrophotometer
-
Commercially available 1,5-AG assay kit (containing 1,5-AG standard, detection buffer, enzyme mixes, and probe)
-
Serum or plasma samples (collected according to standard procedures)
-
Deionized water
-
Pipettes and other standard laboratory equipment
3. Sample Preparation:
-
Collect blood samples in appropriate tubes (serum or plasma as specified by the kit).
-
If samples are turbid or lipemic, clarification by filtration (e.g., with a 0.2 µm syringe filter) may be necessary.
-
Prepare samples and standards as described in the kit protocol. This may involve dilution of samples.
4. Assay Procedure:
-
Prepare a standard curve using the provided 1,5-AG standard. A typical range might be 0 to 5 nmol of 1,5-AG per well.
-
Add samples, standards, and controls to a 96-well plate.
-
Add the pretreatment reaction mix to all wells to remove interfering glucose. Incubate as per the manufacturer's instructions (e.g., 90 minutes at 37°C).
-
Prepare and add the detection reaction mix to all wells.
-
Incubate for the specified time and temperature (e.g., 60 minutes at 37°C), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 460 nm) using a microplate reader.
5. Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus the amount of 1,5-AG.
-
Determine the concentration of 1,5-AG in the samples from the standard curve.
Mandatory Visualizations
Caption: Workflow for 1,5-AG interpretation based on renal function.
References
- 1. Serum Levels of 1,5-Anhydroglucitol and Risk of Incident End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
Validation & Comparative
The Race Against Spikes: 1,5-Anhydrosorbitol vs. Fructosamine in Detecting Glycemic Excursions
For researchers and drug development professionals navigating the complexities of glycemic control, the ability to accurately detect transient hyperglycemic spikes is paramount. While HbA1c provides a long-term average, the need for markers that capture short-term glycemic variability has brought 1,5-Anhydrosorbitol (1,5-AG) and fructosamine (B8680336) to the forefront. This guide offers an objective comparison of their performance in detecting glycemic excursions, supported by experimental data and detailed methodologies.
This compound (1,5-AG), a naturally occurring polyol, and fructosamine, a measure of glycated serum proteins, both offer a shorter-term window into glycemic control than the traditional three-month average provided by HbA1c.[1][2] However, their utility in detecting the rapid, postprandial spikes that are increasingly recognized as independent risk factors for diabetic complications differs significantly.[3][4]
Executive Summary: 1,5-AG's Superiority in Capturing Glycemic Swings
Experimental evidence consistently demonstrates that 1,5-AG is a more sensitive and robust marker for detecting glycemic excursions, particularly postprandial hyperglycemia, compared to fructosamine.[3] While fructosamine reflects average glycemia over a 2-3 week period, 1,5-AG levels are inversely and rapidly responsive to glucose levels exceeding the renal threshold for glucosuria, providing a picture of glycemic variability over the preceding few days to two weeks. This makes 1,5-AG particularly valuable for assessing the efficacy of therapeutic interventions aimed at controlling post-meal glucose spikes.
Quantitative Data Comparison
The following table summarizes key quantitative data from studies comparing the performance of 1,5-AG and fructosamine in relation to glycemic excursions, often measured by Continuous Glucose Monitoring (CGM).
| Performance Metric | This compound (1,5-AG) | Fructosamine | Key Findings & Citations |
| Timeframe of Glycemic Reflection | 1-2 weeks | 2-3 weeks | 1,5-AG provides a more immediate picture of glycemic control. |
| Correlation with Postprandial Hyperglycemia (vs. CGM) | Stronger negative correlation | Weaker correlation | In a study comparing markers against CGM, 1,5-AG correlated more robustly with mean post-meal maximum glucose (r = -0.54) than fructosamine (r = 0.32). |
| Correlation with Glycemic Variability (AUC-180) | More robust correlation (r = -0.45) | Weaker correlation (r = 0.38) | 1,5-AG showed a stronger correlation with the area under the curve for glucose above 180 mg/dL than fructosamine. |
| Sensitivity to Short-Term Changes | High | Moderate | 1,5-AG levels respond rapidly to changes in glycemia, making it suitable for monitoring recent adjustments in therapy. Fructosamine is less sensitive to short-term (1-3 day) glucose alterations. |
| Negative Correlation with HbA1c | Significant (r = -0.700) | Significant (r = -0.618) | Both markers correlate negatively with HbA1c, but 1,5-AG often identifies glycemic excursions even in patients with seemingly well-controlled HbA1c. |
| Negative Correlation with Fasting Blood Glucose | Significant (r = -0.431) | Not explicitly stated in the provided results. | A study in a Vietnamese cohort showed a significant negative correlation between 1,5-AG and fasting blood glucose. |
Experimental Protocols
Accurate comparison requires an understanding of the methodologies used to measure each biomarker.
This compound (1,5-AG) Measurement (Enzymatic Assay)
The determination of 1,5-AG levels is commonly performed using an enzymatic assay, such as the GlycoMark™ assay or the Determiner L 1,5-AG kit.
Principle: This method typically involves a series of enzymatic reactions. In one common approach, 1,5-AG is first oxidized by pyranose oxidase. The resulting hydrogen peroxide is then used in a colorimetric reaction catalyzed by peroxidase, and the change in absorbance is proportional to the 1,5-AG concentration.
Generalized Protocol:
-
Sample Preparation: Serum or plasma samples are used. No fasting is required.
-
Reagent Preparation: Reconstitute and prepare reagents according to the manufacturer's instructions. This typically includes a reaction buffer, enzymes (e.g., pyranose oxidase, peroxidase), and a chromogen substrate.
-
Assay Procedure:
-
An automated analyzer is typically used.
-
A specific volume of the sample is mixed with the first reagent containing the enzymes.
-
After an initial incubation period, a second reagent containing the chromogen is added.
-
The rate of color development is measured spectrophotometrically at a specific wavelength.
-
-
Calibration: The assay is calibrated using standards with known concentrations of 1,5-AG.
-
Quality Control: Low and high-level controls are run with each batch of samples to ensure the accuracy and precision of the measurements.
Fructosamine Measurement (Nitroblue Tetrazolium - NBT - Colorimetric Assay)
Fructosamine is most commonly measured using a colorimetric assay based on its ability to reduce nitroblue tetrazolium (NBT) in an alkaline solution.
Principle: Fructosamine, a ketoamine, acts as a reducing agent in an alkaline medium. It reduces NBT to formazan (B1609692), a purple-colored compound. The rate of formazan formation is directly proportional to the fructosamine concentration.
Generalized Protocol:
-
Sample Preparation: Serum or plasma samples are required. Samples should be handled to avoid hemolysis.
-
Reagent Preparation: Reagents are typically ready-to-use and include a carbonate buffer (R1) and NBT in a buffer (R2). Some kits also include a thiol blocking reagent and a sample cleaning mix to minimize interference.
-
Assay Procedure:
-
The assay can be performed on an automated analyzer.
-
The sample is mixed with the carbonate buffer (R1) and incubated.
-
The NBT reagent (R2) is then added to initiate the colorimetric reaction.
-
The absorbance is measured at two different time points (e.g., at 3 minutes and 5 minutes) at a specific wavelength (typically around 530-550 nm).
-
-
Calculation: The change in absorbance over time (ΔA) is calculated, and this is used to determine the fructosamine concentration by comparing it to a calibrator.
-
Calibration and Control: The assay is calibrated with a standard of known fructosamine concentration, and controls are used for quality assurance.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for comparing 1,5-AG and fructosamine in the context of detecting glycemic excursions.
Conclusion
For researchers and drug development professionals focused on the nuances of glycemic control, the evidence strongly supports the use of this compound over fructosamine for the detection of short-term glycemic excursions. Its rapid response to hyperglycemia, particularly in the postprandial period, provides a more dynamic and actionable picture of a patient's glycemic status. While fructosamine offers a valuable intermediate-term overview, 1,5-AG excels in identifying the transient but damaging hyperglycemic spikes that are a critical target for modern diabetes management and therapeutic development. The integration of 1,5-AG into clinical research and drug evaluation pipelines can offer a more precise measure of the efficacy of interventions aimed at achieving comprehensive glycemic control.
References
- 1. The Interrelationships of Glycemic Control Measures: HbA1c, Glycated Albumin, Fructosamine, 1,5-Anhydroglucitrol, and Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GlycoMark™ and Determiner-L 1,5-AG Assays for Glycemic Control Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent enzymatic assays for the quantification of 1,5-anhydroglucitol (1,5-AG): the GlycoMark™ assay and the Determiner-L 1,5-AG assay. 1,5-AG is a sensitive marker for short-term glycemic control, reflecting recent hyperglycemic excursions. This document outlines the performance characteristics, experimental principles, and underlying physiological pathways relevant to these assays, supported by available data to aid in informed decision-making for research and clinical applications.
Introduction to 1,5-Anhydroglucitol (1,5-AG)
1,5-Anhydroglucitol is a naturally occurring, metabolically inert polyol primarily obtained from dietary sources. In individuals with normal glucose metabolism, serum levels of 1,5-AG remain stable due to a balance between dietary intake and near-complete reabsorption in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), excess glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations. This inverse relationship between serum 1,5-AG and high glucose excursions makes it a valuable biomarker for monitoring short-term glycemic control over the preceding 1-2 weeks.[1]
Performance Comparison
Both the GlycoMark™ and Determiner-L assays are enzymatic methods designed for the quantitative determination of 1,5-AG in serum or plasma.[2] While they are generally considered comparable and can be used interchangeably, some studies have noted minor discrepancies, potentially due to differences in calibration.[2]
| Performance Metric | GlycoMark™ | Determiner-L 1,5-AG | Source(s) |
| Intra-Assay Precision (%CV) | 1.3% - 3.8% | Not explicitly stated in reviewed sources | [3] |
| Inter-Assay Precision (%CV) | 0.8% - 3.8% | Not explicitly stated in reviewed sources | [3] |
| Linearity | Up to 110 µg/mL | Not explicitly stated in reviewed sources | [3] |
| Detection Limit | Not explicitly stated in reviewed sources | 1.0 µg/mL | [2] |
| Sample Type | Serum or Plasma | Serum or Plasma | [2][3] |
Note: Detailed performance data for the Determiner-L 1,5-AG assay was not as readily available in the public domain as for the GlycoMark™ assay. The provided data is based on the available scientific literature and product documentation.
Experimental Protocols and Principles
Both assays employ an enzymatic approach to quantify 1,5-AG, but the specific enzymes and reaction steps differ. A key initial step in both methods is the elimination of glucose from the sample to prevent interference, as the enzymes used can also react with glucose.
GlycoMark™ Assay Principle
The GlycoMark™ assay is a two-reagent enzymatic method.[3]
-
Glucose Elimination: The sample is first treated with glucokinase in the presence of ATP to convert glucose to glucose-6-phosphate, a non-reactive form in the subsequent step.
-
1,5-AG Oxidation and Detection: Pyranose oxidase is then added, which specifically oxidizes the second hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is proportional to the 1,5-AG concentration and is measured colorimetrically using a peroxidase-catalyzed reaction.[4]
Determiner-L 1,5-AG Assay Principle
The Determiner-L assay, developed by Kyowa Medex, also utilizes an enzymatic reaction.
-
Phosphorylation of 1,5-AG: The assay involves the conversion of 1,5-AG to 1,5-anhydro-D-glucitol-6-phosphate (AG-6-P) by ADP-dependent hexokinase in the presence of adenosine-5'-diphosphate (ADP).
-
Dehydrogenation and Detection: AG-6-phosphate dehydrogenase then acts on AG-6-P with β-NADP+ as a cofactor, leading to the production of β-NADPH. The increase in absorbance due to the formation of β-NADPH is measured to quantify the initial 1,5-AG concentration.[5]
Note: A detailed, step-by-step package insert for the Determiner-L 1,5-AG assay was not available in the reviewed public literature. The description above is based on published research outlining the assay's principles.
Visualizing the Underlying Physiology and Assay Workflows
To better understand the context of 1,5-AG measurement, the following diagrams illustrate the physiological pathway of 1,5-AG renal handling and the general experimental workflows of the GlycoMark™ and Determiner-L assays.
Caption: Renal handling of 1,5-AG and competitive inhibition by glucose.
Caption: GlycoMark™ assay experimental workflow.
Caption: Determiner-L 1,5-AG assay experimental workflow.
Summary and Conclusion
Both the GlycoMark™ and Determiner-L 1,5-AG assays are valuable tools for the assessment of short-term glycemic control. The GlycoMark™ assay is well-documented in the United States, with readily available performance data.[2] The Determiner-L assay has a longer history of use, particularly in Japan, and is recognized for its stability.[2] The choice between these assays may depend on factors such as regulatory approval in a specific region, availability of automated platforms, and specific research or clinical needs. While both are based on enzymatic principles, their reaction cascades differ. For a definitive choice, researchers should consider validating their selected assay within their own laboratory setting. Further head-to-head studies with detailed protocol transparency would be beneficial for the scientific community.
References
- 1. Serum 1,5-anhydroglucitol (GlycoMark ): a short-term glycemic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 5. apcz.umk.pl [apcz.umk.pl]
A Promising Partnership: 1,5-Anhydrosorbitol and Fasting Plasma Glucose for Enhanced Diabetes Screening
For researchers, scientists, and drug development professionals, the quest for more sensitive and efficient diabetes screening methods is ongoing. While fasting plasma glucose (FPG) is a widely used tool, its limitations in detecting postprandial hyperglycemia can lead to missed diagnoses. Emerging evidence suggests that the addition of 1,5-Anhydrosorbitol (1,5-AG), a marker of short-term glycemic excursions, to FPG testing can significantly improve screening efficacy. This guide provides a comprehensive comparison of this combined approach with other screening modalities, supported by experimental data and detailed protocols.
Performance Comparison of Diabetes Screening Methods
The combination of 1,5-AG and FPG demonstrates a notable improvement in sensitivity for detecting diabetes compared to FPG alone, without a significant compromise in specificity. This enhanced performance is crucial for identifying individuals with early-stage glucose dysregulation, particularly those with isolated postprandial hyperglycemia. The following tables summarize the quantitative performance of various diabetes screening methods based on findings from multiple studies.
| Screening Method | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Population | Citation |
| FPG alone | 47.1 | - | - | Community-based with hypertension | [1] |
| 1,5-AG alone | 69.2 | 72.3 | 0.781 | High-risk Chinese population | [2][3] |
| 89.7 | 73.5 | 0.850 | Community-based with hypertension | [1] | |
| 92.6 | 82.3 | 0.920 | High-risk community-based | ||
| FPG + 1,5-AG | 97.1 | - | - | Community-based with hypertension | [1] |
| 82.5 | 83.5 | 0.912 | High-risk Chinese population | ||
| HbA1c alone | 70 | - | 0.88 | Chinese population | |
| FPG + HbA1c | 74.4 | 91.2 | 0.911 | High-risk Chinese population | |
| HbA1c + 1,5-AG | 85 | 64 | 0.89 | Chinese population |
Table 1: Performance Metrics of Different Diabetes Screening Strategies. Data compiled from various studies illustrate the superior sensitivity of the combined FPG and 1,5-AG approach.
The Science Behind this compound
1,5-Anhydroglucitol is a naturally occurring polyol that is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules when blood glucose levels are normal. However, during periods of hyperglycemia (blood glucose >180 mg/dL), the reabsorption of glucose in the kidneys is saturated, leading to competitive inhibition of 1,5-AG reabsorption and its subsequent excretion in the urine. This results in a rapid decrease in serum 1,5-AG levels, making it a sensitive marker for recent hyperglycemic excursions.
Caption: Metabolic fate of 1,5-AG in relation to blood glucose levels.
Experimental Protocols
A standardized approach is critical for the reliable assessment of new screening methods. The following protocols are based on methodologies reported in key clinical studies.
Participant Selection
Inclusion criteria for screening studies typically involve adults at high risk for type 2 diabetes. Risk factors often include:
-
Age ≥ 35-45 years.
-
Overweight or obesity (BMI ≥ 25 kg/m ²).
-
Family history of diabetes.
-
History of gestational diabetes.
-
Physical inactivity.
-
Hypertension.
Exclusion criteria commonly include a prior diagnosis of diabetes, pregnancy, and severe renal or liver disease which can affect 1,5-AG levels.
Blood Sample Collection and Analysis
-
Fasting Plasma Glucose (FPG): Venous blood samples are collected after an overnight fast of at least 8 hours. Plasma glucose is measured using a standard enzymatic method (e.g., glucose oxidase).
-
This compound (1,5-AG): Serum or plasma is used for the measurement of 1,5-AG. The FDA-approved "GlycoMark" assay, an enzymatic colorimetric test, is commonly employed.
-
Oral Glucose Tolerance Test (OGTT): The OGTT is performed as the gold standard for diagnosing diabetes. The standard protocol involves:
-
An unrestricted carbohydrate diet (≥150 g/day ) for three days prior to the test.
-
An overnight fast of 8-14 hours.
-
A baseline fasting blood sample is drawn.
-
The participant consumes a 75g glucose solution within 5 minutes.
-
A second blood sample is drawn 2 hours after the glucose load.
-
Diabetes is diagnosed based on established criteria (e.g., FPG ≥ 126 mg/dL or 2-hour plasma glucose ≥ 200 mg/dL).
-
Statistical Analysis
Receiver Operating Characteristic (ROC) curve analysis is used to evaluate the diagnostic performance of the screening tests. The Area Under the Curve (AUC) provides a measure of the overall accuracy. The Youden index (Sensitivity + Specificity - 1) is often calculated to determine the optimal cut-off values for 1,5-AG and FPG that provide the best balance between sensitivity and specificity.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study evaluating diabetes screening methods.
Caption: A typical workflow for a diabetes screening clinical trial.
Logical Framework for Combined Screening
The synergistic benefit of combining 1,5-AG with FPG lies in their complementary nature. FPG provides a snapshot of glucose homeostasis in the fasting state, while 1,5-AG offers a retrospective view of postprandial glycemic control over the preceding 1-2 weeks. This dual assessment allows for a more comprehensive evaluation of an individual's glycemic status.
Caption: The complementary nature of FPG and 1,5-AG in diabetes screening.
Conclusion
The integration of this compound with fasting plasma glucose presents a compelling strategy for improving the early detection of diabetes. The significantly enhanced sensitivity of this combined approach, particularly in identifying individuals with postprandial hyperglycemia, can lead to earlier interventions and potentially a reduction in the long-term complications of the disease. For researchers and professionals in drug development, this combined marker system offers a more nuanced tool for identifying at-risk populations and for monitoring the efficacy of novel therapeutic agents targeting glycemic control. Further research and standardization of protocols will be instrumental in the broader clinical adoption of this promising screening methodology.
References
- 1. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Serum 1,5-anhydroglucitol when used with fasting plasma glucose improves the efficiency of diabetes screening in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum 1,5-anhydroglucitol when used with fasting plasma glucose improves the efficiency of diabetes screening in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-Anhydroglucitol and Other Glycemic Biomarkers for Diagnostic Applications
For Immediate Release
[City, State] – [Date] – In the landscape of diabetes diagnostics and management, the pursuit of biomarkers that offer a nuanced understanding of glycemic control is paramount. This guide provides a comprehensive evaluation of 1,5-Anhydroglucitol (1,5-AG) in comparison to established and alternative biomarkers, namely Hemoglobin A1c (HbA1c), fructosamine (B8680336), and glycated albumin (GA). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on diagnostic sensitivity and specificity, details assay methodologies, and visualizes key concepts to facilitate an objective assessment.
Executive Summary
1,5-Anhydroglucitol is a naturally occurring polyol that reflects recent short-term glycemic excursions. Its plasma concentration is inversely correlated with blood glucose levels, particularly postprandial hyperglycemia. Unlike HbA1c, which provides a long-term average of glycemic control over 2-3 months, 1,5-AG offers a more dynamic view of glucose fluctuations within a 1-2 week timeframe. This makes it a potentially valuable tool for monitoring treatment efficacy and identifying periods of poor glycemic control that may not be apparent from HbA1c levels alone. This guide delves into the quantitative performance of 1,5-AG against other key glycemic markers, providing the data and protocols necessary for a thorough evaluation.
Comparative Diagnostic Performance
The diagnostic accuracy of a biomarker is fundamentally defined by its sensitivity and specificity. The following tables summarize the performance of 1,5-AG, HbA1c, fructosamine, and glycated albumin in the context of diabetes diagnosis, based on data from various clinical studies. It is important to note that direct head-to-head comparisons in a single cohort are limited, and thus the presented data is a compilation from different studies.
| Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Population/Study Details |
| 1,5-Anhydroglucitol (1,5-AG) | 11.18 µg/mL | 92.6% | 82.3% | 0.920 | Community-based population at high risk of diabetes. |
| 14 µg/mL | 84.2% | 93.1% | Not Reported | Randomly selected subjects, including those with and without diabetes.[1] | |
| 13.3 µg/mL | Not Reported | Not Reported | 0.879 | Individuals undergoing fasting blood glucose and HbA1c tests.[2] | |
| Hemoglobin A1c (HbA1c) | ≥6.5% | Not specified | Not specified | Not specified | Recommended diagnostic cut-off by the American Diabetes Association. |
| Fructosamine | 2.65 mmol/L | 67.3% | 97.3% | Not Reported | Screening program for diabetes mellitus. |
| 278 µmol/L | Not Reported | Not Reported | 0.834 | Individuals undergoing fasting blood glucose and HbA1c tests.[2] | |
| Glycated Albumin (GA) | 17.1% | 55.1% | 94.4% | 0.844 | Meta-analysis of diagnostic test accuracy. |
| 13.9% | Not Reported | Not Reported | 0.860 | Individuals undergoing fasting blood glucose and HbA1c tests.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are outlines of the methodologies for the key biomarkers discussed.
1,5-Anhydroglucitol (Enzymatic Assay)
The enzymatic assay for 1,5-AG is a widely used method for its quantification in serum or plasma.
Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to glucose-6-phosphate, rendering it non-reactive in the subsequent step. Then, pyranose oxidase (PROD) specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ is then measured colorimetrically using a peroxidase (POD) catalyzed reaction, which is directly proportional to the 1,5-AG concentration.
Procedure Outline:
-
Sample Preparation: Serum or plasma samples are used. No special patient preparation, such as fasting, is required.
-
Reagent Preparation: Prepare working solutions of the enzyme reagents (hexokinase, pyranose oxidase, peroxidase) and chromogen substrate according to the manufacturer's instructions.
-
Glucose Elimination: The sample is incubated with a reagent containing hexokinase and ATP to convert endogenous glucose to glucose-6-phosphate.
-
1,5-AG Oxidation: The pre-treated sample is then incubated with a reagent containing pyranose oxidase.
-
Colorimetric Reaction: A chromogenic substrate is added, and in the presence of peroxidase, the hydrogen peroxide generated from the oxidation of 1,5-AG produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength.
-
Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a calibrator with a known 1,5-AG concentration.
Hemoglobin A1c (High-Performance Liquid Chromatography - HPLC)
HPLC is considered the gold standard for HbA1c measurement due to its high precision and accuracy.
Principle: This method separates hemoglobin variants based on their charge differences using an ion-exchange column. Whole blood is hemolyzed to release hemoglobin, which is then injected into the HPLC system. A buffer with a specific pH and ionic strength is used to elute the different hemoglobin fractions from the column at different rates. The separated fractions, including HbA1c, are then detected and quantified by a photometer.
Procedure Outline:
-
Sample Collection: Whole blood is collected in an EDTA-containing tube.
-
Sample Preparation: The whole blood sample is hemolyzed using a specific lysing reagent to release hemoglobin.
-
HPLC Analysis:
-
The hemolyzed sample is automatically injected into the ion-exchange HPLC column.
-
A gradient of elution buffers with increasing ionic strength is passed through the column to separate the different hemoglobin fractions.
-
The separated hemoglobin components, including HbA1c, are detected by a photometer as they elute from the column.
-
-
Data Analysis: The chromatogram generated shows distinct peaks for different hemoglobin fractions. The area under the HbA1c peak is calculated as a percentage of the total hemoglobin area to determine the HbA1c value.
Fructosamine (Nitroblue Tetrazolium - NBT Method)
The colorimetric NBT method is a common and automated assay for measuring total fructosamine in serum.
Principle: In an alkaline environment, the ketoamine linkages of fructosamine rearrange to an enol form, which is a reducing agent. This enol form reduces nitroblue tetrazolium (NBT), a chromogenic substrate, to formazan (B1609692), a purple-colored compound. The rate of formazan formation is directly proportional to the fructosamine concentration.
Procedure Outline:
-
Sample Preparation: Serum is the preferred sample.
-
Reagent Preparation: Prepare the NBT reagent in an alkaline buffer.
-
Reaction: The serum sample is mixed with the NBT reagent.
-
Measurement: The change in absorbance over a specific time interval is measured spectrophotometrically at approximately 530 nm. This kinetic measurement helps to minimize interference from other reducing substances in the serum.
-
Quantification: The fructosamine concentration is determined by comparing the rate of absorbance change of the sample to that of a fructosamine calibrator.
Glycated Albumin (Enzymatic Assay)
The enzymatic method for GA offers high specificity and can be automated.
Principle: This assay typically involves the specific enzymatic cleavage of albumin, followed by the quantification of the glycated fragments. An albumin-specific proteinase digests the glycated albumin into smaller glycated peptide fragments or amino acids. A specific ketoamine oxidase then acts on these fragments to produce hydrogen peroxide, which is quantified colorimetrically.
Procedure Outline:
-
Sample Preparation: Serum is the required sample.
-
Reagent Preparation: Prepare the proteinase and ketoamine oxidase enzyme reagents as per the manufacturer's instructions.
-
Proteolysis: The serum sample is incubated with the albumin-specific proteinase to generate glycated peptide fragments.
-
Oxidation and Detection: The ketoamine oxidase and a chromogenic substrate are added. The hydrogen peroxide produced from the oxidation of the glycated fragments reacts with the chromogen in the presence of peroxidase to produce a colored product.
-
Measurement: The absorbance of the colored product is measured with a spectrophotometer.
-
Quantification: The glycated albumin concentration is determined from a calibration curve. The result is often expressed as a percentage of total albumin, which is measured in a separate assay.
Visualizing Methodologies and Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Experimental workflow for evaluating diagnostic biomarker performance.
Caption: Temporal relationship of glycemic markers to blood glucose levels.
Conclusion
1,5-Anhydroglucitol presents a unique value proposition in the assessment of glycemic control, offering insights into short-term glucose variability that are not captured by traditional long-term markers like HbA1c. While its diagnostic sensitivity and specificity for diabetes are promising, particularly in specific populations, a comprehensive understanding of its clinical utility requires careful consideration of the comparative data and methodologies presented in this guide. The choice of biomarker will ultimately depend on the specific clinical or research question being addressed, with 1,5-AG serving as a valuable tool for a more granular and immediate assessment of glycemic status. Further head-to-head comparative studies are warranted to delineate the precise roles of each of these biomarkers in the diagnostic and management pathways of diabetes.
References
1,5-Anhydrosorbitol vs. Urinary Glucose: A Comparative Guide for Hyperglycemia Monitoring
In the landscape of hyperglycemia assessment, researchers and clinicians rely on various biomarkers to monitor glycemic control. While traditional markers like HbA1c provide a long-term average, the need for markers that reflect short-term glycemic excursions has led to the investigation of alternatives. This guide provides a detailed comparison of two such markers: 1,5-Anhydrosorbitol (1,5-AG) and urinary glucose, offering insights into their performance, underlying mechanisms, and the experimental protocols for their measurement. This objective analysis, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in selecting the appropriate marker for their study needs.
Performance Characteristics: A Quantitative Comparison
The selection of a biomarker is often dictated by its performance characteristics. The following tables summarize the quantitative data for this compound and urinary glucose as markers for hyperglycemia, providing a basis for objective comparison.
| Performance Metric | This compound (Serum/Plasma) | Urinary Glucose | Key Insights |
| Timeframe of Glycemic Control | Reflects glycemic excursions over the preceding 1-2 weeks[1][2][3][4][5][6]. | Reflects glucose levels only when they exceed the renal threshold, providing a recent but less precise picture[7][8]. | 1,5-AG offers a more integrated view of recent glycemic control compared to the sporadic nature of urinary glucose. |
| Primary Indication | Monitoring short-term glycemic fluctuations and postprandial hyperglycemia[1][2][9][10][11]. | Historically used for diabetes screening and monitoring, now largely superseded by blood glucose monitoring[7][12][13]. | 1,5-AG is particularly useful for assessing glycemic variability, a factor increasingly recognized in diabetes management. |
| Correlation with HbA1c | Moderate inverse correlation, particularly in patients with HbA1c <8%[14]. | Generally poor correlation as it only reflects periods of significant hyperglycemia. | The two markers provide complementary information, with 1,5-AG offering insights into glycemic excursions not captured by the long-term average of HbA1c. |
| Normal/Reference Range | Approximately 10-31 µg/mL in healthy individuals[1]. A study in the United States established a reference range of 8.4-28.7 μg/mL[6]. | Typically 0-0.8 mmol/L (0-15 mg/dL)[12][13]. | The well-defined reference range for 1,5-AG allows for clearer interpretation of results. |
Table 1: General Performance Comparison
| Diagnostic Accuracy Metric | This compound | Urinary Glucose | Key Insights |
| Sensitivity for Diabetes | A study showed a sensitivity of 92.6% for diagnosing diabetes at a cutoff of 11.18 µg/mL[2]. | Low sensitivity. One study reported a sensitivity of only 14% for detecting diabetes[15]. | 1,5-AG demonstrates significantly higher sensitivity for identifying individuals with diabetes compared to urinary glucose. |
| Specificity for Diabetes | A study showed a specificity of 82.3% at a cutoff of 11.18 µg/mL[4]. | High specificity, reported at 99% in one study[15]. | While urinary glucose has high specificity (few false positives), its low sensitivity makes it an unreliable screening tool. |
Table 2: Diagnostic Accuracy Comparison
Physiological Mechanisms and Experimental Workflows
The utility of these markers is rooted in their distinct physiological handling by the kidneys. Understanding these mechanisms is crucial for interpreting results and designing experiments.
The Renal Handling of this compound and Glucose
1,5-AG, a metabolically inert polyol derived from food, is normally freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules[16]. However, in the presence of high glucose levels, the reabsorption of 1,5-AG is competitively inhibited by glucose[3][11]. This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration[1][5]. The primary transporter responsible for 1,5-AG reabsorption has been identified as SGLT5[17].
Urinary glucose excretion, or glucosuria, occurs when the filtered load of glucose exceeds the reabsorptive capacity of the renal tubules, a point known as the renal threshold for glucose (typically around 180 mg/dL)[7][11]. Therefore, the presence of glucose in the urine is an indicator of significant hyperglycemia.
Caption: Renal handling of 1,5-AG and glucose in normo- and hyperglycemic states.
Experimental Workflow: From Sample to Result
The measurement of both 1,5-AG and urinary glucose involves specific laboratory procedures. The following diagram outlines a typical workflow for each marker.
Caption: A generalized experimental workflow for the measurement of 1,5-AG and urinary glucose.
Detailed Experimental Protocols
For reproducible and accurate results, detailed experimental protocols are essential.
Measurement of this compound (Enzymatic Assay)
The GlycoMark™ assay is a commonly used enzymatic method for the quantitative determination of 1,5-AG in serum or plasma.
Principle: This assay is based on a series of enzymatic reactions. In the first step, interfering substances are eliminated. In the second step, 1,5-AG is converted to 1,5-anhydro-D-glucitol-6-phosphate (1,5-AG6P) by pyranose oxidase, and the resulting hydrogen peroxide is measured colorimetrically.
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube or a plasma collection tube (e.g., with heparin or EDTA).
-
Allow the blood to clot at room temperature (for serum) and then centrifuge at 2000 x g for 15 minutes at 4°C[18].
-
Separate the serum or plasma from the cells. Samples can be stored at 4°C for up to 4 weeks or at -20°C for up to 2 years[19].
-
-
Assay Procedure (Automated Analyzer):
-
The assay is typically performed on an automated clinical chemistry analyzer[19][20].
-
The analyzer pipettes the sample and reagents into a reaction cuvette.
-
Reagent 1 (Pre-reaction): Contains enzymes to eliminate interfering substances. The sample is incubated with Reagent 1.
-
Reagent 2 (Color Development): Contains pyranose oxidase and a chromogenic substrate. After the addition of Reagent 2, the absorbance is measured at a specific wavelength.
-
-
Calibration and Quality Control:
-
A multi-point calibration is performed using calibrators with known 1,5-AG concentrations.
-
Quality control materials should be run with each batch of samples to ensure the accuracy and precision of the assay.
-
-
Calculation:
-
The concentration of 1,5-AG in the sample is calculated automatically by the analyzer based on the calibration curve.
-
Measurement of Urinary Glucose (Glucose Oxidase Assay)
The glucose oxidase method is a common and relatively specific method for quantifying glucose in urine.
Principle: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the intensity of which is proportional to the glucose concentration.
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect a random or a 24-hour urine sample in a clean container[21]. For a 24-hour collection, the bladder should be emptied at the start time, and this urine is discarded. All subsequent urine is collected for the next 24 hours.
-
Measure the total volume of the 24-hour urine collection.
-
Centrifuge an aliquot of the urine sample to remove any sediment[21].
-
The supernatant is used for the assay. To remove interfering substances, urine samples can be boiled for 10 minutes, cooled, and centrifuged[18].
-
-
Assay Procedure (Manual or Automated):
-
Standard Curve Preparation: Prepare a series of glucose standards of known concentrations.
-
Reaction Setup:
-
Measurement: Measure the absorbance of the resulting color at the appropriate wavelength using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the glucose concentration in the urine samples by interpolating their absorbance values from the standard curve.
-
For a 24-hour urine sample, the total glucose excretion is calculated by multiplying the glucose concentration by the total urine volume[21].
-
Conclusion
Both this compound and urinary glucose provide information on hyperglycemia by reflecting the point at which glucose spills into the urine. However, their clinical utility and performance characteristics differ significantly.
This compound has emerged as a valuable marker for assessing short-term glycemic control and, in particular, postprandial hyperglycemia. Its inverse relationship with glycemic excursions provides a more integrated and sensitive measure of recent glycemic status compared to urinary glucose. The availability of a standardized, automated assay further enhances its applicability in research and clinical settings.
Urinary glucose , while historically important, is now considered a less reliable and sensitive marker for routine hyperglycemia monitoring. Its qualitative or semi-quantitative nature and its dependence on exceeding a high renal threshold limit its utility. However, it can still serve as a simple, non-invasive indicator of significant hyperglycemia in certain contexts.
For researchers, scientists, and drug development professionals, the choice between these two markers will depend on the specific research question. For studies requiring a sensitive and quantitative measure of short-term glycemic control and variability, 1,5-AG is the superior choice. For preliminary or qualitative assessments of significant hyperglycemia where precision is not paramount, urinary glucose testing may have a limited role. This guide provides the foundational information to make an informed decision based on the scientific and practical considerations of the intended application.
References
- 1. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 3. Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 7. quora.com [quora.com]
- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 9. 1,5-anhydroglucitol and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 12. What a Urine Glucose Test Reveals About Your Health [verywellhealth.com]
- 13. Urine Glucose Test: Purpose, Procedure, and Results [healthline.com]
- 14. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnostic accuracy of self-administered urine glucose test strips as a diabetes screening tool in a low-resource setting in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced renal reabsorption of 1,5-anhydro-D-glucitol in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum 1,5-Anhydroglucitol Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide: 1,5-Anhydrosorbitol vs. Advanced Glycation End Products in Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
The management of diabetes mellitus and its associated complications is a paramount challenge in modern medicine. Beyond traditional glycemic markers like HbA1c, researchers and clinicians are increasingly turning to novel biomarkers that may offer a more nuanced understanding of the disease's progression and its impact on various organ systems. This guide provides a comprehensive comparison of two such prominent biomarkers: 1,5-Anhydrosorbitol (1,5-AG) and Advanced Glycation End Products (AGEs), in the context of their association with diabetic complications.
Introduction to the Biomarkers
This compound (1,5-AG)
This compound is a naturally occurring, metabolically inert polyol primarily derived from food. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose. This leads to an increased excretion of 1,5-AG in the urine and a corresponding decrease in its serum concentration. Consequently, serum 1,5-AG levels serve as a sensitive marker of short-term glycemic control, reflecting glycemic excursions over the preceding 1 to 2 weeks.[1][2]
Advanced Glycation End Products (AGEs)
Advanced Glycation End Products are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The formation of AGEs is a slow process under normal physiological conditions but is significantly accelerated in the presence of chronic hyperglycemia. AGEs can exert their pathogenic effects through two primary mechanisms: by cross-linking with proteins, which alters their structure and function, and by binding to the Receptor for Advanced Glycation End Products (RAGE), which triggers a cascade of intracellular signaling pathways leading to oxidative stress, inflammation, and cellular dysfunction. The accumulation of AGEs in tissues is considered a key contributor to the long-term complications of diabetes.
Comparative Data on Diabetic Complications
While direct head-to-head studies comparing the predictive value of 1,5-AG and AGEs for diabetic complications in the same patient cohort are limited, a substantial body of evidence exists for each biomarker's association with various complications.
Diabetic Retinopathy
-
This compound: Lower levels of 1,5-AG have been associated with an increased prevalence and risk of diabetic retinopathy. This association appears to be particularly strong in patients with moderate glycemic control.
-
Advanced Glycation End Products: Increased levels of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645), as well as total fluorescent AGEs, have been linked to the severity and progression of diabetic retinopathy.
| Biomarker | Study Population | Key Finding | Quantitative Data | Reference |
| 1,5-AG | 567 patients with Type 2 Diabetes | Low 1,5-AG is associated with diabetic retinopathy, especially with HbA1c < 8%. | Lowest quartile OR: 2.86 (95% CI: 1.12-7.25) vs. highest quartile | |
| AGEs (Nε-CML) | 80 individuals (including controls and diabetics with varying retinopathy) | Nε-CML levels increase with the severity of diabetic retinopathy. | AUC for PDR: 0.84 | |
| AGEs (Pentosidine) | Diabetic patients | Increased skin concentration of pentosidine correlates with proliferative retinopathy. | Data qualitative |
Diabetic Nephropathy
-
This compound: Studies have suggested that a decrease in 1,5-AG levels is associated with impaired renal function and an increased risk of developing diabetic nephropathy.
-
Advanced Glycation End Products: The accumulation of AGEs in the kidneys is a well-established mechanism in the pathogenesis of diabetic nephropathy, leading to glomerular hypertrophy, basement membrane thickening, and mesangial expansion. Elevated levels of circulating and urinary AGEs are associated with the progression of nephropathy.
| Biomarker | Study Population | Key Finding | Quantitative Data | Reference |
| 1,5-AG | 10,000 individuals at risk of atherosclerosis | 1,5-AG <6 μg/mL associated with a threefold increased risk of chronic kidney disease in diabetics. | Risk increase mentioned | |
| AGEs (various) | 103 young, normoalbuminuric Type 1 diabetics | Higher plasma filtrate levels of MGHI, CEL, and CML in fast progressors of GBM thickening. | p < 0.05 for the difference | |
| AGEs | Patients with Type 2 Diabetes | Elevated AGEs are associated with a higher prevalence of diabetic nephropathy. | Positive association with UACR (β = 0.154, p<0.001) |
Diabetic Neuropathy
-
This compound: The direct association between 1,5-AG and diabetic neuropathy is less extensively studied compared to other complications. However, given its reflection of glycemic excursions, which are implicated in nerve damage, a potential link is plausible.
-
Advanced Glycation End Products: AGEs are strongly implicated in the pathogenesis of diabetic neuropathy. They can modify myelin, axonal proteins, and extracellular matrix proteins, leading to demyelination, axonal degeneration, and impaired nerve regeneration. The interaction of AGEs with RAGE in peripheral nerves induces oxidative stress and inflammation, contributing to neurological dysfunction.
| Biomarker | Study Population | Key Finding | Quantitative Data | Reference |
| AGEs (MG-H1) | 216 individuals with Type 1 Diabetes | Skin levels of AGEs are associated with the progression of diabetic neuropathy. | Strong association after adjusting for other risk factors | |
| AGEs (various) | 151 young adults with Type 1 Diabetes | Increased levels of AGEs are associated with measures of cardiovascular autonomic and distal symmetric polyneuropathy. | e.g., "glycolytic dysfunction" z-score associated with higher VPT (p=0.004) |
Cardiovascular Complications
-
This compound: Low serum 1,5-AG levels have been identified as an independent predictor of cardiovascular events and mortality in individuals with diabetes.
-
Advanced Glycation End Products: The accumulation of AGEs in the vasculature contributes to arterial stiffness, endothelial dysfunction, and the acceleration of atherosclerosis, all of which are key factors in the development of cardiovascular complications in diabetes.
| Biomarker | Study Population | Key Finding | Quantitative Data | Reference |
| 1,5-AG | 11,106 participants of the ARIC study | In diabetics, 1,5-AG <6.0 μg/mL is associated with increased risk of CHD, stroke, heart failure, and death. | CHD HR: 3.85 (95% CI: 3.11–4.78) | |
| AGEs | N/A (Review) | AGEs interact with AGE receptors to promote diabetic cardiovascular complications. | Mechanistic review |
Signaling Pathways and Mechanisms
This compound: A Reflection of Glycemic Excursions
The mechanism underlying the utility of 1,5-AG as a biomarker is not a complex signaling pathway but rather a direct physiological competition with glucose for renal reabsorption.
Advanced Glycation End Products: The RAGE Signaling Pathway
The detrimental effects of AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End Products (RAGE), which activates multiple downstream signaling pathways implicated in diabetic complications.
Experimental Protocols
Measurement of this compound
Method: Enzymatic Assay (e.g., GlycoMark™)
Principle: This is a colorimetric assay performed on serum or plasma. The assay typically involves two main enzymatic reactions. In the first step, any glucose present in the sample is phosphorylated by glucokinase to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then quantified in a colorimetric reaction catalyzed by peroxidase. The intensity of the color produced is proportional to the concentration of 1,5-AG in the sample.
Workflow:
Measurement of Advanced Glycation End Products
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for specific AGEs (e.g., Nε-(carboxymethyl)lysine - CML)
Principle: Competitive ELISA is a common method for quantifying specific, non-fluorescent AGEs like CML. In this assay, a microtiter plate is coated with an AGE-modified protein (e.g., CML-BSA). The sample containing the unknown amount of the specific AGE is mixed with a fixed amount of a specific primary antibody and added to the wells. The free AGE in the sample competes with the coated AGE for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the specific AGE in the sample.
Workflow:
References
A Head-to-Head Comparison of Commercial 1,5-Anhydroglucitol (1,5-AG) Assay Kits
For researchers, scientists, and drug development professionals, the accurate quantification of 1,5-anhydroglucitol (1,5-AG) is crucial for various applications, including the monitoring of short-term glycemic control in diabetes research and metabolic studies. This guide provides an objective comparison of commercially available 1,5-AG assay kits, supported by key performance data and detailed experimental protocols.
1,5-AG is a naturally occurring polyol, structurally similar to glucose, that is primarily derived from food.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose >180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by excess glucose, leading to a decrease in its serum levels.[2] This inverse relationship makes 1,5-AG a sensitive marker for recent hyperglycemic excursions over the preceding 1-2 weeks.[3]
This guide aims to assist researchers in selecting the most suitable commercial assay kit for their specific needs by presenting a comparative overview of their performance characteristics. The primary methods for 1,5-AG quantification are enzymatic assays and competitive enzyme-linked immunosorbent assays (ELISAs).
Performance Comparison of Commercial 1,5-AG Assay Kits
The following table summarizes the key quantitative performance data of several commercially available 1,5-AG assay kits. Data has been compiled from manufacturers' specifications and independent comparison studies. It is important to note that performance characteristics can vary based on experimental conditions and sample types.
| Kit Name/Manufacturer | Assay Principle | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Type |
| GlycoMark™ (GlycoMark, Inc.) | Enzymatic, Colorimetric | Linear to 110 µg/mL[4] | 0.49 µg/mL[4] | 0.7% - 3.8%[1][4] | 2.7% - 3.7%[1][4] | Serum, Plasma |
| Determiner-L 1,5-AG (Kyowa Medex) | Enzymatic, Colorimetric | Not specified | Detection limit of 1.0 µg/mL[5] | 1.9%[1] | 5.1%[1] | Serum, Plasma |
| Diazyme 1,5-AG Assay (Diazyme Labs) | Enzymatic, Colorimetric | Not specified | Not specified | 0.5% - 2.3%[6] | 0.5% - 4.8%[6] | Serum, Plasma[7] |
| Abcam ab284531 | Enzymatic, Colorimetric | 20 - 500 µM | 0.11 nmoles/well | Not specified | Not specified | Biological Fluids |
| MyBioSource MBS2000093 | Competitive ELISA | 1.9 - 150 µg/mL | 0.7 µg/mL | <10% | <12% | Serum, Plasma, other biological fluids[8] |
| Cloud-Clone CEA825Ge | Competitive ELISA | 160 - 100,000 ng/mL | < 57 ng/mL | Not specified | Not specified | Serum, Plasma, other biological fluids[9] |
| ELK Biotechnology ELK8610 | Competitive ELISA | 2.35 - 150 µg/mL | 0.6 µg/mL | <8% | <10% | Serum, Plasma, other biological fluids[10] |
Experimental Methodologies
To ensure the selection of a kit that meets specific research demands, in-house validation is recommended. The following are detailed methodologies for key experiments to evaluate the performance of commercial 1,5-AG assay kits.
General Protocol for Enzymatic Assays
Enzymatic assays for 1,5-AG typically involve a two-step process. The first step removes endogenous glucose, which can interfere with the assay. The second step involves the enzymatic reaction that produces a detectable signal proportional to the 1,5-AG concentration.
-
Sample Preparation: Serum or plasma samples are collected according to standard procedures.
-
Glucose Depletion: The sample is incubated with a reagent mixture containing enzymes like hexokinase or glucokinase to convert endogenous glucose into a non-reactive form (e.g., glucose-6-phosphate).[3]
-
1,5-AG Reaction: The pre-treated sample is then incubated with a second reagent containing an enzyme specific for 1,5-AG, such as pyranose oxidase (PROD).[3] This enzyme oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂).
-
Detection: The generated H₂O₂ is detected colorimetrically using a peroxidase (POD) and a chromogenic substrate.[3] The absorbance is measured at a specific wavelength (e.g., 460 nm), and the concentration of 1,5-AG is determined by comparison to a standard curve.
General Protocol for Competitive ELISA
Competitive ELISAs utilize the principle of competitive binding between the 1,5-AG in the sample and a labeled 1,5-AG conjugate for a limited number of antibody binding sites.
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for 1,5-AG.[8]
-
Competitive Reaction: Standards or samples are added to the wells, followed by the addition of a fixed amount of biotin- or HRP-labeled 1,5-AG.[8] During incubation, the unlabeled 1,5-AG from the sample competes with the labeled 1,5-AG for binding to the coated antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Signal Generation:
-
If biotin-labeled 1,5-AG is used, an avidin-HRP conjugate is added, followed by another wash step.[8]
-
A substrate solution (e.g., TMB) is added to the wells, which is converted by HRP into a colored product.
-
-
Measurement: The reaction is stopped, and the optical density is measured. The intensity of the color is inversely proportional to the concentration of 1,5-AG in the sample.[8]
Visualizing the Methodologies
Assay Principles and Workflows
The following diagrams illustrate the core principles and general workflows of the discussed 1,5-AG assays.
Caption: Enzymatic assay principle for 1,5-AG detection.
Caption: Principle of competitive ELISA for 1,5-AG.
Caption: A generalized workflow for 1,5-AG assays.
References
- 1. Comparison of Two Assays for Serum 1,5-Anhydroglucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AffiASSAY® 1,5-Anhydroglucitol Assay Kit (Colorimetric) | AffiASSAY [affiassay.com]
- 3. diazyme.com [diazyme.com]
- 4. Research Portal [researchworks.creighton.edu]
- 5. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 6. diazyme.com [diazyme.com]
- 7. 1,5-Anhydroglucitol (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 8. mybiosource.com [mybiosource.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. 1,5-AG(1,5-Anhydroglucitol) ELISA Kit [elkbiotech.com]
The Added Value of 1,5-Anhydroglucitol (1,5-AG) in Glycemic Monitoring: A Comparative Guide to Traditional Diabetes Biomarkers
For researchers, scientists, and drug development professionals, the pursuit of more precise and timely biomarkers for glycemic control is paramount. While traditional markers like glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) have long been the standard, they present limitations in reflecting short-term glycemic excursions. This guide provides a comprehensive comparison of 1,5-anhydroglucitol (1,5-AG) with established diabetes biomarkers, supported by experimental data, to assess its added value in clinical and research settings.
1,5-AG is a naturally occurring dietary polyol that is readily filtered by the glomerulus and almost completely reabsorbed in the renal tubules when blood glucose levels are normal.[1] During periods of hyperglycemia, typically when blood glucose exceeds the renal threshold of approximately 180 mg/dL, renal glucose excretion competitively inhibits the reabsorption of 1,5-AG, leading to a decrease in its serum concentration.[2] This unique mechanism allows 1,5-AG to serve as a sensitive marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1 to 2 weeks.[3][4] In contrast, HbA1c provides a longer-term average of glycemic control over 2 to 3 months, while fructosamine (B8680336) reflects average glycemia over 2 to 3 weeks.[5]
Comparative Performance of Glycemic Biomarkers
The clinical utility of 1,5-AG lies in its ability to capture glycemic variability and postprandial hyperglycemia, aspects often masked by the long-term averaging nature of HbA1c. This is particularly valuable in assessing treatment efficacy, especially in moderately controlled diabetic patients.
Below is a summary of quantitative data from various studies comparing the performance of 1,5-AG with traditional diabetes biomarkers.
| Biomarker | Correlation with HbA1c (r-value) | Correlation with Fructosamine (r-value) | Correlation with Fasting Blood Glucose (r-value) | Key Findings | Study Population |
| 1,5-AG | -0.591 to -0.768 | -0.482 | -0.431 | Significantly lower in patients with Type 2 Diabetes (T2D) compared to healthy controls. Levels increase as glycemic control improves. | T2D patients and healthy individuals |
| 1,5-AG | -0.576 (with SD of glucose) | - | - | Changes in 1,5-AG levels significantly correlated with changes in glycemic excursion indices from Continuous Glucose Monitoring (CGMS). | Type 1 Diabetes (T1D) patients |
| Glycated Albumin | - | - | - | Changes in glycated albumin correlated with changes in the standard deviation (SD) and mean amplitude of glucose excursion (MAGE) from CGMS. | T1D patients |
| HbA1c | - | - | - | Changes in HbA1c were not correlated with any changes in CGMS variables. | T1D patients |
| Biomarker | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Study Population |
| 1,5-AG | 11.18 µg/mL | 92.6% | 82.3% | 0.920 | High-risk individuals for diabetes in a Chinese population |
| HbA1c | - | 82.3% | - | 0.887 | High-risk individuals for diabetes in a Chinese population |
| 1,5-AG | 92 µmol/L | 65.3% | 91.1% | - | T2D patients without overt nephropathy and healthy subjects |
| Fasting Glycemia | 6.3 mmol/L | 62.2% | 89.0% | - | T2D patients without overt nephropathy and healthy subjects |
| HbA1c | 5.8% (40 mmol/mol) | 87.4% | 94.2% | - | T2D patients without overt nephropathy and healthy subjects |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research application. The following are summaries of the methodologies used for the determination of 1,5-AG, HbA1c, and fructosamine.
1,5-Anhydroglucitol (1,5-AG) Assay
The measurement of 1,5-AG is typically performed using an enzymatic method, often available as a commercial kit (e.g., GlycoMark™ assay).
Principle: The assay involves a series of enzymatic reactions. In one common method, pyranose oxidase (PROD) oxidizes 1,5-AG. The resulting hydrogen peroxide is then used in a colorimetric reaction catalyzed by peroxidase, and the change in absorbance is proportional to the 1,5-AG concentration.
Sample Type: Serum or plasma (EDTA).
General Procedure:
-
Sample Collection: Blood is collected in a serum separator tube (SST) or an EDTA tube.
-
Sample Preparation: Serum or plasma is separated from the blood cells by centrifugation.
-
Enzymatic Reaction: The sample is incubated with a reagent mixture containing the necessary enzymes and substrates.
-
Detection: The absorbance of the resulting colored product is measured spectrophotometrically.
-
Quantification: The concentration of 1,5-AG is determined by comparing the sample's absorbance to that of a calibrator with a known concentration.
Glycated Hemoglobin (HbA1c) Measurement
Several methods are available for HbA1c measurement, with High-Performance Liquid Chromatography (HPLC) being the reference method. Other common methods include enzymatic assays, immunoassays, and capillary electrophoresis.
Principle of HPLC: HPLC separates HbA1c from other hemoglobin variants based on differences in their ionic charge. The amount of each hemoglobin fraction is quantified, and the percentage of HbA1c is calculated.
Sample Type: Whole blood.
General Procedure (HPLC):
-
Sample Preparation: Red blood cells are lysed to release hemoglobin.
-
Chromatographic Separation: The hemolysate is injected into an HPLC column, where different hemoglobin components are separated.
-
Detection: As the separated components elute from the column, they are detected by a spectrophotometer.
-
Quantification: The area under each peak in the chromatogram is integrated to determine the percentage of HbA1c.
Principle of Enzymatic Assay: This method involves the enzymatic cleavage of the N-terminal fructosylated dipeptide from the hemoglobin β-chain by a protease. The resulting fructosyl peptide is then quantified using fructosyl peptide oxidase.
Sample Type: Whole blood.
General Procedure (Enzymatic):
-
Lysis: Whole blood is lysed to release hemoglobin.
-
Proteolysis: The hemoglobin is treated with a protease to release fructosylated dipeptides.
-
Enzymatic Oxidation: Fructosyl peptide oxidase catalyzes the oxidation of the fructosylated dipeptides, producing hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide is measured in a colorimetric reaction involving a chromogen and peroxidase.
-
Calculation: The HbA1c concentration is determined and expressed as a ratio to the total hemoglobin concentration.
Fructosamine Assay
Fructosamine is measured using a colorimetric assay based on its ability to reduce nitroblue tetrazolium (NBT) in an alkaline solution.
Principle: In an alkaline medium, fructosamine (glycated serum proteins, primarily albumin) reduces NBT to formazan (B1609692), a colored compound. The rate of formazan formation is proportional to the fructosamine concentration.
Sample Type: Serum or plasma.
General Procedure:
-
Sample Collection: Blood is collected and serum or plasma is prepared.
-
Reaction: The sample is mixed with a reagent containing NBT in a carbonate buffer.
-
Measurement: The change in absorbance is measured kinetically at a specific wavelength (e.g., 530 nm).
-
Quantification: The fructosamine concentration is calculated based on the rate of absorbance change.
Visualizing the Role of 1,5-AG
To better understand the mechanisms and clinical application of 1,5-AG, the following diagrams illustrate key concepts.
References
- 1. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 4. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testing.com [testing.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1,5-Anhydrosorbitol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,5-Anhydrosorbitol, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as an irritant, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, compliant with EN 166 or ANSI Z87.1 standards.[2][3] | Protects against dust particles and potential splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a significant risk of splashing.[4][5] | Provides a full range of protection for the face and eyes.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or natural rubber gloves are recommended.[5] | Offers protection against skin irritation from direct contact.[1] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or N100 respirator is strongly recommended if there is a risk of generating airborne dust or aerosols.[4] | Prevents respiratory tract irritation.[1] |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved to protect the arms. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-Toe Shoes | Safety footwear is recommended in a laboratory setting.[3][6] | Protects feet from spills and falling objects. |
Operational Plan: Handling this compound
1. Preparation:
-
Ensure that all required PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust inhalation.
-
Have an emergency eye wash station and safety shower accessible.[6]
2. Handling:
-
Before use, carefully inspect the container for any damage.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-hazardous irritant, the general procedure is as follows:
-
Solid Waste: Collect waste this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled waste container.
-
Chemical Waste Disposal: The sealed container should be disposed of through a licensed chemical waste disposal company. Do not dispose of it in the regular trash or down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
